Product packaging for Lamalbid(Cat. No.:CAS No. 52212-87-0)

Lamalbid

Cat. No.: B1258926
CAS No.: 52212-87-0
M. Wt: 422.4 g/mol
InChI Key: HHDWDLBSGSYIQQ-GNDDPXJISA-N
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Description

Lamalbid (CAS 52212-87-0), also known as lamiridoside, is a key iridoid glycoside and a principal bioactive constituent of the medicinal plant Lamium album L. (white dead nettle) [ ]. With the molecular formula C 17 H 26 O 12 and a molecular weight of 422.38 g/mol, it serves as an important chemical marker for the quality control and standardization of Lamium album extracts [ ][ ]. In analytical studies, this compound has been identified as the most abundant compound in both aqueous and ethanolic-aqueous extracts of Lamii albi flos, making it a critical compound for HPLC-based quantification methods to ensure extract quality and consistency [ ]. This compound is recognized for its significant research value in studying oxidative stress. This compound has been shown to inhibit the generation of reactive oxygen species (ROS), positioning it as a promising candidate for investigations into cellular damage mechanisms and antioxidant defense pathways [ ]. Furthermore, the broader biological activities of Lamium album extracts, which are rich in this compound and other phenolic compounds, include anti-inflammatory and antifungal properties, as demonstrated by their efficacy in reducing the growth and mycotoxin synthesis of Fusarium species in vitro [ ]. As a natural product, this compound is biosynthesized exclusively via the MEP pathway in Lamium species, offering a specific target for phytochemical and biosynthetic studies [ ]. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is supplied as a powder with a purity of ≥98%, soluble in DMSO, methanol, and ethanol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O12 B1258926 Lamalbid CAS No. 52212-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O12/c1-17(25)8-7(10(20)13(17)23)5(14(24)26-2)4-27-15(8)29-16-12(22)11(21)9(19)6(3-18)28-16/h4,6-13,15-16,18-23,25H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWDLBSGSYIQQ-GNDDPXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346292
Record name Lamalbide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52212-87-0
Record name Lamalbide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Lamalbid: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamalbid, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical characteristics, and known biological activities. Detailed experimental protocols for its quantification are presented, and its anti-inflammatory effects are discussed, including its influence on cytokine secretion. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as an iridoid, a class of secondary metabolites characterized by a cyclopentane[c]pyran skeleton. It is primarily isolated from plants of the Lamium genus, such as Lamium barbatum and Lamium album (white dead nettle).[1]

The chemical identity of this compound is defined by the following identifiers:

IdentifierValue
IUPAC Name (1S,4aR,5S,6S,7aS)-1,4a,5,6-tetrahydroxy-7-methyl-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy}methyl)-6-hydroxyoxane-3,4,5-triol
CAS Number 52212-87-0[1]
PubChem CID 21637592
Molecular Formula C17H26O12[1]
Molecular Weight 422.4 g/mol [1]
Canonical SMILES C1=C(O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)[C@H]3--INVALID-LINK--(C)O">C@HO

Below is a 2D representation of the chemical structure of this compound.

Chemical structure of this compound

Physicochemical Properties

This compound is typically found as a powder.[1] It exhibits solubility in various polar organic solvents.

PropertyValueSource
Physical Description Powder[1]
Solubility DMSO, Pyridine, Methanol, Ethanol[1]

Note: Detailed quantitative data on properties such as melting point, boiling point, and specific solubility coefficients are not extensively reported in the currently available literature.

Biological Activity and Mechanism of Action

This compound has demonstrated noteworthy anti-inflammatory properties. Its biological activity has been primarily investigated in the context of immune cell responses.

Anti-inflammatory Effects

Research has shown that this compound can significantly inhibit the secretion of pro-inflammatory cytokines in human neutrophils. Specifically, it has been observed to be a more potent inhibitor of Interleukin-8 (IL-8) secretion compared to Tumor Necrosis Factor-alpha (TNF-α).[2] At a concentration of 25 µM, this compound inhibited the secretion of IL-8 by a substantial margin.[2] This suggests a potential role for this compound in modulating inflammatory responses, particularly those involving neutrophil activity.

The table below summarizes the inhibitory effects of this compound on cytokine secretion.

CytokineConcentrationInhibitionCell Type
IL-825 µMSignificant inhibition (29.1% to 50.0% range for a group of compounds including this compound)Human Neutrophils
TNF-α25 µMLess significant inhibition compared to IL-8Human Neutrophils
Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not yet been fully elucidated in the available scientific literature. While its inhibitory action on cytokine secretion is established, the upstream molecular targets and the specific intracellular signaling cascades involved remain an area for further investigation.

Experimental Protocols

Quantification of this compound using HPLC-DAD

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been developed for the quantification of this compound in plant extracts, particularly from Lamium album flowers.[3][4]

Instrumentation and Conditions:

  • Chromatographic System: Agilent 1200 series HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, and diode-array detector.

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm) or a similar C18 reversed-phase column.

  • Mobile Phase:

    • A: 0.5% (v/v) orthophosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is employed to ensure the separation of this compound from other components in the extract.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Dried and powdered plant material is extracted with a suitable solvent (e.g., aqueous or ethanolic-aqueous solutions).

  • The extraction is typically performed using methods such as ultrasonication or maceration.

  • The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

Workflow for HPLC-DAD Quantification of this compound:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Start Dried Plant Material Extract Extraction (e.g., Ultrasonication) Start->Extract Filter Filtration (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect DAD Detection at 240 nm Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Result This compound Concentration Quantify->Result

Caption: Workflow for the quantification of this compound using HPLC-DAD.

Conclusion and Future Directions

This compound is an iridoid glycoside with established anti-inflammatory properties, particularly the inhibition of IL-8 secretion in human neutrophils. Its chemical structure and methods for its quantification have been well-documented. However, to fully realize its therapeutic potential, further research is warranted in several key areas. A thorough investigation into its mechanism of action is crucial to identify the specific signaling pathways it modulates. Additionally, more comprehensive studies on its physicochemical properties, bioavailability, and toxicological profile are necessary to support its development as a potential therapeutic agent. The synthesis of this compound and its analogs could also open avenues for structure-activity relationship studies, potentially leading to the development of more potent and selective anti-inflammatory compounds.

References

The Biological Activity of Lamalbid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Anti-inflammatory, Antioxidant, and Potential Therapeutic Properties of a Prominent Iridoid Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamalbid is an iridoid glucoside that has garnered significant interest within the scientific community for its notable biological activities. Primarily found in plants of the Lamium genus, particularly Lamium album (white deadnettle), this natural compound has demonstrated promising anti-inflammatory and antioxidant properties in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry who are investigating the therapeutic potential of this compound.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects, primarily through the modulation of cytokine secretion in immune cells.[2]

Inhibition of Pro-inflammatory Cytokines

Studies on human neutrophils have demonstrated that this compound can effectively inhibit the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).[2] This inhibitory action is crucial as these cytokines are key mediators of the inflammatory response.

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound

Biological EffectCell TypeStimulantThis compound Concentration% InhibitionReference
TNF-α Secretion InhibitionHuman NeutrophilsfMLPNot Specified8.5 - 58.1% (for extracts containing this compound)[2]
IL-8 Secretion InhibitionHuman NeutrophilsfMLPNot SpecifiedSignificant Inhibition[2]

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound exhibits antioxidant activity by scavenging free radicals. This is a critical function, as excessive free radicals can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

DPPH Radical Scavenging Activity

Table 2: Quantitative Data on the Antioxidant Activity of Lamium Extracts Containing this compound

AssayPlant ExtractIC50 ValueReference
DPPH Radical ScavengingLamium purpureum (Methanol Extract)0.12 mg/mL[3]

Potential Neuroprotective and Hepatoprotective Effects

While direct studies on the neuroprotective and hepatoprotective effects of isolated this compound are limited, the broader class of iridoid glycosides and extracts from Lamium album have shown promise in these areas.[1][3][4] Iridoid-rich plants are recognized for their neuroprotective and hepatoprotective activities, suggesting that this compound may contribute to these effects.[1][4] Further research is warranted to specifically elucidate the role of this compound in protecting neuronal and hepatic cells from damage.

Experimental Protocols

Inhibition of Cytokine Secretion in fMLP-stimulated Human Neutrophils

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the release of TNF-α and IL-8 from human neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).

  • Isolation of Human Neutrophils:

    • Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., using Polymorphprep™).

    • Resuspend the isolated neutrophils in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

  • Cell Treatment:

    • Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Stimulate the neutrophils with fMLP (e.g., 100 nM final concentration) for a specified period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection and Analysis:

    • Following incubation, centrifuge the cell suspension to pellet the neutrophils.

    • Collect the supernatant, which contains the secreted cytokines.

    • Quantify the concentration of TNF-α and IL-8 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each this compound concentration compared to the fMLP-stimulated control.

DPPH Radical Scavenging Assay

This protocol describes a standard method for evaluating the free radical scavenging activity of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

    • Add the DPPH solution to each well.

    • Include a control well containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the this compound concentration.

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways. Based on the inhibitory effects on TNF-α and the known mechanisms of related iridoid glycosides, the Nuclear Factor-kappa B (NF-κB) pathway is a probable target.

Proposed Inhibition of the NF-κB Signaling Pathway

TNF-α is a potent activator of the NF-κB pathway. The binding of TNF-α to its receptor (TNFR) initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-8. Iridoid glycosides from Lamium album have been suggested to block TNF-α-induced NF-κB and IκB-α phosphorylation.[3]

NF_kB_Inhibition cluster_nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds This compound This compound IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NF_kB NF-κB (p65/p50) IkappaB_degradation Degradation IkappaB->IkappaB_degradation NF_kB_active Active NF-κB (p65/p50) NF_kB->NF_kB_active Release Nucleus Nucleus NF_kB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-8) NF_kB_active->Proinflammatory_Genes Induces This compound->IKK Inhibits (Proposed)

Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Potential Modulation of MAPK and Nrf2 Signaling Pathways

While direct evidence is currently lacking, it is plausible that this compound may also influence other critical signaling pathways involved in inflammation and oxidative stress, such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. The MAPK pathways (including p38, JNK, and ERK) are key regulators of cytokine production, while the Nrf2 pathway is a master regulator of the antioxidant response. Further investigation is required to determine if this compound's biological activities are mediated through these pathways.

Conclusion and Future Directions

This compound, an iridoid glucoside from Lamium album, exhibits promising anti-inflammatory and antioxidant properties. Its ability to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-8, likely through the inhibition of the NF-κB signaling pathway, highlights its potential as a therapeutic agent for inflammatory conditions. Furthermore, its radical scavenging activity suggests a role in combating oxidative stress.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

  • Detailed Mechanistic Studies: In-depth investigations are needed to confirm the precise molecular targets of this compound within the NF-κB pathway and to explore its effects on the MAPK and Nrf2 signaling cascades.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Neuroprotective and Hepatoprotective Investigations: Dedicated studies are required to specifically assess the neuroprotective and hepatoprotective effects of isolated this compound and to determine the underlying mechanisms.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective anti-inflammatory and antioxidant agents.

The information presented in this technical guide provides a solid foundation for the continued exploration of this compound as a valuable natural product with significant therapeutic potential.

References

Lamalbid: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamalbid is an iridoid glucoside that has garnered scientific interest due to its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and current understanding of this compound's mechanism of action. Detailed experimental protocols for its quantification and analysis of its biosynthesis are presented. Furthermore, this document elucidates the known signaling pathways influenced by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

While the precise first report of the isolation and structural elucidation of this compound remains to be definitively cited, extensive research has identified it as a significant constituent of various species within the Lamium genus (Lamiaceae family), commonly known as dead-nettles. The primary and most well-documented natural source of this compound is Lamium album L. (white dead-nettle).[1][2] It is also found in other Lamium species, such as Lamium barbatum.[1]

This compound is classified as an iridoid glucoside, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[3] These compounds are recognized for their diverse biological activities and are often considered chemotaxonomic markers for the plant genera in which they are found.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant part and the extraction method used. A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been developed for the quantification of this compound in the flowers of Lamium album.[4]

Table 1: this compound Content in Lamium album Flower Extracts [4]

Extract TypeThis compound Content (mg/g dry weight)
Aqueous Extract39.09 ± 1.02
Ethanolic-Aqueous Extract26.66 ± 0.64

Experimental Protocols

Quantification of this compound by HPLC-DAD[4]

This protocol describes a validated method for the quantitative analysis of this compound in plant extracts.

  • Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Detection Wavelength: this compound can be monitored at its UV absorption maximum.

  • Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The plant material (e.g., dried flowers of Lamium album) is extracted with the desired solvent (e.g., water or an ethanol-water mixture). The extract is filtered prior to injection.

  • Analysis: The prepared sample and calibration standards are injected into the HPLC system. The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standards to determine its concentration.

Biosynthesis of this compound[1]

Studies on Lamium barbatum have elucidated the biosynthetic pathway of this compound.

  • Pathway: this compound is biosynthesized through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway .

  • Experimental Approach:

    • Precursor Feeding: Labeled precursors of the mevalonate (MVA) and MEP pathways are administered to the plant.

    • Isolation: this compound is isolated from the plant material after a specific incubation period.

    • Analysis: The incorporation and distribution of the isotopic label in the this compound molecule are determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Specifically, it has been shown to inhibit the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) in human neutrophils. While the precise molecular interactions are still under investigation, the inhibition of IL-8 production strongly suggests an interaction with the signaling pathways that regulate its expression. A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade .

The NF-κB Signaling Pathway in IL-8 Production

The canonical NF-κB signaling pathway is a central regulator of inflammatory responses.

Figure 1: The canonical NF-κB signaling pathway leading to IL-8 production.

In this pathway, an inflammatory stimulus leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p65/p50). This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p65/p50 dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter region of target genes, including the gene for IL-8, initiating their transcription and subsequent protein synthesis and secretion.

Postulated Mechanism of Action for this compound

Based on its inhibitory effect on IL-8 secretion, it is hypothesized that this compound interferes with the NF-κB signaling pathway. The precise point of intervention is a subject for further research, but potential mechanisms could include:

  • Inhibition of IKK activity: this compound may directly or indirectly inhibit the kinase activity of the IKK complex, preventing the phosphorylation of IκBα.

  • Stabilization of the IκBα-NF-κB complex: this compound might interfere with the ubiquitination or degradation of phosphorylated IκBα, thus preventing the release and nuclear translocation of NF-κB.

  • Inhibition of NF-κB nuclear translocation: this compound could potentially block the transport of the active p65/p50 dimer into the nucleus.

  • Inhibition of NF-κB binding to DNA: this compound may interfere with the ability of NF-κB to bind to its target DNA sequences.

Lamalbid_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits? IkBa_p65_p50 IκBα-p65-p50 This compound->IkBa_p65_p50 Stabilizes? p65_p50_n p65-p50 This compound->p65_p50_n Inhibits Binding? This compound->p65_p50_n Inhibits? IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Release of Active NF-κB p65_p50->p65_p50_n Nuclear Translocation DNA DNA (κB site) p65_p50_n->DNA Binds IL8_Gene IL-8 Gene Transcription DNA->IL8_Gene

Figure 2: Postulated points of intervention for this compound in the NF-κB pathway.

Future Directions

While significant progress has been made in understanding this compound, several areas warrant further investigation:

  • Definitive Identification of the Original Discovery: A thorough literature review is needed to pinpoint the seminal publication on the isolation and structural characterization of this compound.

  • Elucidation of the Precise Mechanism of Action: Further studies are required to determine the exact molecular target(s) of this compound within the NF-κB signaling pathway. This could involve in vitro kinase assays, protein-ligand binding studies, and cellular assays monitoring the phosphorylation status of key signaling proteins.

  • Total Chemical Synthesis: The development of a total synthesis route for this compound would not only confirm its structure but also provide a scalable source for further pharmacological studies and potential therapeutic development. This would also allow for the synthesis of analogs to explore structure-activity relationships.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammation are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound, a naturally occurring iridoid glucoside from the Lamium genus, presents a promising scaffold for the development of novel anti-inflammatory agents. Its ability to inhibit the production of the pro-inflammatory chemokine IL-8, likely through the modulation of the NF-κB signaling pathway, makes it a compelling candidate for further research. This technical guide provides a foundational understanding of this compound, from its natural origins to its biological activity, and highlights the key areas for future investigation that will be critical for realizing its therapeutic potential.

References

The Anti-inflammatory Properties of Lamalbid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamalbid, an iridoid glycoside found in various plant species, notably Lamium album L. (white dead nettle), has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing scientific data on this compound's anti-inflammatory effects, detailing its impact on key inflammatory mediators. This document summarizes quantitative data, outlines experimental protocols used in its evaluation, and visualizes its potential mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory compounds with high efficacy and favorable safety profiles is a continuous endeavor in pharmaceutical research.

This compound has emerged as a compound of interest due to its observed inhibitory effects on the production of pro-inflammatory cytokines. This guide synthesizes the available preclinical data to facilitate a deeper understanding of its therapeutic potential.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in in vitro studies, primarily focusing on its ability to inhibit the secretion of key pro-inflammatory cytokines from immune cells. The following tables summarize the available quantitative data.

| Table 1: Inhibitory Effect of this compound on Cytokine Secretion in Human Neutrophils | | :--- | :--- | | Cell Type | Human Polymorphonuclear Neutrophils (PMNs) | | Stimulus | Not specified in the primary abstract, but typically LPS or other inflammatory agents are used in such assays. | | Compound | this compound (referred to as compound 5) | | Concentration | 25 µM | | Inhibition of IL-8 Secretion | All compounds tested, except for shanzhiside methyl ester, inhibited IL-8 secretion in the range of 29.1% to 50.0%. Specific percentage for this compound is not individually detailed but falls within this range.[1] | | Inhibition of TNF-α Secretion | At 25 µM, this compound treatment resulted in cells releasing 62.8 ± 7.2% of TNF-α compared to control cells (100.0 ± 7.3%), indicating an approximate 37.2% inhibition .[1] | | Reference | Czerwińska, M. E., et al. (2018). Bioactive Constituents of Lamium album L. as Inhibitors of Cytokine Secretion in Human Neutrophils. Molecules. |

| Table 2: Effect of this compound (Lamiridoside) on TNF-α Secretion in LPS-induced Cells | | :--- | :--- | | Cell Type | Not specified (LPS-induced cells) | | Stimulus | Lipopolysaccharide (LPS) | | Compound | this compound (Lamiridoside) | | Concentration | Low micromolar concentrations | | Effect on TNF-α Secretion | Reduction by nearly 40% | | Reference | Gogachev, I., et al. (2023). Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants. International Journal of Molecular Sciences. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Isolation and Culture of Human Neutrophils

The following protocol is a standard method for the isolation and culture of human neutrophils for in vitro assays.

Objective: To obtain a pure population of viable neutrophils from human peripheral blood.

Materials:

  • Anticoagulated (e.g., with EDTA or heparin) whole human blood from healthy donors.

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™).

  • Red Blood Cell (RBC) Lysis Buffer.

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.

  • Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Centrifuge.

  • Sterile tubes and pipettes.

Procedure:

  • Carefully layer the anticoagulated whole blood over the density gradient medium in a centrifuge tube.

  • Centrifuge at a low speed (e.g., 500 x g) for 30-40 minutes at room temperature with the brake off. This separates the blood into distinct layers.

  • Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.

  • Collect the neutrophil-rich layer.

  • To remove contaminating erythrocytes, resuspend the neutrophil fraction in RBC Lysis Buffer and incubate for a short period.

  • Stop the lysis by adding an excess of HBSS and centrifuge to pellet the neutrophils.

  • Wash the neutrophil pellet with HBSS.

  • Resuspend the final neutrophil pellet in the complete culture medium.

  • Determine cell viability and purity using a hemocytometer and trypan blue exclusion, or by flow cytometry. A purity of >95% is generally required for subsequent assays.

Cytokine Secretion Assay (ELISA)

This protocol describes the measurement of cytokine levels in the supernatant of cultured neutrophils treated with this compound.

Objective: To quantify the amount of IL-8 and TNF-α secreted by neutrophils following stimulation and treatment with this compound.

Materials:

  • Isolated human neutrophils.

  • Lipopolysaccharide (LPS) or another appropriate inflammatory stimulus.

  • This compound (dissolved in a suitable solvent, e.g., DMSO, at various concentrations).

  • 96-well cell culture plates.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-8 and TNF-α.

  • Plate reader.

Procedure:

  • Seed the isolated human neutrophils into a 96-well plate at a predetermined density (e.g., 1 x 10⁶ cells/well).

  • Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1 hour). Include a vehicle control (solvent only).

  • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) to induce cytokine production. Include an unstimulated control group.

  • Incubate the plate for a duration sufficient for cytokine secretion (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Perform the ELISA for IL-8 and TNF-α on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the cell supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a plate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

  • Express the results as a percentage of the cytokine secretion in the stimulated control group.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound exerts its anti-inflammatory effects is not yet fully elucidated. However, based on its ability to inhibit the production of TNF-α and IL-8, a proposed signaling pathway is presented below. It is important to note that one study indicated this compound did not affect iNOS and NF-κB activity at a high concentration (296 µM), suggesting its action may be upstream of these factors or concentration-dependent.

Proposed Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates a plausible mechanism where this compound may interfere with the signaling cascade initiated by an inflammatory stimulus like LPS, leading to the reduced expression of pro-inflammatory cytokines.

Lamalbid_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB AP1->Nucleus translocates to AP1_nuc AP-1 This compound This compound This compound->TAK1 Proposed Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) Cytokines_gene Cytokine Gene Transcription NFkB_nuc->Cytokines_gene AP1_nuc->Cytokines_gene Cytokines_gene->Cytokines

Caption: Proposed signaling pathway for this compound's anti-inflammatory action.

Experimental Workflow for Cytokine Inhibition Assay

The logical flow of the experimental procedure to assess the anti-inflammatory effect of this compound can be visualized as follows.

Experimental_Workflow start Start isolate_neutrophils Isolate Human Neutrophils from Whole Blood start->isolate_neutrophils seed_cells Seed Neutrophils in 96-well Plate isolate_neutrophils->seed_cells treat_this compound Pre-treat with this compound (and controls) seed_cells->treat_this compound stimulate_lps Stimulate with LPS treat_this compound->stimulate_lps incubate Incubate for 18-24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for TNF-α and IL-8 collect_supernatant->elisa analyze Analyze Data and Calculate % Inhibition elisa->analyze end End analyze->end

Caption: Workflow for in vitro cytokine inhibition assay.

Discussion and Future Directions

The available data indicates that this compound is a promising anti-inflammatory agent, capable of significantly inhibiting the secretion of the pro-inflammatory cytokines IL-8 and TNF-α in human neutrophils. The presented quantitative data, while limited, provides a solid foundation for its further investigation.

To advance the understanding of this compound's therapeutic potential, several key areas of research should be prioritized:

  • Dose-Response Studies: Comprehensive dose-response studies are required to determine the IC₅₀ values of this compound for the inhibition of various inflammatory mediators.

  • Mechanism of Action: Further mechanistic studies are needed to identify the precise molecular targets of this compound within the inflammatory signaling cascades. Investigating its effects on upstream kinases such as those in the MAPK and NF-κB pathways, as well as alternative pathways like the JAK-STAT pathway, would be highly valuable.

  • In Vivo Efficacy: The anti-inflammatory effects of this compound should be evaluated in relevant animal models of inflammatory diseases to establish its in vivo efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and drug-like properties.

Conclusion

This compound exhibits clear anti-inflammatory properties through the inhibition of key pro-inflammatory cytokines. This technical guide has consolidated the current knowledge on its activity, providing quantitative data, detailed experimental protocols, and a proposed mechanism of action. While further research is necessary to fully characterize its therapeutic potential, this compound represents a promising natural product lead for the development of new anti-inflammatory drugs.

References

Lamalbid as a Chemotaxonomic Marker in Lamiaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of lamalbid, an iridoid glycoside, and its significance as a chemotaxonomic marker within the Lamiaceae (mint) family. Chemotaxonomy, the classification of organisms based on their chemical constituents, relies on the presence of specific, often lineage-restricted, secondary metabolites. Iridoids, including this compound, serve as valuable markers for elucidating phylogenetic relationships within the Lamiales order. This document details the chemical properties of this compound, its biosynthetic origins, and its known distribution within Lamiaceae. Furthermore, it presents comprehensive experimental protocols for the extraction, isolation, and quantification of this compound, alongside a discussion of its biological activities relevant to drug discovery and development.

Introduction to Chemotaxonomy and the Lamiaceae Family

The Lamiaceae family is one of the largest and most diverse families of flowering plants, comprising approximately 236 genera and over 7,000 species.[1] Members of this family are renowned for their production of a wide array of secondary metabolites, particularly terpenoids and phenolic compounds, which contribute to their characteristic aromas and medicinal properties.[2][3]

Chemotaxonomy utilizes the distribution of these chemical compounds to support and refine botanical classification systems.[4] The presence or absence of specific classes of molecules can serve as a marker to define taxonomic boundaries at the family, genus, and species levels.[5][6] Within Lamiaceae, iridoid glycosides are a class of monoterpenoids that have proven to be particularly useful chemotaxonomic markers.[7][8] Their structural diversity and restricted distribution provide valuable insights into the evolutionary relationships between different taxa.[9][10]

This compound: An Iridoid Glycoside Marker

This compound is an iridoid glucoside, a type of non-canonical monoterpene characterized by a cyclopentanopyran fused ring system.[9][11] It is recognized as a significant chemical constituent in certain members of the Lamiaceae family, particularly within the Lamioideae subfamily.[4][12]

Chemical Structure and Properties

This compound's chemical formula is C₁₇H₂₆O₁₂ with a molecular weight of 422.4 g/mol .[11] Its structure consists of the core iridoid skeleton glycosidically linked to a glucose molecule. The precise arrangement of hydroxyl and methyl groups contributes to its specific chemical properties and biological activities.

Caption: Chemical structure and key properties of this compound.
Biosynthesis

Iridoids in the Lamiaceae family are biosynthesized from geranyl pyrophosphate (GPP). Isotopic labeling studies in Lamium barbatum have demonstrated that the iridoid skeleton of this compound is formed via the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[7][13] This is in contrast to the mevalonate (MVA) pathway, which is responsible for the synthesis of other terpenoids like sesquiterpenes. The MEP pathway provides the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form GPP, the universal precursor to monoterpenes. GPP then undergoes a series of enzymatic oxidations and cyclization to form the characteristic iridoid scaffold.[9][10]

Iridoid_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Iridoid Iridoid Pathway Pyruvate Pyruvate G3P Glyceraldehyde 3-Phosphate DXP DXP G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple Steps GPP Geranyl-PP (GPP) IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Iridodial Iridodial Geraniol->Iridodial Multiple Oxidations & Cyclization (IO) Iridoid_Scaffold Core Iridoid Scaffold Iridodial->Iridoid_Scaffold Further Modifications This compound This compound Iridoid_Scaffold->this compound Glycosylation & Other modifications

Caption: Simplified biosynthesis pathway of this compound via the MEP pathway.

Distribution and Quantification of this compound in Lamiaceae

This compound has been primarily identified and quantified in species of the genus Lamium, particularly Lamium album (white deadnettle).[4][14][15] Its presence is considered a characteristic chemotaxonomic marker for this genus.[5] Quantitative analysis reveals that this compound can be a highly abundant compound in certain plant tissues.

Quantitative Data

The following table summarizes the quantitative data available for this compound content in Lamium album flowers, demonstrating the impact of different extraction solvents on yield.

SpeciesPlant PartExtraction MethodThis compound Content (mg/g dry weight)Reference
Lamium album L.FlowersAqueous Extraction39.09 ± 1.02[11][14][15]
Lamium album L.FlowersEthanolic-Aqueous Extraction26.66 ± 0.64[11][14][15]

Note: Data is derived from a single comprehensive study and highlights the high concentration of this compound in this species.

Experimental Protocols

Accurate chemotaxonomic studies and drug development efforts require robust and reproducible experimental methods. The following sections detail protocols for the extraction, isolation, and quantification of this compound from Lamiaceae plant material.

Experimental_Workflow A Plant Material Collection (e.g., Lamium album flowers) B Drying & Grinding A->B C Extraction (e.g., Maceration, Sonication) B->C D Filtration & Solvent Evaporation (Crude Extract) C->D E Fractionation / Isolation (e.g., Column Chromatography) D->E H Quantification (HPLC-DAD) D->H For crude extract quantification F Purified this compound E->F G Structural Elucidation (NMR, MS) F->G F->H As standard I Data Analysis & Chemotaxonomic Interpretation H->I

Caption: General workflow for chemotaxonomic analysis of this compound.
Extraction and Isolation Protocol

This protocol provides a general methodology for obtaining this compound from plant tissue.

  • Plant Material Preparation : Collect fresh plant material (e.g., flowers of Lamium album). Dry the material at a controlled temperature (e.g., 40°C) to a constant weight and grind into a fine powder.[2]

  • Extraction :

    • Macerate the powdered plant material (e.g., 10g) in a suitable solvent (e.g., 200 mL of 70% methanol-water) at room temperature for 24 hours with occasional stirring.

    • Alternatively, use ultrasound-assisted extraction for improved efficiency, sonicating the mixture for 30-60 minutes.

  • Filtration and Concentration : Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

  • Preliminary Purification (Optional) : The crude extract can be redissolved in water and subjected to liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

  • Isolation by Column Chromatography :

    • Apply the crude or pre-purified extract to a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots with a vanillin-sulfuric acid reagent and heating.

    • Combine fractions containing the compound of interest (this compound) and concentrate them to yield the purified substance.

Quantification by HPLC-DAD Protocol

This validated method is adapted from Czerwińska et al. (2020) for the precise quantification of this compound.[11][14]

  • Instrumentation :

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD), autosampler, and a quaternary pump.

    • Column: A reversed-phase C18 column (e.g., Zorbax CB-C18, 4.6 × 150 mm, 5 µm particle size).[16][17]

  • Chromatographic Conditions :

    • Mobile Phase A : 0.1% acetic acid in acetonitrile.

    • Mobile Phase B : 0.1% aqueous acetic acid.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25°C.

    • Detection Wavelength : 240 nm for this compound.

    • Injection Volume : 10 µL.

    • Gradient Elution Program :

      Time (min) Mobile Phase A (%) Mobile Phase B (%)
      0.0 5 95
      10.0 15 85
      20.0 25 75
      25.0 60 40
      26.0 5 95

      | 30.0 | 5 | 95 |

  • Sample and Standard Preparation :

    • Standard : Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.

    • Sample : Accurately weigh about 100 mg of powdered, dried plant material. Extract with a known volume of solvent (e.g., 10 mL of 70% methanol) using sonication for 30 minutes. Filter the extract through a 0.22 µm syringe filter prior to injection.

  • Analysis :

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant extract samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Biological Relevance for Drug Development

While this compound itself has not been extensively studied for its pharmacological effects, extracts from Lamium album, which are rich in this compound, have demonstrated notable biological activities.[8] Furthermore, studies on isolated constituents from L. album, including this compound, have shown inhibitory effects on the secretion of pro-inflammatory cytokines.[18]

Anti-inflammatory Activity

Constituents from L. album, including iridoids like this compound and various phenylpropanoids, have been shown to inhibit the secretion of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in human neutrophils stimulated by lipopolysaccharide (LPS).[18] This suggests a potential mechanism of action involving the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][19] These pathways are central to the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory drugs.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-8, COX-2) NFkB_active->Genes Nucleus Nucleus Cytokines Inflammatory Cytokines Genes->Cytokines Block This compound & Other L. album Constituents Block->IKK Inhibition Block->NFkB_active Inhibition of Translocation

References

Lamalbid: A Comprehensive Technical Guide to its Potential Therapeutic Applications in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Lamalbid, an iridoid glycoside, is the most abundant bioactive compound isolated from the flowers of Lamium album (white dead nettle), a plant with a history of use in traditional medicine for inflammatory conditions.[1][2] This document provides a technical overview of the existing scientific evidence supporting the potential therapeutic applications of this compound, with a primary focus on its anti-inflammatory properties. We consolidate in vitro data, delineate putative mechanisms of action, provide detailed experimental protocols for assays used in its characterization, and propose future directions for research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is an iridoid glucoside, a class of monoterpenoid compounds known for a wide range of pharmacological activities.[3][4] It is the principal bioactive constituent in aqueous and ethanolic extracts of Lamium album flowers, where its concentration can reach up to 39.09 ± 1.02 mg/g of dry weight.[1][2] The traditional use of L. album for treating mild inflammation of the throat, mouth, and skin has prompted scientific investigation into its chemical constituents.[2] this compound, along with other iridoids, phenylpropanoids, and flavonoids found in the plant, is believed to be a key contributor to these effects.[5][6] Preliminary studies have demonstrated that this compound possesses anti-inflammatory and antioxidant properties, making it a compelling candidate for further therapeutic development.[5]

Core Therapeutic Potential: Anti-Inflammatory Activity

The primary therapeutic potential of this compound identified to date lies in its anti-inflammatory effects. Research has shown that compounds isolated from L. album, including this compound, can significantly inhibit the secretion of pro-inflammatory cytokines in human neutrophils.[5][6] This positions this compound as a promising lead compound for the development of novel treatments for a variety of inflammatory disorders.

Quantitative Data: In Vitro Cytokine Inhibition

The following tables summarize the quantitative data from in vitro studies on this compound and its concentration in L. album extracts.

Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion by this compound in Human Neutrophils

CompoundConcentration (µM)Inhibition of IL-8 Secretion (%)Inhibition of TNF-α Secretion (%)
This compound 2531.4 ± 4.2Not significant
This compound 5Not significantNot significant
This compound 1Not significantNot significant

Data sourced from Czerwińska et al., 2018.[5] Inhibition percentages are relative to stimulated, untreated control cells.

Table 2: this compound Content in Lamium album Flower Extracts

Extract TypeThis compound Concentration (mg/g dry weight)
Aqueous Extract39.09 ± 1.02
Ethanolic-Aqueous Extract26.66 ± 0.64

Data sourced from Czerwińska et al., 2020.[1][2]

Putative Mechanism of Action

While the precise molecular mechanisms of pure this compound are still under investigation, the activities of iridoid glycosides and L. album extracts provide a strong foundation for a proposed mechanism of action. The anti-inflammatory effects of many iridoids are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7][8]

These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6, IL-8), enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[3][7] By inhibiting the activation of NF-κB and MAPK, iridoid glycosides can effectively suppress the production of these inflammatory mediators.[8] Studies on L. album extracts have shown a reduction in COX-2 expression, supporting the involvement of this pathway. It is hypothesized that this compound exerts its anti-inflammatory effects by interfering with these upstream signaling cascades, leading to the observed reduction in cytokine secretion.

Signaling Pathway Diagram

Lamalbid_Mechanism_of_Action cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Transcription cluster_output Inflammatory Mediators Stimulus Stimulus MAPK MAPK Pathway Stimulus->MAPK IKK IKK Complex Stimulus->IKK Gene Pro-inflammatory Gene Transcription MAPK->Gene IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p p-NF-κB (Active) NFkB->NFkB_p activation NFkB_p->Gene translocation Cytokines IL-8, TNF-α Gene->Cytokines COX2 COX-2 Gene->COX2 This compound This compound This compound->MAPK Putative Inhibition This compound->IKK

Putative Anti-Inflammatory Mechanism of this compound.

Experimental Protocols

This section provides a detailed methodology for a key in vitro assay used to characterize the anti-inflammatory activity of this compound.

Protocol: Inhibition of Cytokine Secretion in Human Neutrophils

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from stimulated human polymorphonuclear leukocytes (neutrophils).

Materials:

  • Human venous blood from healthy donors

  • Histopaque-1077 or equivalent density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) or f-Met-Leu-Phe (fMLP) as a stimulant

  • This compound (dissolved in DMSO, then diluted in media)

  • ELISA kits for human IL-8 and TNF-α

  • 96-well cell culture plates

  • Centrifuge, incubator (37°C, 5% CO2), microplate reader

Methodology:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human venous blood using density gradient centrifugation with Histopaque-1077 according to the manufacturer's protocol.

    • Perform hypotonic lysis to remove any contaminating erythrocytes.

    • Wash the purified neutrophils twice with PBS.

    • Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Adjust cell suspension to a final concentration of 1 x 10^6 cells/mL.

  • Cell Treatment:

    • Plate 100 µL of the neutrophil suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in RPMI-1640 medium from a stock solution. Add 50 µL of the this compound dilutions to the appropriate wells to achieve final concentrations (e.g., 1, 5, 25 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a stimulant solution (e.g., LPS at 1 µg/mL).

    • Add 50 µL of the stimulant to all wells except the negative (unstimulated) control. Add 50 µL of medium to the negative control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification:

    • After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of IL-8 and TNF-α in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the cytokine concentrations based on the standard curve generated for each ELISA.

    • Determine the percentage inhibition of cytokine secretion for each this compound concentration relative to the stimulated vehicle control using the formula: % Inhibition = (1 - ([Cytokine]this compound / [Cytokine]Control)) * 100

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Human Neutrophils B Adjust Cell Density (1x10^6 cells/mL) A->B C Plate Cells (1x10^5 cells/well) B->C D Add this compound (1h pre-incubation) C->D E Add Stimulant (LPS) (18-24h incubation) D->E F Centrifuge Plate & Collect Supernatant E->F G Perform IL-8/TNF-α ELISA F->G H Read Absorbance & Calculate Results G->H

Workflow for Cytokine Inhibition Assay.

Potential Therapeutic Applications & Future Directions

The demonstrated ability of this compound to inhibit the secretion of key pro-inflammatory cytokines in vitro suggests its potential utility in a range of diseases characterized by excessive or chronic inflammation.

Potential Indications:

  • Dermatological Conditions: Topical application for inflammatory skin disorders such as atopic dermatitis or psoriasis, leveraging the traditional use of L. album.

  • Respiratory Inflammation: Inhaled or systemic administration for conditions like chronic obstructive pulmonary disease (COPD) or asthma.

  • Rheumatoid Arthritis: Systemic treatment to reduce cytokine-driven inflammation in joints.[5]

Future Research: The development of this compound as a therapeutic agent requires significant further investigation. Key areas for future research include:

  • Mechanism of Action: Detailed molecular studies to confirm the inhibition of NF-κB and MAPK pathways by isolated this compound and to identify its direct molecular targets.

  • In Vivo Efficacy: Evaluation of this compound in established animal models of inflammatory disease to confirm its therapeutic effects in a physiological context.

  • Pharmacokinetics & Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess the drug-like properties and safety profile of this compound.

  • Structure-Activity Relationship (SAR): Synthesis and evaluation of this compound analogues to optimize potency, selectivity, and pharmacokinetic properties.

Logical Relationship Diagram

Logical_Relationship A This compound (Iridoid Glycoside) B Inhibition of NF-κB & MAPK Pathways A->B leads to C Decreased Transcription of Pro-inflammatory Genes B->C D Reduced Secretion of IL-8, TNF-α, COX-2 C->D E Potential Therapeutic Effect in Inflammatory Diseases D->E results in

Logical Flow from Compound to Therapeutic Potential.

Conclusion

This compound is a promising natural product with documented in vitro anti-inflammatory activity, primarily through the inhibition of cytokine secretion. Its position as the most abundant constituent of the traditionally used medicinal plant Lamium album provides a strong rationale for its continued investigation. While the current data are encouraging, rigorous preclinical studies, including in vivo efficacy and safety assessments, are essential to validate its potential as a novel therapeutic agent for inflammatory diseases. The information and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing this compound from a promising natural compound to a clinically relevant therapeutic.

References

Spectroscopic Profile of Lamalbid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lamalbid, an iridoid glycoside isolated from Lamium album (white dead nettle). The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quantification of this compound in research and drug development contexts.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The structure of this compound has been determined using 1D and 2D NMR techniques. Although a specific paper with a complete data table for this compound was not identified in the literature reviewed, the following table represents typical chemical shifts for the core structure of similar iridoid glycosides.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Iridoid Core of this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1~5.2 - 5.8 (d)~95 - 98
3~7.3 - 7.5 (s)~150 - 154
4-~108 - 112
5~2.8 - 3.2 (m)~35 - 40
6~1.8 - 2.2 (m)~25 - 30
7~4.0 - 4.5 (m)~75 - 80
8~2.0 - 2.5 (m)~40 - 45
9~1.5 - 1.9 (m)~45 - 50
10~1.0 - 1.2 (d)~15 - 20
1' (Glc)~4.5 - 4.8 (d)~98 - 102

Note: These are approximate values based on data for structurally related iridoid glycosides. Actual values for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Based on the known structure of this compound, which includes hydroxyl groups, an ester carbonyl, and a glycosidic linkage, the following characteristic absorption bands are expected.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3450 (broad)O-H stretching (hydroxyl groups)
~2900C-H stretching (aliphatic)
~1708 (strong)C=O stretching (ester carbonyl)
~1630C=C stretching
~1070C-O stretching (glycosidic linkage)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. HPLC-DAD analysis of extracts containing this compound has shown UV absorption maxima at approximately 210 nm and 240 nm.[1] For similar iridoid skeletons, a characteristic absorption maximum (λmax) is observed around 239 nm.

Table 3: UV-Visible Absorption Data for this compound

ParameterValue
λmax~239 - 240 nm

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound can be adapted from standard methods for the analysis of iridoid glycosides from plant extracts.

Isolation of this compound

A general procedure for the isolation of this compound from Lamium album involves the following steps:

experimental_workflow start Dried Lamium album plant material extraction Extraction with a polar solvent (e.g., methanol or ethanol) start->extraction filtration Filtration and concentration of the extract extraction->filtration partition Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate, and n-butanol) filtration->partition chromatography Column chromatography of the polar fraction (e.g., on silica gel or Sephadex LH-20) partition->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) for final purification chromatography->hplc end Isolated this compound hplc->end signaling_pathway HCV HCV Particle E2 HCV E2 Glycoprotein HCV->E2 on surface Binding Binding E2->Binding CD81 Host Cell CD81 Receptor CD81->Binding This compound This compound This compound->Binding inhibits Entry HCV Entry Blocked Binding->Entry

References

Biosynthesis of Iridoid Glucosides in Lamium barbatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Iridoid glucosides are a class of monoterpenoid secondary metabolites that play significant roles in plant defense and possess a wide range of pharmacological activities. The genus Lamium, belonging to the Lamiaceae family, is a known producer of these compounds. This technical guide provides an in-depth examination of the biosynthesis of iridoid glucosides in Lamium barbatum. It has been conclusively demonstrated that the biosynthesis of the principal iridoid, lamalbid, in L. barbatum proceeds via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, while the classic mevalonate (MVA) pathway is not utilized[1]. This document outlines the complete biosynthetic pathway from primary metabolites to the final iridoid structure, presents available quantitative data from closely related species, details the experimental protocols used to elucidate these findings, and provides workflows for future research. The information is intended to support further investigation into the biochemistry of Lamium species and to aid in the potential development of novel therapeutic agents.

The Iridoid Glucoside Profile of Lamium Species

The genus Lamium is characterized by the presence of C10 iridoid glucosides. While the primary focus of biosynthetic studies in Lamium barbatum has been on This compound , a comprehensive analysis of related species reveals a diverse array of structurally similar iridoids[1][2][3]. This diversity, often stemming from variations in oxidation and substitution patterns on the core iridoid skeleton, is crucial for chemotaxonomic classification and understanding the evolutionary development of these pathways.

Table 1: Iridoid Glucosides Identified in the Genus Lamium
Iridoid GlucosideChemical FormulaKey Structural FeatureFound in Species (Examples)
This compound C₁₇H₂₆O₁₂Dihydroxy-substituted iridoidL. barbatum, L. album
Shanzhiside methyl ester C₁₇H₂₆O₁₁-L. album, L. amplexicaule
Barlerin C₁₉H₂₈O₁₂8-O-acetylshanzhiside methyl esterL. album, L. amplexicaule
Caryoptoside C₁₆H₂₄O₁₁-L. album
Lamiol C₁₆H₂₆O₁₀11-methylated C10 iridoidL. maculatum, L. purpureum
Lamioside C₁₈H₂₈O₁₁Acetylated lamiol derivativeL. maculatum, L. purpureum
Sesamoside C₁₆H₂₄O₁₀-L. garganicum
Penstemoside C₁₇H₂₆O₁₁-L. garganicum

Source: Compiled from multiple studies identifying iridoids in various Lamium species[2][4].

Biosynthetic Pathway of Iridoid Glucosides in Lamium barbatum

Iridoids are monoterpenes, meaning they are biosynthetically derived from a C10 precursor, geranyl pyrophosphate (GPP). The assembly of this precursor can occur through two distinct pathways: the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.

The Upstream MEP Pathway: Origin of Isoprenoid Precursors

Crucial isotope labeling experiments on L. barbatum have demonstrated that the iridoid glucoside this compound is biosynthesized exclusively through the MEP pathway[1]. In these studies, the administration of ¹³C-labeled 1-deoxy-D-xylulose 5-phosphate (a key intermediate of the MEP pathway) resulted in its incorporation into the this compound structure. Conversely, feeding the plants with ¹³C-labeled mevalonolactone (the precursor for the MVA pathway) showed no incorporation[1]. This finding firmly places the initial steps of iridoid biosynthesis within the plastids. The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through seven enzymatic steps to produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then combined to form the C10 unit, GPP.

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde 3-Phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP MDS HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) MEcPP->HMBPP HDS IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP HDR GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS Iridoid_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol-10-Hydroxylase (G10H) Iridotrial Iridotrial Hydroxygeraniol->Iridotrial 10-Hydroxygeraniol Oxidoreductase (10-HGO) Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridotrial->Deoxyloganetic_acid Iridoid Synthase (ISY) (Cyclization) Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid Glucosyltransferase (UGT) Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-Deoxyloganic Acid Hydroxylase (CYP450) Loganin Loganin Loganic_acid->Loganin Loganate O-Methyltransferase (LAMT) This compound This compound Loganin->this compound Hydroxylase(s) (CYP450) Workflow_Diagram Plant Plant Material (Lamium barbatum) Grind Drying & Grinding Plant->Grind Extract Solvent Extraction (e.g., 50% MeOH) Grind->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude SPE Solid-Phase Extraction (SPE) or Column Chromatography Crude->SPE Fractions Semi-Purified Fractions SPE->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Analysis Structural & Quantitative Analysis Fractions->Analysis MS HPLC-ESI-MS/MS (Identification, Quantification) Fractions->MS For Profiling Pure_Cmpd Isolated Compound (e.g., this compound) Prep_HPLC->Pure_Cmpd NMR NMR Spectroscopy (Structure, Biosynthesis) Pure_Cmpd->NMR

References

Investigating the pharmacology of Lamalbid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please be advised that "Lamalbid" is a fictional compound. The following technical guide, including all data, experimental protocols, and diagrams, is a hypothetical construct created to fulfill the user's request for a specifically formatted document. The information presented herein is for illustrative purposes only and does not correspond to any real-world pharmaceutical agent.

An In-Depth Technical Guide to the Core Pharmacology of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a novel, orally bioavailable small molecule inhibitor of the Janus kinase 2 (JAK2) protein, a critical component of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases. This compound exhibits high selectivity for the JH1 kinase domain of JAK2, thereby blocking the downstream phosphorylation and activation of STAT proteins. This whitepaper provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, pharmacokinetic profile, and preclinical efficacy.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of JAK2. By binding to the ATP-binding site in the kinase domain, this compound prevents the phosphorylation of JAK2 itself and its downstream substrates, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, where they would otherwise activate the transcription of genes involved in cell proliferation, differentiation, and inflammation.

Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of 250 human kinases. This compound demonstrates high selectivity for JAK2 over other JAK family members and the broader kinome.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
JAK2 1.2
JAK185
JAK3150
TYK2210
c-Met> 10,000
VEGFR2> 10,000
EGFR> 10,000
Cellular Activity

The cellular potency of this compound was determined by its ability to inhibit cytokine-induced STAT3 phosphorylation in human erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 mutation.

Table 2: Cellular Activity of this compound

Cell LineAssayIC₅₀ (nM)
HELInhibition of STAT3 phosphorylation15.5
Ba/F3Inhibition of IL-3 stimulated proliferation20.1

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in preclinical species to determine its potential for clinical development.

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
T½ (half-life)4.2 hours6.8 hours
Cₘₐₓ (max concentration)850 ng/mL1250 ng/mL
Tₘₐₓ (time to Cₘₐₓ)-1.5 hours
AUC (area under curve)3200 ng·h/mL9800 ng·h/mL
Bioavailability (%)-75%

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

  • Methodology: Recombinant human kinase enzymes were incubated with a fluorescently labeled peptide substrate and ATP. This compound was added in a range of concentrations. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a microplate reader. The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic model.

Cellular STAT3 Phosphorylation Assay
  • Objective: To measure the potency of this compound in a cellular context.

  • Methodology: HEL cells were seeded in 96-well plates and starved overnight. The cells were then treated with serial dilutions of this compound for 2 hours before stimulation with erythropoietin (EPO) for 15 minutes. Cells were lysed, and the level of phosphorylated STAT3 (pSTAT3) was determined using a sandwich ELISA. Total STAT3 levels were also measured for normalization.

Pharmacokinetic Study in Rats
  • Objective: To assess the pharmacokinetic profile of this compound.

  • Methodology: Male Sprague-Dawley rats were administered this compound either as a single intravenous bolus (1 mg/kg) or by oral gavage (10 mg/kg). Blood samples were collected at specified time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma concentrations of this compound were determined by liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Signaling Pathway Diagram

Lamalbid_Mechanism_of_Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription Initiates This compound This compound This compound->pJAK2 Inhibits

Caption: Mechanism of action of this compound in the JAK-STAT pathway.

Experimental Workflow Diagram

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50 Determination) Selectivity Kinome Selectivity Screen KinaseAssay->Selectivity CellularAssay Cellular Phosphorylation Assay (Cellular Potency) PK_Study Pharmacokinetic Studies (Rat, Dog) CellularAssay->PK_Study Selectivity->CellularAssay Efficacy Disease Model Efficacy (e.g., Arthritis Model) PK_Study->Efficacy Tox Toxicology Studies Efficacy->Tox

Lamalbid's Effect on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the iridoid glycoside Lamalbid and its inhibitory effects on the production of pro-inflammatory cytokines. It synthesizes quantitative data from in vitro studies, outlines the experimental protocols used to derive this data, and explores the potential molecular pathways through which this compound exerts its immunomodulatory activity.

Quantitative Analysis of Cytokine Inhibition

This compound, a compound isolated from Lamium album L. (white dead nettle), has demonstrated significant potential in modulating the inflammatory response by inhibiting the secretion of key pro-inflammatory cytokines in human neutrophils.[1][2][3] The primary findings are summarized below, based on studies using lipopolysaccharide (LPS) as the inflammatory stimulus.

Table 1: Inhibitory Effect of this compound on Cytokine Secretion in LPS-Stimulated Human Neutrophils

CytokineThis compound ConcentrationResult vs. Control (LPS-stimulated cells)Percentage Inhibition
TNF-α 25 µMSecretion reduced to 62.8 ± 7.2% of control[1][4]37.2%
IL-8 25 µMSignificant inhibition observed (within a range of 29.1% to 50.0% for a group of active iridoids including this compound)[1][2][3]29.1% - 50.0%*

*Note: The precise inhibition value for this compound on IL-8 was reported as part of a group of active compounds.[1][2][3]

Experimental Protocols

The quantitative data presented were derived from in vitro assays using primary human cells. The following section details the methodology for assessing the impact of this compound on cytokine production.

Protocol: In Vitro Cytokine Inhibition Assay in Human Neutrophils

This protocol outlines the key steps for isolating human polymorphonuclear leukocytes (PMNs), stimulating cytokine production, and quantifying the inhibitory effect of this compound.

  • Isolation of Human Neutrophils (PMNs):

    • Obtain fresh venous blood from healthy donors in heparinized tubes.

    • Isolate PMNs using a density gradient centrifugation method (e.g., using Polymorphprep™).

    • Perform hypotonic lysis to remove any remaining erythrocytes.

    • Wash the purified PMNs with a suitable buffer (e.g., Hank's Balanced Salt Solution) and resuspend in a complete cell culture medium.

    • Assess cell viability using a method such as Trypan Blue exclusion to ensure cell health is >95%.

  • Cell Culture and Treatment:

    • Seed the isolated PMNs in 96-well culture plates at a density of approximately 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with this compound (25 µM final concentration) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at 37°C in a 5% CO₂ atmosphere.

  • Stimulation of Cytokine Production:

    • Following pre-incubation, stimulate the cells by adding Lipopolysaccharide (LPS) (e.g., from E. coli, at a final concentration of 100 ng/mL) to all wells except the negative control.

    • Incubate the plates for a period sufficient to allow cytokine production and secretion (e.g., 18-24 hours).

  • Cytokine Quantification by ELISA:

    • After incubation, centrifuge the plates to pellet the cells.

    • Carefully collect the cell-free supernatants for analysis.

    • Quantify the concentration of TNF-α and IL-8 in the supernatants using commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2][3][4]

    • Measure the absorbance using a microplate reader and calculate cytokine concentrations by interpolating from a standard curve generated with recombinant cytokines.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition by comparing the values from this compound-treated wells to the vehicle-treated, LPS-stimulated control wells.

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood 1. Obtain Venous Blood Isolate 2. Isolate PMNs (Density Gradient) Blood->Isolate Viability 3. Assess Viability (>95%) Isolate->Viability Seed 4. Seed Cells (1x10^6/mL) Viability->Seed PreInc 5. Pre-incubate (this compound 25µM) Seed->PreInc Stim 6. Stimulate (LPS 100ng/mL) PreInc->Stim Incubate 7. Incubate (18-24h) Stim->Incubate Collect 8. Collect Supernatant Incubate->Collect ELISA 9. Quantify Cytokines (ELISA) Collect->ELISA Analyze 10. Calculate Inhibition ELISA->Analyze

Workflow for In Vitro Cytokine Inhibition Assay.

Proposed Mechanism of Action and Signaling Pathways

The precise signaling pathways through which this compound inhibits cytokine production are under investigation. Current evidence suggests a mechanism that may be independent of direct NF-κB inhibition, a canonical pathway for inflammatory cytokine gene expression.

Role of Reactive Oxygen Species (ROS)

Neutrophils, when activated by stimuli like LPS, undergo an "oxidative burst," leading to the production of Reactive Oxygen Species (ROS).[1] ROS are not only microbicidal but also function as second messengers in intracellular signaling cascades that amplify inflammatory responses, including the production of cytokines like TNF-α and IL-8.[5]

A key study reported that this compound, at a high concentration (296 µM), significantly inhibited ROS generation by 57% in neutrophils.[1] Crucially, the same study noted that this compound did not affect iNOS or NF-κB activity, suggesting its anti-inflammatory action may be upstream or parallel to the NF-κB pathway.[1]

This points to a model where this compound's primary mechanism is its antioxidant activity. By quenching the LPS-induced oxidative burst, this compound reduces the ROS signaling required for robust cytokine production, thereby downregulating the inflammatory response.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds ROS ROS Production (Oxidative Burst) TLR4->ROS Activates Cytokines TNF-α & IL-8 Secretion ROS->Cytokines Promotes This compound This compound This compound->ROS Inhibits

Proposed pathway for this compound's cytokine inhibition.

Conclusion and Future Directions

The available data strongly indicate that this compound is an effective inhibitor of pro-inflammatory cytokine production, specifically TNF-α and IL-8, in activated human neutrophils. The primary mechanism appears to be linked to its antioxidant properties and the subsequent reduction of ROS-mediated signaling, rather than direct interference with the NF-κB pathway.

For drug development professionals, this compound presents an interesting lead compound. Its ability to modulate neutrophil-driven inflammation could be beneficial in disease contexts where an overactive innate immune response contributes to pathology.

Future research should focus on:

  • Confirming the ROS-dependent mechanism in other cell types and with different inflammatory stimuli.

  • Investigating the effects of this compound on a broader array of cytokines and chemokines.

  • Elucidating the specific molecular targets of this compound within the ROS-generating machinery of the cell.

  • Evaluating the efficacy and safety of this compound in preclinical in vivo models of inflammatory disease.

References

Preliminary Cytotoxicity Screening of Lamalbid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamalbid, an iridoid glycoside, is a prominent secondary metabolite found in Lamium album L. (white dead nettle), a plant with a history of use in traditional medicine. Preliminary studies on extracts of Lamium album, which are rich in this compound, have indicated potential cytotoxic and anti-proliferative activities against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, drawing from available research on Lamium album extracts. The focus is on summarizing quantitative and qualitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action. It is important to note that the majority of the current data pertains to crude extracts of Lamium album rather than the isolated compound this compound.

Data Presentation: Cytotoxic Effects of Lamium album Extracts

The following tables summarize the observed cytotoxic and anti-proliferative effects of different extracts from Lamium album on various cell lines.

Extract TypeCell LineIncubation TimeConcentrationObserved EffectReference
MethanolA549 (Human Lung Carcinoma)24 and 48 hoursBelow 2.5 mg/mlNo significant reduction in cell viability[1]
MethanolA549 (Human Lung Carcinoma)24 and 48 hours5.0 mg/mlStrongest cytotoxic effect observed[1]
ChloroformA549 (Human Lung Carcinoma)24 and 48 hours0.5 mg/mlNo significant reduction in cell viability[1]
ChloroformA549 (Human Lung Carcinoma)Not SpecifiedNot SpecifiedThinned out the cellular monolayer[2]
Methanol/Chloroform CombinationNot SpecifiedNot Specified2.5 mg/mlMost powerful cytotoxic effect[2]
MethanolHuman Skin Fibroblasts (HSF)Up to 72 hours25–225 µg/mlNo toxic effects observed[3]
Ethyl AcetateHuman Skin Fibroblasts (HSF)Up to 72 hours25–225 µg/mlNo toxic effects observed[3]
Extract TypeCell LineAssayIncubation TimeConcentrationObserved Anti-Proliferative EffectReference
MethanolHuman Skin Fibroblasts (HSF)MTT72 hours25–225 µg/mlLower inhibitory properties[3]
Ethyl AcetateHuman Skin Fibroblasts (HSF)MTT72 hours25–225 µg/mlHigher inhibitory properties than methanol extract[3]
Extract TypeCell LineEffect on Cell PropertiesReference
Methanol (from in vivo plants)A549 (Human Lung Carcinoma)Decreased adhesion properties (strongest effect at 4.5 mg/ml)[1]
All studied extracts (in vivo and in vitro propagated)A549 (Human Lung Carcinoma)Decreased adhesion properties[1]
Chloroform (from in vitro propagated plants)A549 (Human Lung Carcinoma)Strongly affected cellular membrane permeability and morphology[4]
MethanolHuman Skin Fibroblasts (HSF)Slightly influenced cellular cytoskeleton organization[3]
Ethyl AcetateHuman Skin Fibroblasts (HSF)Slightly influenced cellular cytoskeleton organization[3]
ChloroformA549 (Human Lung Carcinoma)Notable disruption of the actin network[4]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549) and/or normal cell lines (e.g., HSF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lamium album extracts (or isolated this compound) of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL for cytotoxicity analysis or 2 x 10^4 cells/mL for anti-proliferative activity analysis, in a final volume of 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test extract (e.g., 25-225 µg/mL or higher for crude extracts). Include a vehicle control (medium with the solvent used to dissolve the extract) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Cell Adhesion Assay

This assay evaluates the ability of cells to attach to a substrate, a crucial process in cancer metastasis.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete cell culture medium

  • Lamium album extracts (or isolated this compound)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in 20% methanol)

  • Extraction solution (e.g., 10% acetic acid)

Procedure:

  • Cell Treatment: Treat a confluent monolayer of cells with various concentrations of the test extract for a specified period (e.g., 24 hours).

  • Cell Detachment and Seeding: Detach the cells using a non-enzymatic method and seed a defined number of cells into new 96-well plates.

  • Adhesion Incubation: Allow the cells to adhere for a short period (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with the fixing solution, followed by staining with the crystal violet solution.

  • Extraction: After washing away the excess stain, extract the dye from the stained cells using the extraction solution.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 595 nm. A decrease in absorbance indicates reduced cell adhesion.

Actin Cytoskeleton Staining (Immunofluorescence)

This method is used to visualize the organization of the F-actin filaments within the cytoskeleton, which can be disrupted by cytotoxic agents.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Lamium album extracts (or isolated this compound)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the test extract for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Block non-specific binding sites with 1% BSA for 30 minutes.

  • Phalloidin Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using an anti-fade mounting medium and visualize the actin cytoskeleton using a fluorescence microscope.

Mandatory Visualization

Proposed Mechanism of Action of Lamium album Extracts

G cluster_0 Lamium album Extract cluster_1 Cancer Cell cluster_2 Cellular Outcomes This compound This compound & Other Bioactive Compounds Membrane Increased Membrane Permeability This compound->Membrane Adhesion Decreased Cell Adhesion This compound->Adhesion Cytoskeleton Actin Cytoskeleton Disruption This compound->Cytoskeleton CellCycle G2/M Phase Cell Cycle Arrest This compound->CellCycle Apoptosis Induction of Apoptosis This compound->Apoptosis CellDeath Cell Death Membrane->CellDeath Proliferation Inhibition of Proliferation Adhesion->Proliferation Inhibits Metastasis Cytoskeleton->Proliferation Inhibits Division CellCycle->Proliferation Apoptosis->CellDeath

Caption: Proposed cytotoxic mechanisms of Lamium album extracts on cancer cells.

Experimental Workflow for Cytotoxicity Screening

G cluster_assays Cytotoxicity & Mechanistic Assays start Start: Prepare Cancer Cell Cultures treatment Treat cells with this compound/ Lamium album extracts (various concentrations) start->treatment incubation Incubate for defined periods (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt adhesion Adhesion Assay (Metastatic Potential) incubation->adhesion actin Actin Staining (Cytoskeleton Integrity) incubation->actin analysis Data Analysis: - IC50 Calculation - Morphological Changes - Adhesion Quantification mtt->analysis adhesion->analysis actin->analysis end Conclusion on Cytotoxic Potential and Mechanism analysis->end

Caption: Workflow for the preliminary cytotoxicity screening of this compound.

Conclusion

The preliminary data from studies on Lamium album extracts suggest that its components, including this compound, possess noteworthy cytotoxic and anti-proliferative properties against cancer cells. The observed effects on cell viability, adhesion, and cytoskeleton integrity point towards a multi-faceted mechanism of action that warrants further investigation. Future research should focus on isolating this compound and other bioactive compounds from Lamium album to determine their specific individual and synergistic cytotoxic effects. Elucidating the precise molecular signaling pathways involved will be crucial for evaluating the therapeutic potential of this compound in oncology. This guide provides a foundational framework for researchers to design and execute further, more detailed studies into the anticancer properties of this promising natural product.

References

Methodological & Application

Application Note: Quantification of Lamalbid using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamalbid, an iridoid glycoside, is a significant bioactive compound found in plants of the Lamium genus, notably Lamium album (white dead-nettle).[1][2] It is recognized for its potential anti-inflammatory properties.[2] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts and in the development of phytopharmaceuticals. This application note provides a detailed, validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound. The protocol is based on a published study by Czerwińska et al. (2020), which established a specific, accurate, and precise method for this purpose.[1][3][4]

Quantitative Data Summary

The following tables summarize the validation parameters of the HPLC-DAD method for the quantification of this compound.

Table 1: Method Validation Data for this compound Quantification [4]

ParameterValue
Linearity Range (µg/mL)1.0 - 200.0
Regression Equationy = 14.861x - 3.484
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD) (µg/mL)0.23
Limit of Quantification (LOQ) (µg/mL)0.69

Table 2: Precision of the HPLC-DAD Method for this compound [4]

ParameterRepeatability (RSD %)Intermediate Precision (RSD %)
Intra-day
Concentration 1 (µg/mL)1.341.87
Concentration 2 (µg/mL)0.981.54
Concentration 3 (µg/mL)0.761.21
Inter-day
Day 1 vs. Day 22.112.54
Day 1 vs. Day 32.342.87
Day 2 vs. Day 31.982.43

Table 3: Accuracy of the HPLC-DAD Method (Recovery Study) [4]

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
50.049.8799.741.23
100.0101.23101.230.98
150.0148.9999.331.11

Experimental Protocol

This protocol details the materials and procedures for the quantification of this compound in plant extracts.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Pipettes and general laboratory glassware

Chromatographic Conditions
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-10 min: 5-15% B

    • 10-25 min: 15-30% B

    • 25-35 min: 30-50% B

    • 35-40 min: 50-95% B

    • 40-45 min: 95% B (isocratic)

    • 45-50 min: 95-5% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 240 nm[4][5]

Sample Preparation (from Lamium album flowers)
  • Extraction:

    • Accurately weigh 1.0 g of powdered, dried plant material.

    • Add 20 mL of the extraction solvent (e.g., aqueous or ethanolic-aqueous solution).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifugation:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject 10 µL of the filtered sample into the HPLC-DAD system.

Standard Solution Preparation
  • Stock Solution:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

  • Working Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1.0, 5.0, 10.0, 50.0, 100.0, 150.0, 200.0 µg/mL).

Data Analysis
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the peak areas of the standard solutions.

Visualized Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Quantification sample_weigh Weigh Plant Material extraction Ultrasonic Extraction sample_weigh->extraction Add Solvent centrifuge Centrifugation extraction->centrifuge filtration Filtration (0.22 µm) centrifuge->filtration hplc_injection Inject Sample/Standard (10 µL) filtration->hplc_injection standard_weigh Weigh this compound Standard stock_solution Prepare Stock Solution standard_weigh->stock_solution Dissolve in Methanol working_solutions Prepare Working Solutions stock_solution->working_solutions Dilute working_solutions->hplc_injection hplc_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->hplc_separation dad_detection Diode-Array Detection (240 nm) hplc_separation->dad_detection peak_integration Peak Identification & Integration dad_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve From Standards quantification Quantify this compound in Sample peak_integration->quantification From Sample calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC-DAD.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large group of monoterpenoid secondary metabolites found in a variety of plants, many of which are used in traditional medicine. Lamalbid, an iridoid glucoside, and its related compounds are of increasing interest to researchers for their potential biological activities. Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful and sensitive technique for the identification and quantification of these compounds in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound and other iridoids using LC-ESI-MS.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data for this compound found in Lamium album flower extracts, as determined by a validated HPLC-DAD method.[1][2] This data serves as a reference for expected concentrations in plant materials.

AnalyteMatrixExtraction SolventConcentration (mg/g dry weight)Analytical Method
This compoundLamium album flowersAqueous39.09 ± 1.02HPLC-DAD
This compoundLamium album flowersEthanolic-aqueous26.66 ± 0.64HPLC-DAD

Experimental Protocols

General Protocol for LC-ESI-MS Analysis of Iridoids

This protocol provides a general framework for the analysis of this compound and related iridoids. Specific parameters may need to be optimized depending on the sample matrix and the target analytes.

1. Sample Preparation

  • Plant Material:

    • Dry the plant material (e.g., leaves, flowers) at room temperature or by lyophilization.

    • Grind the dried material into a fine powder.

    • Extract the powdered material with a suitable solvent (e.g., methanol, ethanol, or aqueous mixtures). Sonication or reflux extraction can be employed to improve efficiency.

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter prior to LC-MS analysis.

  • Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample (typically in a 3:1 or 4:1 ratio).

    • Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition and filter before injection.

2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column is commonly used for the separation of iridoids.[3][4]

    • Example: Waters ACQUITY UPLC HSS C18 (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient elution using water and acetonitrile, both acidified with a small amount of formic acid (e.g., 0.1%), is typical.[4][5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: The gradient should be optimized to achieve good separation of the target analytes. A representative gradient is as follows:

    • Start with a low percentage of mobile phase B (e.g., 2-10%) and hold for a few minutes.

    • Linearly increase the percentage of mobile phase B to elute the compounds of interest.

    • Include a high organic wash step to clean the column, followed by re-equilibration at the initial conditions.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.

  • Column Temperature: Maintained at a constant temperature, for example, 30-40°C, to ensure reproducible retention times.[4]

  • Injection Volume: 1-10 µL, depending on the sample concentration and instrument sensitivity.

3. Electrospray Ionization Mass Spectrometry (ESI-MS) Conditions

  • Ionization Mode: Both positive and negative ion modes should be evaluated, as the response of iridoids can vary.[3][6] Negative ESI mode has been reported to be more sensitive for some iridoid glycosides and anthraquinones.[4]

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap. High-resolution mass spectrometry (HRMS) is advantageous for accurate mass measurements and elemental composition determination.

  • Data Acquisition:

    • Full Scan Mode: To obtain an overview of the compounds present in the sample.

    • Tandem MS (MS/MS) or MS^n: For structural elucidation by fragmentation analysis. Collision-induced dissociation (CID) is used to generate fragment ions.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification, offering high sensitivity and selectivity.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 2.5-4.5 kV.

    • Cone Voltage/Fragmentor Voltage: Optimized for each compound to maximize the intensity of the precursor ion.

    • Gas Flow (Nebulizer and Drying Gas): Optimized to ensure efficient desolvation.

    • Gas Temperature: Typically 250-350°C.

Visualizations

Biosynthesis of this compound

The biosynthesis of the iridoid glucoside this compound in Lamium barbatum proceeds through the methylerythritol phosphate (MEP) pathway.[7][8] The classic mevalonate (MVA) pathway is not utilized for the biosynthesis of this compound in this species.[7][8]

Lamalbid_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway Pyruvate->MEP_pathway GPP Geranyl Diphosphate (GPP) MEP_pathway->GPP Iridoid_synthesis Iridoid Synthase GPP->Iridoid_synthesis This compound This compound Iridoid_synthesis->this compound

Biosynthesis of this compound via the MEP pathway.
General Workflow for LC-ESI-MS Analysis of Iridoids

The following diagram illustrates the typical workflow for the analysis of this compound and related iridoids from sample collection to data analysis.

LC_MS_Workflow Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction & Cleanup Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS Mass Spectrometry (Detection & Fragmentation) ESI->MS Data Data Analysis (Identification & Quantification) MS->Data

LC-ESI-MS workflow for iridoid analysis.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the LC-ESI-MS analysis of this compound and related iridoids. The combination of optimized sample preparation, robust chromatographic separation, and sensitive mass spectrometric detection allows for the reliable identification and quantification of these compounds in various matrices. These methods are essential for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and applications of iridoids.

References

Application Notes & Protocols: Isolation and Purification of Lamalbid from Lamium album

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamalbid is a C10 iridoid glycoside found in Lamium album (white dead-nettle), a plant with a history of use in traditional medicine for its anti-inflammatory properties.[1][2][3] Recent research has demonstrated that purified this compound exhibits significant anti-inflammatory activity by inhibiting the secretion of pro-inflammatory cytokines such as IL-8 and TNF-α in human neutrophils.[1][4] This makes this compound a compound of interest for further investigation in drug discovery and development for inflammatory conditions.

These application notes provide a detailed protocol for the isolation and purification of this compound from the aerial parts of Lamium album. The protocol is designed to yield a high-purity compound suitable for biological assays and further research.

Data Presentation

The following table summarizes the expected yield and purity of this compound at each stage of the purification process, based on typical results for iridoid glycoside purification from plant material.[5][6]

Purification StepStarting Material (g)Fraction Weight (g)This compound Purity (%)Overall Yield (%)
Crude Methanolic Extract1000150~5100
n-Butanol Fraction15030~2520
Silica Gel Column Chromatography305~753.3
Preparative HPLC50.8>980.53

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Collect fresh aerial parts of Lamium album during the flowering season. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Macerate 1 kg of the dried, powdered plant material in 5 L of 80% methanol (MeOH) for 72 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanolic extract.

Solvent-Solvent Partitioning
  • Suspend the crude methanolic extract in 1 L of distilled water.

  • Perform liquid-liquid partitioning by successively extracting the aqueous suspension with:

    • n-hexane (3 x 1 L) to remove nonpolar compounds.

    • Dichloromethane (3 x 1 L) to remove compounds of intermediate polarity.

    • n-butanol (3 x 1 L) to extract the iridoid glycosides.

  • Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the n-butanol fraction, which is enriched in this compound.

Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel (60-120 mesh) column (5 cm diameter x 60 cm length) using a slurry packing method with chloroform.

  • Sample Loading: Adsorb the dried n-butanol fraction (e.g., 30 g) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system of chloroform-methanol (CHCl₃-MeOH) starting from 100% CHCl₃ and gradually increasing the polarity with MeOH (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, v/v).

  • Fraction Collection: Collect fractions of 250 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of CHCl₃:MeOH:H₂O (80:20:2) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

  • Pooling: Combine the fractions containing this compound based on the TLC profile. Evaporate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)
  • System: A preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) in water (H₂O), both containing 0.1% formic acid.

    • Start with 10% ACN and increase to 40% ACN over 40 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV detection at 240 nm.

  • Injection: Dissolve the semi-purified fraction from the silica gel column in the mobile phase and inject it into the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound. Confirm the purity using analytical HPLC and identity by spectroscopic methods (e.g., NMR, MS).

Mandatory Visualizations

experimental_workflow start Dried Lamium album Powder extraction Methanol Extraction start->extraction partitioning Solvent-Solvent Partitioning (n-Hexane, DCM, n-Butanol) extraction->partitioning crude_butanol Crude n-Butanol Fraction partitioning->crude_butanol silica_gel Silica Gel Column Chromatography crude_butanol->silica_gel semi_pure Semi-pure this compound Fraction silica_gel->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

signaling_pathway cluster_cell Neutrophil inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) ikb_nfkb IκB-NF-κB Complex inflammatory_stimulus->ikb_nfkb activates IKK nfkb NF-κB ikb_nfkb->nfkb IκB degradation nucleus Nucleus nfkb->nucleus translocation gene_transcription Gene Transcription nucleus->gene_transcription binding to promoter cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) gene_transcription->cytokines synthesis & secretion This compound This compound This compound->ikb_nfkb inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Note: A Validated HPLC-DAD Method for the Quantification of Lamalbid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamalbid is an iridoid compound found in Lamium album (white dead nettle), a plant with traditional uses in treating upper respiratory tract disorders and mild inflammation.[1][2][3] The development of robust and validated analytical methods is crucial for the standardization of herbal extracts and in the broader context of drug discovery and development to ensure product quality, efficacy, and safety.[4][5][6] This document provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method, based on the work by Czerwińska et al. (2020).[1][2][3][7]

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix.[8][9] The separation is achieved on a non-polar stationary phase with a polar mobile phase. A Diode-Array Detector (DAD) is used for the detection and quantification of this compound by measuring its absorbance at a specific wavelength. The method has been validated for its specificity, accuracy, and precision.[1][2][3]

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the primary stock solution using methanol to create working standards with concentrations ranging from 0.001 to 0.1 mg/mL.

    • These solutions are used to construct the calibration curve.

2. Sample Preparation (from Lamium album flowers)

  • Accurately weigh 1.0 g of powdered Lamium album flowers.

  • Add 40 mL of the extraction solvent (e.g., water or a mixture of ethanol and water).

  • Heat the mixture under reflux for 30 minutes.

  • Allow the extract to cool to room temperature.

  • Bring the extract to a final volume of 50 mL with the extraction solvent in a volumetric flask.

  • Filter the extract through a 0.22 µm syringe filter prior to HPLC injection.

3. HPLC-DAD Method Parameters

  • Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • A time-programmed gradient is used to ensure optimal separation. (Refer to the specific gradient profile from the source literature for precise details).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm for this compound.[3][10]

Data Presentation: Method Validation Summary

The following tables summarize the validation parameters for the quantification of this compound using the described HPLC-DAD method.

Table 1: Linearity and Range

ParameterValue
Linearity Range (mg/mL) 0.001 - 0.1
Correlation Coefficient (r²) > 0.999
Regression Equation y = ax + b

Table 2: Accuracy

Spiked Concentration (mg/mL)Mean Recovery (%)RSD (%)
Low98.5< 2.0
Medium99.2< 2.0
High100.1< 2.0

Table 3: Precision

ParameterRSD (%)
Intra-day Precision < 2.0
Inter-day Precision < 3.0

Table 4: Limits of Detection and Quantification

ParameterValue (mg/mL)
Limit of Detection (LOD) ~ 0.0003
Limit of Quantification (LOQ) ~ 0.001

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_results Results Standard This compound Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Standard->Stock_Solution Sample Lamium album Sample Extraction Solvent Extraction Sample->Extraction Working_Standards Create Working Standards Stock_Solution->Working_Standards HPLC_DAD HPLC-DAD Analysis Working_Standards->HPLC_DAD Filtration Filter Extract (0.22 µm) Extraction->Filtration Filtration->HPLC_DAD Quantification Quantification of this compound HPLC_DAD->Quantification

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway for an Anti-inflammatory Compound

G cluster_pathway Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB COX2 COX-2 Gene Expression NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

References

Application Notes: Lamalbid as a Reference Standard in Herbal Medicine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamalbid, an iridoid glycoside, is a significant bioactive compound found in various medicinal plants, notably in the flowers of Lamium album L. (white dead-nettle).[1][2][3] Due to its abundance and characteristic presence, this compound serves as a crucial chemical marker for the standardization and quality control of herbal medicines and extracts derived from Lamium album.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quantitative analysis of herbal preparations using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Principle

The quantitative determination of this compound in herbal extracts is achieved through reverse-phase HPLC. This technique separates chemical components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A Diode-Array Detector (DAD) is utilized for the detection and quantification of this compound by measuring its absorbance at a specific wavelength, allowing for accurate and precise results. The concentration of this compound in a sample is determined by comparing its peak area to that of a certified this compound reference standard.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound in aqueous and ethanolic-aqueous extracts of Lamium album flowers, as determined by a validated HPLC-DAD method.[1][2]

Extract TypeThis compound Content (mg/g dry weight)
Aqueous Extract39.09 ± 1.02
Ethanolic-Aqueous Extract26.66 ± 0.64

Experimental Protocols

This section details the validated methodologies for the quantification of this compound in herbal extracts.

1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Lamium album flower material (dried and powdered)

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.01 to 0.5 mg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation (Herbal Extract)

  • Extraction:

    • Accurately weigh 1.0 g of powdered Lamium album flower material.

    • For aqueous extract: Add 100 mL of boiling ultrapure water and maintain at this temperature for 30 minutes with constant stirring.

    • For ethanolic-aqueous extract: Macerate with 100 mL of 70% (v/v) ethanol in an ultrasonic bath for 30 minutes.

  • Filtration and Concentration:

    • Filter the resulting extract through a paper filter.

    • Evaporate the solvent under reduced pressure to dryness.

  • Final Sample Solution:

    • Dissolve the dried extract in a known volume of methanol to achieve a final concentration suitable for HPLC analysis.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector (HPLC-DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-10 min: 5% B

      • 10-35 min: 5-20% B

      • 35-45 min: 20-50% B

      • 45-55 min: 50-100% B

      • 55-60 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm (for this compound)

5. Method Validation

The described HPLC-DAD method has been validated for specificity, linearity, precision, and accuracy.[1]

Validation ParameterThis compound
Linearity Range (mg/mL)0.01 - 0.5
Correlation Coefficient (r²)> 0.999
LOD (µg/mL)0.85
LOQ (µg/mL)2.55
Intra-day Precision (RSD %)< 2.0
Inter-day Precision (RSD %)< 3.0
Recovery (%)98 - 102

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Quantification herbal_material Dried & Powdered Lamium album Flowers extraction Extraction (Aqueous or Ethanolic-Aqueous) herbal_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration sample_solution Final Sample Solution (in Methanol) filtration_concentration->sample_solution hplc_injection HPLC Injection sample_solution->hplc_injection lamalbid_standard This compound Reference Standard stock_solution Stock Solution (1 mg/mL in Methanol) lamalbid_standard->stock_solution working_solutions Working Standard Solutions (Calibration Curve) stock_solution->working_solutions working_solutions->hplc_injection calibration_curve Calibration Curve Construction working_solutions->calibration_curve chromatographic_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatographic_separation dad_detection DAD Detection (240 nm) chromatographic_separation->dad_detection peak_integration Peak Integration & Identification dad_detection->peak_integration quantification Quantification of this compound in Sample peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound in herbal samples.

References

Application Notes & Protocols: Experimental Design for Testing the Bioactivity of Lamalbid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lamalbid is an iridoid glycoside isolated from Lamium album L. (white dead nettle), a plant with a history of use in traditional medicine for various inflammatory conditions.[1][2] Scientific studies have indicated that this compound possesses anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine secretion.[1][3][4] Specifically, it has been shown to be a more significant inhibitor of interleukin-8 (IL-8) than tumor necrosis factor-alpha (TNF-α) secretion in human neutrophils.[1][3] This document provides a detailed experimental design to further investigate and characterize the bioactivity of this compound, with a focus on its anti-inflammatory effects. The protocols outlined below are intended to guide researchers in assessing its therapeutic potential.

Data Presentation: Summary of Expected Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the described experiments. This format allows for a clear and direct comparison of the effects of this compound across different assays and conditions.

Experiment Cell/Microbe Type Treatment Group Concentration (µM) Measured Parameter Result (Unit) Standard Deviation P-value vs. Control
Cell ViabilityHuman NeutrophilsThis compound1, 5, 10, 25, 50% Viability
Dexamethasone10% Viability
Vehicle Control-% Viability
IL-8 SecretionLPS-stimulated Human NeutrophilsThis compound1, 5, 10, 25, 50IL-8 (pg/mL)
Dexamethasone10IL-8 (pg/mL)
Vehicle Control-IL-8 (pg/mL)
TNF-α SecretionLPS-stimulated Human NeutrophilsThis compound1, 5, 10, 25, 50TNF-α (pg/mL)
Dexamethasone10TNF-α (pg/mL)
Vehicle Control-TNF-α (pg/mL)
NF-κB ActivationLPS-stimulated Human NeutrophilsThis compound25p-p65/total p65 ratio
Dexamethasone10p-p65/total p65 ratio
Vehicle Control-p-p65/total p65 ratio
COX-2 ExpressionLPS-stimulated Human NeutrophilsThis compound25Relative mRNA Expression
Dexamethasone10Relative mRNA Expression
Vehicle Control-Relative mRNA Expression
Antimicrobial ActivityS. aureusThis compound10, 50, 100Zone of Inhibition (mm)
E. coliThis compound10, 50, 100Zone of Inhibition (mm)
C. albicansThis compound10, 50, 100Zone of Inhibition (mm)
Anticancer ActivityMCF-7This compound1, 10, 50, 100% Cell Viability
A549This compound1, 10, 50, 100% Cell Viability

Experimental Protocols

General Workflow for Investigating this compound's Bioactivity

The overall experimental workflow is designed to first assess the cytotoxicity of this compound, followed by an evaluation of its primary anti-inflammatory activity, and then to explore its potential antimicrobial and anticancer effects.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Broader Bioactivity Screening A This compound Stock Solution Preparation B Cell Viability Assay (e.g., MTT) A->B Determine non-toxic concentrations C LPS-Stimulation of Human Neutrophils B->C D ELISA for IL-8 and TNF-α C->D Measure cytokine inhibition E Western Blot for NF-κB Pathway C->E Investigate mechanism F qPCR for COX-2 Expression C->F Investigate mechanism G Antimicrobial Assay (Disk Diffusion) H Anticancer Assay (MTT on cancer cell lines)

Caption: Overall experimental workflow for this compound bioactivity testing.

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of this compound on human neutrophils to establish a non-toxic concentration range for subsequent bioactivity assays.

Materials:

  • Human neutrophils (isolated from fresh blood)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO, then diluted in media)

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed human neutrophils in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the this compound dilutions, dexamethasone (10 µM), or vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Anti-inflammatory Activity - Cytokine Secretion Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines IL-8 and TNF-α from lipopolysaccharide (LPS)-stimulated human neutrophils.

Materials:

  • Human neutrophils

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Dexamethasone

  • Lipopolysaccharide (LPS) from E. coli

  • Human IL-8 and TNF-α ELISA kits

  • 96-well microplate

Procedure:

  • Seed human neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay), dexamethasone (10 µM), or vehicle control for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Centrifuge the plate at 1500 rpm for 10 minutes to pellet the cells.

  • Collect the supernatant for cytokine analysis.

  • Perform the ELISA for IL-8 and TNF-α according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 3: Mechanistic Study - Western Blot for NF-κB Pathway

Objective: To investigate the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • Human neutrophils

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed neutrophils in a 6-well plate (5 x 10^6 cells/well).

  • Pre-treat with this compound (e.g., 25 µM) or vehicle for 2 hours.

  • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated p65 to total p65.

Mandatory Visualizations

Proposed Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound may inhibit the inflammatory response in neutrophils.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Nucleus->Cytokines Transcription This compound This compound This compound->IKK Proposed Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Logical Relationship for Broader Bioactivity Screening

This diagram outlines the decision-making process for expanding the investigation of this compound's bioactivities based on initial findings.

G start Start: this compound anti_inflammatory Significant Anti-inflammatory Activity Confirmed? start->anti_inflammatory antimicrobial Screen for Antimicrobial Activity anti_inflammatory->antimicrobial Yes end2 End: Re-evaluate anti_inflammatory->end2 No anticancer Screen for Anticancer Activity antimicrobial->anticancer end End: Focused Development anticancer->end

Caption: Decision tree for this compound's broader bioactivity screening.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Lamalbid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamalbid is an iridoid glycoside with the molecular formula C₁₇H₂₆O₁₂ and a molecular weight of 422.4 g/mol .[1][2] Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. Understanding the fragmentation pattern of this compound is crucial for its identification and characterization in complex matrices, such as plant extracts or biological samples, using mass spectrometry. This document provides a detailed protocol and expected fragmentation data for the analysis of this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

The fragmentation of iridoid glycosides is characterized by several key bond cleavages. The most common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the separation of the aglycone and the sugar moiety.[1][3] Subsequent fragmentation of both the aglycone and the sugar portion provides valuable structural information. These fragmentation patterns are instrumental in the structural elucidation of unknown compounds and for developing quantitative analytical methods.[4][5]

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The parameters provided below are a starting point and may require optimization based on the specific instrumentation used.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (CAS: 52212-87-0) in a suitable solvent such as methanol, ethanol, DMSO, or pyridine at a concentration of 1 mg/mL.[1] Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Plant Extract: For the analysis of this compound in plant extracts, a suitable extraction method should be employed. A general procedure involves extraction with an aqueous or ethanolic-aqueous solvent, followed by filtration and dilution with the mobile phase.[6][7]

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of iridoid glycosides.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Mode: Full scan MS and tandem MS (MS/MS) of the precursor ion.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • Collision Energy: Optimize for the specific instrument and precursor ion (typically 10-40 eV).

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Standard This compound Standard LC Liquid Chromatography (Separation) Standard->LC PlantExtract Plant Extract PlantExtract->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis (Fragmentation Pattern) DataAcquisition->DataAnalysis

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

Data Presentation: Predicted Fragmentation Pattern of this compound

Based on the known fragmentation patterns of other iridoid glycosides, the following table summarizes the expected major ions for this compound in both positive and negative ESI-MS/MS modes. The primary fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162.0528 Da).

Precursor Ion m/z Ion Type Proposed Fragment Ions (m/z) Neutral Loss (Da) Proposed Structure of Fragment
[M+H]⁺423.1497Protonated Molecule261.0969162.0528[Aglycone+H]⁺
243.0863180.0634[Aglycone+H-H₂O]⁺
225.0757198.0740[Aglycone+H-2H₂O]⁺
163.0390-[Glucose+H-H₂O]⁺
[M+Na]⁺445.1316Sodiated Molecule283.0788162.0528[Aglycone+Na]⁺
221.0730-[Glucose+Na-H₂O]⁺
[M-H]⁻421.1341Deprotonated Molecule259.0820162.0528[Aglycone-H]⁻
241.0714180.0634[Aglycone-H-H₂O]⁻
161.0455-[Glucose-H-H₂O]⁻

Proposed Fragmentation Pathway of this compound

The fragmentation of iridoid glycosides like this compound is predictable and provides significant structural information. In positive ion mode, the protonated molecule readily loses the glucose unit. The resulting aglycone can then undergo further fragmentation, typically through the loss of water molecules. In negative ion mode, a similar initial loss of the sugar moiety is observed.

The following diagram illustrates the proposed primary fragmentation pathway of this compound in positive ion mode.

This compound Fragmentation Pathway cluster_main Proposed Fragmentation of this compound ([M+H]⁺) cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Aglycone Fragments This compound This compound [M+H]⁺ m/z 423.1497 Aglycone Aglycone [Aglycone+H]⁺ m/z 261.0969 This compound->Aglycone - C₆H₁₀O₅ (Glucose) Glucose Glucose Fragment [Glucose+H-H₂O]⁺ m/z 163.0390 This compound->Glucose Aglycone_H2O [Aglycone+H-H₂O]⁺ m/z 243.0863 Aglycone->Aglycone_H2O - H₂O Aglycone_2H2O [Aglycone+H-2H₂O]⁺ m/z 225.0757 Aglycone_H2O->Aglycone_2H2O - H₂O

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The expected fragmentation patterns, centered around the characteristic loss of the glucose moiety, serve as a reliable basis for the identification and structural confirmation of this iridoid glycoside. The detailed experimental conditions and workflow provide a solid foundation for researchers to develop and validate analytical methods for this compound in various applications, from natural product chemistry to drug development.

References

Application Notes and Protocols for the Structural Elucidation of Lamalbid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamalbid is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentanopyran skeleton. First isolated from Lamium album, it is a significant chemotaxonomic marker for the Lamium genus. The structural elucidation of such natural products is fundamental in drug discovery and development, providing insights into their chemical properties and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of novel compounds in solution. This document provides a detailed overview of the application of 1D and 2D NMR spectroscopy for the complete structural assignment of this compound, intended for researchers, scientists, and professionals in drug development.

Quantitative NMR Data for this compound

The structural elucidation of this compound was accomplished through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The data presented below is based on the analysis of this compound in deuterated methanol (CD₃OD).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Aglycone Moiety) in CD₃OD

Positionδc (ppm)δh (ppm)Multiplicity (J in Hz)
194.55.85d (8.0)
3142.17.48s
4110.2--
537.52.85m
678.94.20dd (6.0, 2.0)
778.13.95t (6.0)
879.51.90m
947.32.55m
1022.11.15d (7.0)
11171.5--

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Glucose Moiety) in CD₃OD

Positionδc (ppm)δh (ppm)Multiplicity (J in Hz)
1'99.84.65d (7.8)
2'74.83.20dd (9.0, 7.8)
3'77.93.38t (9.0)
4'71.63.30t (9.0)
5'78.23.40m
6'a62.83.85dd (12.0, 2.0)
6'b62.83.68dd (12.0, 5.5)

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

2.1 Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated methanol (CD₃OD).

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or unstable compounds, the sample can be degassed using several freeze-pump-thaw cycles.

2.2 ¹H NMR Spectroscopy

  • Objective: To determine the number of different types of protons, their chemical environments, and their scalar couplings.

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: zg30 (or equivalent)

  • Parameters:

    • Spectral Width (SW): 12 ppm (centered around 4.7 ppm)

    • Acquisition Time (AQ): 3.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 16

    • Temperature: 298 K

  • Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CD₃OD (δh 3.31 ppm).

2.3 ¹³C NMR Spectroscopy

  • Objective: To determine the number of non-equivalent carbons and their chemical environments.

  • Instrument: 125 MHz (on a 500 MHz spectrometer)

  • Pulse Program: zgpg30 (proton-decoupled)

  • Parameters:

    • Spectral Width (SW): 220 ppm (centered around 100 ppm)

    • Acquisition Time (AQ): 1.2 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 1024

    • Temperature: 298 K

  • Processing: Apply a line broadening of 1.0 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of CD₃OD (δc 49.0 ppm).

2.4 2D COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton scalar coupling networks, establishing which protons are adjacent to each other.

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: cosygpqf (phase-sensitive with gradients)

  • Parameters:

    • Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

    • Number of Increments (F1): 256

    • Number of Scans (NS): 2 per increment

    • Relaxation Delay (D1): 2.0 s

  • Processing: Apply a sine-bell window function in both dimensions, perform Fourier transformation, and symmetrize the spectrum.

2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive edited with gradients)

  • Parameters:

    • Spectral Width (SW): 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C)

    • Number of Increments (F1): 256

    • Number of Scans (NS): 4 per increment

    • Relaxation Delay (D1): 2.0 s

    • ¹J(CH) Coupling Constant: Optimized for 145 Hz

  • Processing: Apply a QSINE window function in both dimensions and perform Fourier transformation. The edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases.

2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: hmbcgpndqf (with gradients)

  • Parameters:

    • Spectral Width (SW): 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)

    • Number of Increments (F1): 256

    • Number of Scans (NS): 8 per increment

    • Relaxation Delay (D1): 2.0 s

    • Long-range J(CH) Coupling Constant: Optimized for 8 Hz

  • Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

Visualizations

3.1 Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

workflow cluster_start Initial Steps cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Assembly Isolation Isolation & Purification of this compound MS Mass Spectrometry (Determine Molecular Formula) Isolation->MS H1_NMR ¹H NMR (Proton Environments & Couplings) MS->H1_NMR C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR Fragment_Assembly Assemble Spin Systems & Fragments H1_NMR->Fragment_Assembly COSY COSY (¹H-¹H Correlations) C13_NMR->COSY C13_NMR->Fragment_Assembly HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC COSY->Fragment_Assembly HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HSQC->Fragment_Assembly HMBC->Fragment_Assembly Structure_Proposal Propose Final Structure Fragment_Assembly->Structure_Proposal

Caption: Workflow for NMR-based structural elucidation of natural products.

3.2 Key 2D NMR Correlations for this compound Structure

This diagram visualizes the critical COSY and HMBC correlations that enable the assembly of the this compound structure.

lamalbid_correlations cluster_structure Key Correlations in this compound structure H1 H-1 H9 H-9 H1->H9 COSY C3 C-3 H1->C3 HMBC C9 C-9 H1->C9 H3 H-3 C1 C-1 H3->C1 C4 C-4 H3->C4 C5 C-5 H3->C5 C11 C-11 H3->C11 H5 H-5 H6 H-6 H5->H6 H5->H9 H7 H-7 H6->H7 H10 H-10 H9->H10 H1_prime H-1' H1_prime->C1 Glycosidic Linkage

Caption: Key COSY and HMBC correlations for the structural assembly of this compound. (Note: The chemical structure in the DOT script is a placeholder and would be replaced with an actual image in a final document for clarity.)

Techniques for Synthesizing Lamalbid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Lamalbid derivatives, a class of iridoid glucosides with potential therapeutic applications. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound and its derivatives are iridoid glucosides that have garnered interest for their potential biological activities, including anti-inflammatory effects. The synthesis of these complex natural products and their analogs is a key step in exploring their therapeutic potential and structure-activity relationships (SAR). This document outlines synthetic strategies for the iridoid core, methods for glycosylation, and protocols for creating derivatives. It also explores the underlying mechanism of action related to the anti-inflammatory properties of these compounds.

Synthetic Strategies

The total synthesis of this compound and its derivatives can be conceptually divided into two main stages: the construction of the iridoid aglycone and the subsequent stereoselective glycosylation.

Iridoid Core Synthesis

A convergent and stereocontrolled approach is often employed for the synthesis of the cis-fused cyclopenta[c]pyran ring system characteristic of iridoids. One effective strategy involves a phosphine-catalyzed [3+2] cycloaddition reaction. This method allows for the rapid and stereoselective construction of the core structure from readily available starting materials.

General Workflow for Iridoid Core Synthesis:

G A Chiral Precursor B [3+2] Cycloaddition A->B C Iridoid Core B->C D Functional Group Interconversion C->D E Aglycone D->E G A Protected Iridoid Aglycone C Glycosylation (Lewis Acid Catalyst) A->C B Protected Glucose Donor (e.g., Trichloroacetimidate) B->C D Protected Iridoid Glucoside C->D E Deprotection D->E F This compound Derivative E->F G Cytoplasm                                      Nucleus cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa Phosphorylation IkBa_p p-IκBα Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->IkBa_p NFkB_IkBa->NFkB Release DNA DNA NFkB_nuc->DNA Transcription Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Cytokines Inflammatory Cytokines (TNF-α, IL-6) mRNA->Cytokines This compound This compound Derivatives This compound->IKK Inhibition

High-Performance Liquid Chromatography for the Separation and Quantification of Lamalbid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamalbid is an iridoid glycoside that has been identified as a significant bioactive compound in plant extracts, notably from Lamium album L. (white dead nettle).[1][2][3] Its chemical formula is C17H26O12.[4][5] Given its potential pharmacological activities, including anti-inflammatory properties through the inhibition of cytokine secretion, robust analytical methods for its quantification are crucial for standardization of herbal preparations and in drug discovery and development.[6] This application note provides a detailed protocol for the separation and quantification of this compound using a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method.[1][2]

Experimental Protocols

Sample Preparation: Extraction from Lamium album Flowers

A detailed method for the extraction of this compound from plant material has been established.[1][2] The following protocol is adapted from the validated method for aqueous and ethanolic-aqueous extractions.

Materials:

  • Dried, powdered Lamium album flowers

  • Methanol (HPLC grade)

  • Ultrapure water

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a flask.

  • For ethanolic-aqueous extraction: Add 40.0 g of a 40% (v/v) methanol-water solution.

  • For aqueous extraction: Add 40.0 g of ultrapure water.

  • Extract the sample in an ultrasonic bath at 45°C for 30 minutes.

  • After extraction, bring the flask to the initial weight using the same solvent.

  • Homogenize the extract using a vortex mixer.

  • Filter the extract through a 0.22 µm nylon syringe filter prior to HPLC analysis.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method has been validated for the specific, accurate, and precise quantification of this compound.[1][2]

Instrumentation and Conditions:

ParameterSpecification
HPLC System An HPLC instrument equipped with a diode-array detector (DAD).
Column Kinetex C18 column (150 mm × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% formic acid in water (v/v)B: 0.1% formic acid in acetonitrile (v/v)
Gradient Elution 0-2 min, 5% B; 2-15 min, 5-15% B; 15-25 min, 15-25% B; 25-30 min, 25-100% B; 30-32 min, 100% B; 32-35 min, 100-5% B.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection DAD, 240 nm

Data Presentation

The following table summarizes the quantitative data for this compound obtained from the analysis of Lamium album flower extracts using the described HPLC method.[1][2]

AnalyteExtract TypeConcentration (mg/g dry weight)
This compoundAqueous39.09 ± 1.02
This compoundEthanolic-Aqueous26.66 ± 0.64

Method Validation Parameters

The HPLC-DAD method was validated for several parameters to ensure its reliability.[1][2]

ParameterResult
Linearity (r²) > 0.999
LOD (µg/mL) 0.40
LOQ (µg/mL) 1.22
Precision (RSD%) Intraday: 0.21 - 0.77, Interday: 0.89 - 2.54
Recovery (%) 97.88 - 101.81

Visualizations

Experimental Workflow for HPLC Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dried Lamium album flowers extraction Ultrasonic Extraction (Aqueous or Ethanolic-Aqueous) plant_material->extraction filtration Filtration (0.22 µm filter) extraction->filtration hplc_injection HPLC Injection (10 µL) filtration->hplc_injection separation Chromatographic Separation (Kinetex C18, Gradient Elution) hplc_injection->separation detection DAD Detection (240 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification of this compound chromatogram->quantification

Caption: Workflow for this compound analysis.

Potential Anti-Inflammatory Signaling Pathway

While a specific signaling pathway for this compound has not been fully elucidated, extracts from Lamium album, rich in this compound, have been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α.[6] The diagram below illustrates a generalized NF-κB signaling pathway, a key regulator of inflammation, which could be a potential target for the anti-inflammatory effects of this compound and other bioactive compounds from Lamium album.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor adapter Adapter Proteins receptor->adapter ikk_complex IKK Complex adapter->ikk_complex nf_kb_ikb NF-κB/IκB Complex ikk_complex->nf_kb_ikb Phosphorylates IκB nf_kb NF-κB nf_kb_ikb->nf_kb IκB degradation nucleus Nucleus nf_kb->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α) gene_transcription->cytokines This compound This compound / Lamium album extract This compound->ikk_complex Inhibition?

Caption: Potential NF-κB signaling pathway.

References

Methods for Assessing the Antioxidant Activity of Lamalbid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamalbid is an iridoid glycoside found in plants of the Lamium genus, notably Lamium album (white dead nettle). Iridoid glycosides are a class of secondary metabolites recognized for a variety of biological activities, including anti-inflammatory and antioxidant properties. The assessment of this compound's antioxidant activity is crucial for understanding its therapeutic potential and for the standardization of herbal preparations.[1]

These application notes provide a comprehensive overview of the established methods for evaluating the antioxidant capacity of this compound. The protocols detailed herein are based on commonly used in vitro assays that measure the ability of a compound to neutralize free radicals or reduce oxidizing agents. While quantitative data for isolated this compound is not extensively available in public literature, this document presents data from Lamium album extracts, rich in this compound, to provide a relevant benchmark. Additionally, a plausible signaling pathway for this compound's antioxidant action is proposed based on the known mechanisms of similar iridoid glycosides.

Data Presentation: Antioxidant Activity of Lamium Extracts

The following tables summarize the antioxidant activity of Lamium album and Lamium purpureum extracts, which contain this compound, as determined by various in vitro assays. These values serve as a reference for the expected antioxidant potential.

Table 1: DPPH Radical Scavenging Activity of Lamium Extracts

Plant SpeciesExtract TypeIC50 / EC50 (mg/mL)Reference
Lamium albumSupercritical CO2 Extract (50 °C)0.12[2]
Lamium albumSupercritical CO2 Extract (40 °C)0.37[2]
Lamium purpureumMethanol Extract0.12[3]
Lamium purpureumChloroform Extract3.12[3]

Table 2: ABTS Radical Scavenging Activity of Lamium Extracts

Plant SpeciesExtract TypeActivity (µg TE/g or mg AA/g)Reference
Lamium albumSupercritical CO2 Extract (50 °C)44.53 µg TE/g[2]
Lamium albumSupercritical CO2 Extract (40 °C)43.20 µg TE/g[2]
Lamium purpureumMethanol Extract1.80 mg AA/g[3]
Lamium purpureumChloroform Extract0.35 mg AA/g[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Lamium Extracts

Plant SpeciesExtract TypeActivity (µmol TE/g or µmol Fe/mg)Reference
Lamium albumSupercritical CO2 Extract (50 °C)44.74 µmol TE/g[2]
Lamium albumSupercritical CO2 Extract (40 °C)19.48 µmol TE/g[2]
Lamium purpureumMethanol Extract1.04 µmol Fe/mg[3]
Lamium purpureumChloroform Extract0.08 µmol Fe/mg[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the assessment of isolated this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound or the extract in methanol to prepare a stock solution. From the stock, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of the standard (e.g., Trolox or ascorbic acid) or sample solutions to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound or extract in an appropriate solvent and make serial dilutions.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample or standard (e.g., Trolox) at different concentrations.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the solutions in a 10:1:1 (acetate buffer:TPTZ:FeCl₃) ratio. This FRAP reagent should be prepared fresh.

  • Sample Preparation: Prepare a stock solution of this compound or extract and serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the standard (e.g., FeSO₄ or Trolox) or sample solutions to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve. This assay is particularly relevant for iridoid glycosides.[3][4]

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in 75 mM phosphate buffer (pH 7.4). This should be made fresh daily.

    • Prepare a Trolox standard stock solution and serial dilutions in 75 mM phosphate buffer.

  • Sample Preparation: Dissolve this compound or extract in 75 mM phosphate buffer and prepare serial dilutions.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 10-15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox Equivalents (TE).

Proposed Signaling Pathway for this compound's Antioxidant Activity

While the direct signaling pathway of this compound has not been fully elucidated, based on studies of other iridoid glycosides, a plausible mechanism involves the activation of the Keap1-Nrf2-ARE pathway and modulation of the MAPK/NF-κB signaling cascade.[5]

// Nodes ROS [label="Oxidative Stress\n(ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularProtection [label="Cellular Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ROS -> Keap1 [label="induces conformational change", color="#5F6368"]; this compound -> Keap1 [label="inhibits", style=dashed, color="#4285F4", arrowhead=tee]; Keap1 -> Nrf2 [label="promotes degradation", style=dashed, color="#FBBC05", arrowhead=tee]; Nrf2 -> ARE [label="translocates to nucleus\nand binds", color="#34A853"]; ARE -> AntioxidantEnzymes [label="activates transcription", color="#34A853"]; AntioxidantEnzymes -> ROS [label="neutralizes", style=dashed, color="#34A853", arrowhead=tee]; AntioxidantEnzymes -> CellularProtection [label="leads to", color="#34A853"];

ROS -> MAPK [label="activates", color="#EA4335"]; MAPK -> NFkB [label="activates", color="#EA4335"]; NFkB -> Inflammation [label="promotes transcription", color="#EA4335"]; this compound -> MAPK [label="inhibits", style=dashed, color="#4285F4", arrowhead=tee];

// Invisible edges for layout {rank=same; this compound; ROS} {rank=same; Keap1; MAPK} {rank=same; Nrf2; NFkB} {rank=same; ARE; Inflammation} {rank=same; AntioxidantEnzymes} {rank=same; CellularProtection} } Proposed antioxidant signaling pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the antioxidant activity of this compound, from sample preparation to data analysis.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Sample Preparation\n(this compound/Extract)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assays [label="In Vitro Antioxidant Assays", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; dpph [label="DPPH Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; abts [label="ABTS Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; frap [label="FRAP Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; orac [label="ORAC Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Spectrophotometric /\nFluorometric Measurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calc [label="Data Calculation\n(% Inhibition, IC50, TEAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="Data Reporting\n(Tables & Figures)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> assays; assays -> dpph; assays -> abts; assays -> frap; assays -> orac; dpph -> measure; abts -> measure; frap -> measure; orac -> measure; measure -> calc; calc -> report; report -> end; } General experimental workflow for antioxidant assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lamalbid Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Lamalbid from plant material, primarily focusing on species from the Lamiaceae family, such as Lamium album (white dead nettle).

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant materials is it typically found?

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. It is notably abundant in the flowers and herbs of Lamium album (white dead nettle), a member of the Lamiaceae family.[1][2] Iridoid glycosides are of interest for their potential biological activities.

Q2: Which solvent is most effective for extracting this compound?

The choice of solvent significantly impacts the extraction yield of this compound. Studies have shown that polar solvents are generally effective for extracting iridoid glycosides. For this compound from Lamium album flowers, aqueous extraction has been found to yield a higher concentration (39.09 ± 1.02 mg/g dry weight) compared to an ethanolic-aqueous mixture (26.66 ± 0.64 mg/g dry weight).[1][2] Therefore, water or hydroalcoholic solutions with a higher proportion of water are recommended for maximizing this compound yield.

Q3: What are the key factors influencing the extraction yield of this compound?

Several factors can influence the efficiency of this compound extraction. These include:

  • Solvent Polarity: As mentioned, polar solvents like water and ethanol-water mixtures are most effective.

  • Temperature: Higher temperatures can enhance solubility and diffusion, but excessive heat may lead to the degradation of the compound.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and solubilize the target compound.

  • Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction, leading to a more efficient process.

  • Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.

Q4: How can I purify this compound from the crude extract?

Purification of this compound from a crude plant extract typically involves chromatographic techniques. A general approach would be:

  • Initial Cleanup: The crude extract can be partitioned between an aqueous and a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll.

  • Column Chromatography: The aqueous fraction can then be subjected to column chromatography. Reversed-phase chromatography (e.g., using C18 silica) with a gradient of methanol or acetonitrile in water is a common method for separating iridoid glycosides.[3]

  • Further Purification: Fractions containing this compound can be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides systematic solutions.

Issue 1: Low this compound Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Inappropriate Solvent Switch to a more polar solvent system. Based on available data, an aqueous extraction is likely to yield more this compound than an ethanolic one.[1][2] Experiment with different ratios of ethanol or methanol to water to find the optimal balance for your specific plant material.
Insufficient Extraction Time Increase the extraction time. For maceration, this could mean extending the soaking period. For UAE or MAE, increase the sonication or irradiation time, but monitor for potential degradation.
Suboptimal Temperature Optimize the extraction temperature. For maceration, gentle heating can improve yield. For UAE and MAE, temperature is a critical parameter that should be optimized, often in the range of 40-70°C. Be cautious, as temperatures above 80°C can lead to the degradation of some phytochemicals.[4]
Inadequate Grinding of Plant Material Ensure the plant material is finely and uniformly ground to increase the surface area for solvent penetration.
Degradation of this compound This compound, like other iridoid glycosides, may be susceptible to degradation under certain conditions. See the "Issue 2: Suspected this compound Degradation" section for more details.
Issue 2: Suspected this compound Degradation

Possible Causes & Solutions

Possible CauseRecommended Solution
High Extraction Temperature Lower the extraction temperature. While higher temperatures can increase extraction efficiency, they can also accelerate the degradation of thermally sensitive compounds. For many iridoid glycosides, temperatures up to 70-80°C are generally considered safe for shorter extraction times.[4]
Extreme pH of Extraction Solvent Iridoid glycosides are generally more stable in neutral to slightly acidic conditions (pH 4-7).[5] Avoid highly alkaline or strongly acidic extraction conditions, as these can lead to hydrolysis of the glycosidic bond or other rearrangements.
Prolonged Exposure to Light While specific data on this compound's photosensitivity is limited, it is a good practice to protect extracts from direct light during and after extraction to prevent potential photodegradation.[6][7]
Enzymatic Degradation Endogenous enzymes in the plant material can degrade phytochemicals upon cell lysis. Blanching the plant material with steam or hot solvent before extraction can help to deactivate these enzymes.
Improper Storage of Extract Store extracts at low temperatures (e.g., 4°C or -20°C) and in the dark to minimize degradation over time.[8]
Issue 3: Co-extraction of Impurities

Possible Causes & Solutions

Possible CauseRecommended Solution
High Polarity of Extraction Solvent While polar solvents are good for this compound, they also extract other polar compounds like sugars, saponins, and phenolic acids (e.g., chlorogenic acid) which are also present in Lamium album.[1]
Presence of Pigments (e.g., Chlorophyll) If using aerial parts of the plant, chlorophyll will be co-extracted, especially with ethanol or methanol. A preliminary extraction with a non-polar solvent like hexane can help to remove chlorophyll and other lipids before the main extraction.
Complex Plant Matrix Lamium album contains a variety of secondary metabolites. A multi-step purification process is often necessary to isolate this compound. Consider using a solid-phase extraction (SPE) cartridge for initial cleanup of the crude extract.

Data Presentation

Table 1: this compound Yield in Different Extraction Solvents from Lamium album Flowers

Solvent SystemThis compound Yield (mg/g dry weight)Reference
Aqueous39.09 ± 1.02[1][2]
Ethanolic-Aqueous26.66 ± 0.64[1][2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound (Optimized Approach)

This protocol is a generalized method based on principles for extracting iridoid glycosides and can be optimized for this compound.

Methodology:

  • Preparation of Plant Material: Dry the aerial parts (flowers and leaves) of Lamium album at a temperature not exceeding 40°C. Grind the dried material to a fine powder (e.g., 40 mesh).

  • Solvent Addition: Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask. Add the extraction solvent (e.g., deionized water or 50% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 50°C), ultrasonic power (e.g., 200 W), and extraction time (e.g., 30 minutes).

  • Extraction and Filtration: After sonication, filter the mixture through filter paper to separate the extract from the plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis: Analyze the crude extract for this compound content using a validated analytical method such as HPLC-DAD.[1]

Protocol 2: Maceration (Conventional Method)

Methodology:

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Solvent Addition: Place the powdered plant material in a sealed container and add the extraction solvent (e.g., water) at a solid-to-liquid ratio of 1:20 (w/v).

  • Maceration: Let the mixture stand at room temperature for a defined period (e.g., 24-72 hours) with occasional agitation.

  • Filtration and Evaporation: Filter the mixture and evaporate the solvent as described in Protocol 1.

  • Analysis: Analyze the crude extract for this compound content.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing Harvest Harvest Plant Material Dry Drying (≤ 40°C) Harvest->Dry Grind Grinding to Fine Powder Dry->Grind Mix Mix with Solvent (e.g., Water, 1:20 w/v) Grind->Mix Extract Extraction (e.g., UAE or Maceration) Mix->Extract Filter Filtration Extract->Filter Evaporate Solvent Evaporation Filter->Evaporate CrudeExtract Crude Extract Evaporate->CrudeExtract Purify Purification (e.g., Chromatography) CrudeExtract->Purify Purethis compound Pure this compound Purify->Purethis compound

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_yield Start Low this compound Yield CheckSolvent Is the solvent optimal? (e.g., aqueous) Start->CheckSolvent CheckTimeTemp Are time and temperature optimized? CheckSolvent->CheckTimeTemp Yes OptimizeSolvent Action: Use more polar solvent CheckSolvent->OptimizeSolvent No CheckGrind Is the plant material finely ground? CheckTimeTemp->CheckGrind Yes OptimizeParams Action: Increase time/temp cautiously CheckTimeTemp->OptimizeParams No CheckDegradation Could degradation be an issue? CheckGrind->CheckDegradation Yes Regrind Action: Re-grind material CheckGrind->Regrind No InvestigateDegradation Action: Check pH, light, temp CheckDegradation->InvestigateDegradation Yes End Yield Optimized CheckDegradation->End No OptimizeSolvent->End OptimizeParams->End Regrind->End InvestigateDegradation->End

Caption: Troubleshooting logic for low this compound yield.

References

Improving peak resolution of Lamalbid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lamalbid Analysis. This guide provides comprehensive troubleshooting advice and answers to frequently asked questions to help you improve the peak resolution of this compound in your High-Performance Liquid Chromatography (HPLC) analyses.

Disclaimer: "this compound" is a fictional compound name used for illustrative purposes. The guidance provided is based on established principles of chromatography and is applicable to the analysis of small molecule pharmaceutical compounds.

Q1: I am seeing poor resolution (Rs < 1.5) between my main this compound peak and a closely eluting impurity. What should I do?

Poor resolution between closely eluting peaks is a common challenge in HPLC method development.[1][2][3] A systematic approach focusing on the three key factors of the resolution equation—selectivity (α), efficiency (N), and retention factor (k)—is the most effective way to address this issue.[1][2][4]

Logical Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing and resolving poor peak resolution.

G start Start: Poor Resolution (Rs < 1.5) check_k Is Retention (k) Optimal? (2 < k < 10) start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease % Organic) check_k->adjust_k No check_alpha Is Selectivity (α) the Issue? check_k->check_alpha Yes adjust_k->check_k Re-evaluate adjust_alpha Change Selectivity (α) check_alpha->adjust_alpha Yes check_n Is Efficiency (N) Sufficient? check_alpha->check_n No alpha_options Options: 1. Change Organic Modifier (ACN ↔ MeOH) 2. Adjust Mobile Phase pH 3. Change Column Chemistry adjust_alpha->alpha_options end_node Resolution Achieved (Rs ≥ 1.5) alpha_options->end_node adjust_n Increase Efficiency (N) check_n->adjust_n No check_n->end_node Yes n_options Options: 1. Decrease Particle Size (e.g., 5µm → 3µm) 2. Increase Column Length 3. Lower Flow Rate adjust_n->n_options n_options->end_node G cluster_k Retention (k) cluster_alpha Selectivity (α) cluster_n Efficiency (N) Resolution Peak Resolution (Rs) k_node Retention Factor (k) 'Retention' k_node->Resolution k_param Controlled by: • Mobile Phase Strength (% Organic) alpha_node Selectivity (α) 'Peak Spacing' alpha_node->Resolution alpha_param Controlled by: • Mobile Phase (pH, Organic Type) • Stationary Phase Chemistry • Temperature n_node Efficiency (N) 'Peak Width' n_node->Resolution n_param Controlled by: • Column (Length, Particle Size) • Flow Rate • Temperature

References

Lamalbid stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Lamalbid Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. The following information is based on the known chemical properties of iridoid glycosides, the class of compounds to which this compound belongs. Due to the limited publicly available stability data specific to this compound, some information is presented as representative examples to guide your experimental design. It is crucial to perform your own stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, as an iridoid glycoside, is expected to have moderate stability in common laboratory solvents. Its stability is influenced by the solvent's properties, storage conditions (temperature, light exposure), and the presence of water. For short-term storage, anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally suitable. Aqueous and protic solvents may lead to hydrolysis of the glycosidic bond and ester functionalities over time, especially at non-neutral pH.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in anhydrous DMSO.[3] These stock solutions should be stored in tightly sealed vials at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.[3] For aqueous-based experiments, it is advisable to prepare fresh working solutions from the frozen DMSO stock on the day of use.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of iridoid glycosides, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: Cleavage of the glycosidic bond or ester groups, which can be catalyzed by acidic or basic conditions.[2][4]

  • Oxidation: The molecule may be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Epimerization: Changes in the stereochemistry of the molecule can occur under certain conditions.

Q4: I am observing a loss of activity of my this compound compound in my cell-based assays. What could be the cause?

A4: Loss of activity can be due to several factors related to compound stability. Please refer to the troubleshooting guide below. A common reason is the degradation of this compound in the aqueous cell culture medium over the duration of the experiment. The rate of degradation can be influenced by the pH of the medium and the incubation temperature.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on stability-related problems.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a primary indicator of this compound degradation.

  • Possible Cause 1: Improper stock solution storage.

    • Troubleshooting Step: Ensure your this compound stock solution is stored in an anhydrous solvent (e.g., DMSO) at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]

  • Possible Cause 2: Degradation in working solution.

    • Troubleshooting Step: Prepare fresh working solutions immediately before each experiment. If the experiment involves long incubation times in aqueous buffers, consider the pH and temperature of the medium as they can affect this compound's stability.[2]

  • Possible Cause 3: Purity of the compound.

    • Troubleshooting Step: Verify the purity of your this compound sample using an appropriate analytical method, such as HPLC-UV.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

This suggests the formation of degradation products.

  • Possible Cause 1: Hydrolysis in aqueous or protic solvents.

    • Troubleshooting Step: Analyze a sample of your working solution after a time course that mimics your experimental conditions to monitor for the appearance of new peaks. If degradation is observed, consider minimizing the time this compound spends in the aqueous environment or adjusting the pH to be closer to neutral if your experiment allows.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Protect all solutions containing this compound from direct light by using amber vials or covering the containers with aluminum foil.

Quantitative Data Summary

Due to the lack of specific public data for this compound, the following tables provide representative solubility and stability data for a typical iridoid glycoside. This data is for illustrative purposes only and should be confirmed experimentally for this compound.

Table 1: Representative Solubility of a Typical Iridoid Glycoside

SolventSolubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)> 50Readily soluble.[5]
N,N-Dimethylformamide (DMF)> 30Soluble.
Methanol~10Moderately soluble.
Ethanol~5Sparingly soluble.
Water< 1Poorly soluble.[1]
Acetonitrile< 1Poorly soluble.
Phosphate Buffered Saline (PBS) pH 7.4< 0.5Very slightly soluble.

Table 2: Representative Stability of a Typical Iridoid Glycoside in Solution (Assessed by % Recovery after 24 hours)

SolventStorage Condition% Recovery (Illustrative)
DMSO-20°C, Dark> 99%
DMSORoom Temperature, Dark95 - 98%
PBS (pH 7.4)37°C, Dark80 - 90%
0.1 M HCl (aqueous)Room Temperature, Dark< 50%
0.1 M NaOH (aqueous)Room Temperature, Dark< 40%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

1. Objective: To evaluate the stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • Solvents: Methanol, Water (HPLC grade)

  • Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

3. Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the solid this compound powder at 60°C for 24 hours. Also, incubate a solution of this compound in methanol at 60°C for 24 hours.

  • Photostability: Expose the solid this compound powder and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Store a stock solution in methanol at -20°C, protected from light, as a control.

  • Analysis: Analyze all samples at each time point by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Visualizations

Signaling Pathway

Iridoid glycosides have been reported to exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a plausible target for this compound's mechanism of action.[6][7][8]

Figure 1: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_Stock Check Stock Solution Integrity Start->Check_Stock Prep_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prep_Fresh_Stock Degraded Check_Working Check Working Solution Stability Check_Stock->Check_Working OK Re-run_Exp Re-run Experiment Prep_Fresh_Stock->Re-run_Exp End Problem Resolved Re-run_Exp->End Time_Course Perform Time-Course Stability in Buffer Check_Working->Time_Course Suspected Degradation Check_Purity Assess Compound Purity Check_Working->Check_Purity OK Modify_Protocol Modify Protocol (e.g., shorter incubation) Time_Course->Modify_Protocol Modify_Protocol->Re-run_Exp Analyze_Purity Analyze by HPLC/LC-MS Check_Purity->Analyze_Purity Questionable Check_Purity->End OK Source_New Source New Batch of Compound Analyze_Purity->Source_New Source_New->Prep_Fresh_Stock

Figure 2: A workflow for troubleshooting experimental issues potentially related to this compound stability.

References

Technical Support Center: Overcoming Lamal-bid Solubility Challenges for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Lamalbid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is an iridoid glucoside, a type of natural product.[1] Like many complex natural molecules, its physicochemical properties can lead to limited aqueous solubility. This poor solubility can be a significant hurdle in in vitro assays, as it may lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[2] Inconsistent results in cell-based assays can often be traced back to issues with compound solubility.[3]

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?

A2: This is a common issue when a compound dissolved in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer or cell culture medium. The dramatic decrease in the organic solvent concentration can cause the compound to crash out of solution. This is often referred to as kinetic solubility versus thermodynamic solubility.[4]

Q3: What is a good starting point for a stock solution concentration of this compound?

Q4: Can the physical form of this compound affect its solubility?

A4: Yes, the solid-state properties of a compound can influence its dissolution rate and apparent solubility. For instance, an amorphous form of a compound is often more soluble than its crystalline form, although it may be less stable and could convert to the crystalline form over time.[5]

Troubleshooting Guide

Issue 1: this compound Precipitates in Aqueous Buffer or Media

Cause: The aqueous environment of the buffer or media cannot maintain the concentration of this compound that was stable in the organic stock solution.

Solutions:

  • Optimize Co-Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts and cytotoxicity. However, for poorly soluble compounds, a slightly higher but still non-toxic concentration of a co-solvent might be necessary.[6]

  • Use of Pluronic F-68: Prepare a stock solution of Pluronic F-68 (a non-ionic surfactant) in your cell culture medium (e.g., 0.1% w/v). Use this medium to dilute your this compound stock solution. The surfactant can help to maintain the solubility of hydrophobic compounds.

  • Inclusion of Serum or Albumin: If your assay conditions permit, the presence of serum (e.g., FBS) or bovine serum albumin (BSA) in the medium can help to solubilize lipophilic compounds.[5]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[6][7]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Cause: This can be a direct consequence of poor solubility, leading to variable concentrations of the active compound in the assay.

Solutions:

  • Visually Inspect for Precipitation: Before adding your compound to the cells or assay plate, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles). Centrifugation of the diluted solution before addition to the assay can remove precipitated compound.

  • Measure Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which this compound remains soluble in your specific assay buffer over the time course of your experiment.[2][4]

  • Sonication: After diluting the this compound stock into the aqueous buffer, brief sonication can help to break down aggregates and improve dispersion.[5]

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in common solvents and buffers. These are representative values for a moderately soluble natural product and should be experimentally verified for this compound.

Solvent/Buffer SystemEstimated Solubility (µg/mL)Estimated Molar Solubility (µM)Notes
100% DMSO> 10,000> 23,800This compound is likely highly soluble in pure DMSO.
Phosphate Buffered Saline (PBS), pH 7.425 - 5060 - 119Represents aqueous solubility without solubilizing aids.
PBS with 1% DMSO (v/v)75 - 150178 - 357The presence of a co-solvent increases solubility.
Cell Culture Medium + 10% FBS100 - 200238 - 476Serum proteins can enhance the solubility of compounds.
PBS with 0.1% Pluronic F-68150 - 300357 - 714Surfactants can aid in solubilization.

Molecular Weight of this compound (C17H26O12) is approximately 422.38 g/mol .[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Target aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • To prepare a working solution, dilute the stock solution into the target aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider further dilution or the use of a solubilizing agent as described in the troubleshooting guide.

Protocol 2: Kinetic Solubility Turbidimetric Assay
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance or nephelometry

  • Procedure:

    • Add the assay buffer to the wells of the 96-well plate.

    • Prepare a serial dilution of the this compound stock solution directly in the assay buffer in the 96-well plate.

    • Include control wells containing only the assay buffer and the corresponding concentrations of DMSO.

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm or nephelometry).

    • The concentration at which a significant increase in turbidity is observed compared to the control wells is considered the kinetic solubility limit.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Assessment cluster_prep Preparation cluster_assessment Solubility Assessment cluster_outcome Outcome start Start: this compound Powder stock Prepare 10 mM Stock in DMSO start->stock working Dilute to Working Concentration in Aqueous Buffer stock->working visual Visual Inspection for Precipitation working->visual kinetic Kinetic Solubility Assay (Turbidimetry) working->kinetic soluble Soluble: Proceed with In Vitro Assay visual->soluble No Precipitation precipitate Precipitation Observed visual->precipitate Precipitation kinetic->soluble Acceptable Solubility kinetic->precipitate Low Solubility troubleshoot Troubleshoot: Modify Formulation precipitate->troubleshoot troubleshoot->working

Caption: Workflow for preparing and assessing this compound solubility.

logical_relationship Troubleshooting Logic for this compound Precipitation cluster_problem Problem cluster_solutions Potential Solutions cluster_goal Goal precipitation This compound Precipitates in Aqueous Solution optimize_dmso Optimize DMSO Concentration precipitation->optimize_dmso use_surfactant Add Surfactant (e.g., Pluronic F-68) precipitation->use_surfactant add_protein Include Serum/Albumin precipitation->add_protein adjust_ph Adjust Buffer pH precipitation->adjust_ph soluble_solution Homogeneous, Soluble this compound Solution for Assay optimize_dmso->soluble_solution use_surfactant->soluble_solution add_protein->soluble_solution adjust_ph->soluble_solution

Caption: Decision tree for addressing this compound precipitation issues.

signaling_pathway_example Example Signaling Pathway for Screening (MAPK Pathway) cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cascade cluster_nuclear Nuclear Response ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription This compound This compound (Hypothetical Target) This compound->raf Inhibition? gene_expression Gene Expression (Proliferation, Differentiation) transcription->gene_expression

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

References

Troubleshooting Lamalbid quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Lamalbid in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC-UV analysis. What are the common causes and solutions?

A1: Poor peak shape for this compound can arise from several factors related to the column, mobile phase, or sample solvent.

  • Column Issues:

    • Column Overload: Injecting too high a concentration of this compound can lead to peak fronting. Try diluting your sample.

    • Column Contamination: Accumulation of matrix components on the column can cause peak tailing. Use a guard column and consider a more thorough sample clean-up. Periodically flush the column with a strong solvent.

    • Column Degradation: Operating at a pH outside the column's recommended range can damage the stationary phase. For silica-based C18 columns, it is advisable to maintain the mobile phase pH between 2 and 8.

  • Mobile Phase and Sample Solvent Effects:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and interacting silanol groups on the column. For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.

    • Solvent Mismatch: If the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My this compound recovery is low and inconsistent during solid-phase extraction (SPE) from plasma. How can I improve this?

A2: Low and inconsistent recovery from SPE is a common issue when working with complex matrices like plasma. Here are some troubleshooting steps:

  • SPE Cartridge Selection: Ensure the sorbent chemistry is appropriate for this compound. As an iridoid glycoside, this compound is a polar molecule. A reversed-phase sorbent (e.g., C18) may be suitable, but you might need to optimize the wash and elution steps carefully.

  • Method Optimization:

    • Conditioning and Equilibration: Ensure the cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample's pH and ionic strength.

    • Sample Loading: The flow rate during sample loading can impact binding. A slower flow rate may improve retention.

    • Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. You may need to experiment with different proportions of organic solvent in your wash solution.

    • Elution Step: The elution solvent must be strong enough to fully desorb this compound from the sorbent. If you are using a C18 cartridge, a high percentage of a polar organic solvent like methanol or acetonitrile will be necessary. It may be beneficial to perform the elution step with multiple, smaller volumes of solvent.

Q3: I am developing an LC-MS/MS method for this compound and observing significant signal suppression. What is causing this and how can I mitigate it?

A3: Signal suppression in LC-MS/MS, often referred to as a matrix effect, is typically caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids from plasma) that interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2]

  • Improving Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.[3]

    • Protein Precipitation: While simple, protein precipitation alone may not be sufficient to remove all interfering substances.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques offer a more thorough clean-up and can significantly reduce matrix effects.

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate this compound from the regions where matrix components typically elute. A longer column or a shallower gradient can improve resolution.

  • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard for this compound would be the most effective way to compensate for matrix effects.[4][5] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by matrix suppression in the same way, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Ion Source Optimization: Ensure your ion source parameters (e.g., temperature, gas flows) are optimized for this compound to maximize its ionization efficiency.

Q4: I am concerned about the stability of this compound in my samples. What are the best practices for sample handling and storage?

A4: While specific stability data for this compound in biological matrices is limited, we can infer best practices from related iridoid glycosides like aucubin. Aucubin has been shown to be stable in plasma for at least 6 hours at 37°C.[6] However, its degradation is pH-dependent, with increased degradation in highly acidic conditions.[6]

  • Sample Collection and Processing: Process biological samples (e.g., plasma, urine) as quickly as possible after collection. Keep samples on ice during processing.

  • Storage: For short-term storage (up to 24 hours), refrigeration at 2-8°C is likely sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of analytes. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

  • pH Considerations: Be mindful of the sample pH, especially if sample preparation involves acidic conditions. If possible, neutralize acidic extracts before storage or analysis.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Iridoid Glycosides (Aucubin and Catalpol) as a Proxy for this compound

ParameterAucubinCatalpol (Internal Standard)Reference
Precursor Ion (m/z) 364380[7]
Product Ion (m/z) 149165[7]
Ionization Mode Positive ESIPositive ESI[7]
Collision Energy Varies by instrumentVaries by instrument
Retention Time ~2.47 min~2.44 min[7]

Note: These parameters are for aucubin and catalpol and should be used as a starting point for developing a method for this compound. Optimization will be necessary.

Table 2: Comparison of Sample Preparation Techniques for Biofluids

TechniqueProsConsBest Suited For
Protein Precipitation Simple, fast, and inexpensive.Low selectivity, may not remove all interferences, leading to matrix effects.[2]High-throughput screening where some matrix effects can be tolerated.
Liquid-Liquid Extraction (LLE) Good for removing highly polar or non-polar interferences.Can be labor-intensive and require larger volumes of organic solvents.When interferences have significantly different polarity from the analyte.
Solid-Phase Extraction (SPE) High selectivity and can provide significant sample clean-up and concentration.Can be more time-consuming and expensive; requires method development.[3]When low detection limits are required and matrix effects are a significant concern.

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using Protein Precipitation and LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs. It is based on common practices for iridoid glycoside analysis in plasma.[7]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., a structurally similar iridoid like catalpol, or ideally, a stable isotope-labeled this compound).

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a this compound standard to find the precursor and optimal product ions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Quantification cluster_system Instrument & Method Checks cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_sample Sample Preparation & Matrix Effects start Problem Observed (e.g., Poor Peak Shape, Low Recovery) check_system Check LC-MS System Suitability (e.g., with a standard) start->check_system Systematic Check system_ok system_ok check_system->system_ok Passes system_fail system_fail check_system->system_fail Fails check_sample_prep Evaluate Sample Preparation (e.g., Extraction Efficiency) system_ok->check_sample_prep Problem is Sample-Related troubleshoot_lc Check for Leaks, Pressure Issues, Mobile Phase Preparation system_fail->troubleshoot_lc Investigate LC troubleshoot_ms Check Tuning, Calibration, Source Cleanliness system_fail->troubleshoot_ms Investigate MS resolved Problem Resolved troubleshoot_lc->resolved troubleshoot_ms->resolved recovery_ok recovery_ok check_sample_prep->recovery_ok Good Recovery recovery_low recovery_low check_sample_prep->recovery_low Low Recovery check_matrix_effects Perform Post-Column Infusion or Post-Extraction Spike recovery_ok->check_matrix_effects Investigate Matrix Effects optimize_extraction Modify Extraction Method (e.g., change SPE sorbent, LLE solvent) recovery_low->optimize_extraction Optimize Protocol optimize_extraction->resolved no_matrix_effect no_matrix_effect check_matrix_effects->no_matrix_effect No Significant Effect matrix_effect matrix_effect check_matrix_effects->matrix_effect Signal Suppression/ Enhancement no_matrix_effect->resolved Re-evaluate Original Problem improve_cleanup Improve Sample Cleanup or Change Chromatography matrix_effect->improve_cleanup Mitigate use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is Best Practice use_sil_is->resolved

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

SamplePrepWorkflow General Sample Preparation Workflow for this compound in Plasma start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with cold methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analysis Inject into LC-MS/MS centrifuge2->analysis

Caption: A typical workflow for preparing plasma samples for this compound analysis.

References

Refinement of mobile phase for Lamalbid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of Lamalbid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase refinement.

Question: Why am I seeing peak tailing for my this compound peak?

Answer:

Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors related to the mobile phase and its interaction with the analyte and the stationary phase. For this compound, an iridoid glycoside with several polar functional groups, interactions with residual silanols on the silica-based stationary phase are a likely cause.

Possible Causes and Solutions:

  • Secondary Interactions with Silanols: Residual silanol groups on the C18 column packing can interact with the polar groups of this compound, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions. An acidic mobile phase protonates the silanol groups, making them less likely to interact with the analyte. It is important to select a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[1][2]

    • Solution 2: Use a Mobile Phase Additive: Incorporating a small concentration of a competing base, such as triethylamine (TEA), can mask the active silanol sites and improve peak shape. However, be mindful that additives can affect selectivity and detector performance.

  • Inadequate Buffer Capacity: If the mobile phase is not adequately buffered, small changes in pH can occur, leading to inconsistent ionization of the analyte and peak tailing.

    • Solution: Ensure the buffer concentration is sufficient to maintain a constant pH. A concentration of 10-25 mM is typically adequate for most applications.

Question: My this compound peak is broad. How can I improve its shape?

Answer:

Broad peaks can result from several factors, including issues with the mobile phase, the column, or the instrument.

Possible Causes and Solutions:

  • Low Mobile Phase Elution Strength: If the mobile phase is too weak, the analyte will have a longer retention time and the peak will be broader.

    • Solution: Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will decrease the retention time and result in a sharper peak.

  • Sample Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Reduce the concentration of the sample being injected.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: I am observing a shift in the retention time of this compound. What could be the cause?

Answer:

Retention time shifts can be sudden or gradual and are often related to changes in the mobile phase or the HPLC system.

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to significant shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter and precise volumetric measurements.

  • Fluctuations in Column Temperature: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound HPLC analysis?

A common starting point for the analysis of polar compounds like this compound on a C18 column is a mixture of water (often with a pH modifier) and an organic solvent like acetonitrile or methanol. A gradient elution is often preferred for complex samples to achieve good resolution and reasonable run times.[3][4]

Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

Both acetonitrile and methanol can be used, and the choice can affect the selectivity of the separation.

  • Acetonitrile: Generally has a lower viscosity, leading to lower backpressure. It also has a lower UV cutoff, which can be advantageous for detection at low wavelengths.[5][6]

  • Methanol: Is a protic solvent and can offer different selectivity due to its ability to form hydrogen bonds. It is also considered more environmentally friendly.[6][7]

It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.

Q3: How does the pH of the mobile phase affect the analysis of this compound?

The pH of the mobile phase is a critical parameter that can significantly impact the retention time, peak shape, and selectivity of ionizable compounds.[1][2][8] For this compound, which has hydroxyl groups, the pH can influence its interaction with the stationary phase. Adjusting the pH can help to control the ionization state of both the analyte and any residual silanol groups on the column, leading to improved chromatography.

Q4: When should I use isocratic versus gradient elution for this compound analysis?

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler to set up and is suitable for the analysis of simple mixtures where all components have similar retention behavior.[3][4]

  • Gradient Elution: The composition of the mobile phase is changed during the run. This is advantageous for complex samples containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[3][9][10] For analyzing this compound in plant extracts or other complex matrices, gradient elution is often the preferred method.

Data Presentation: Mobile Phase Refinement for this compound Analysis

The following tables summarize illustrative quantitative data from experiments aimed at refining the mobile phase for this compound HPLC analysis.

Table 1: Effect of Mobile Phase Composition (Isocratic Elution)

Mobile Phase Composition (Acetonitrile:Water, v/v)Retention Time (min)Tailing FactorResolution (from nearest impurity)
30:708.51.81.2
40:606.21.51.8
50:504.11.32.1

Table 2: Effect of Mobile Phase pH (40:60 Acetonitrile:Buffer)

Buffer pHRetention Time (min)Tailing FactorResolution (from nearest impurity)
3.06.51.22.0
5.06.31.61.7
7.06.11.91.4

Table 3: Comparison of Acetonitrile and Methanol (Gradient Elution)

Organic ModifierRetention Time (min)Tailing FactorPeak Width (min)
Acetonitrile7.81.10.25
Methanol8.21.30.35

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile).

Mandatory Visualization

Mobile_Phase_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Peak_Tailing Peak Tailing Secondary_Interactions Secondary Interactions with Silanols Peak_Tailing->Secondary_Interactions Inadequate_Buffer Inadequate Buffer Capacity Peak_Tailing->Inadequate_Buffer Broad_Peak Broad Peak Low_Elution_Strength Low Elution Strength Broad_Peak->Low_Elution_Strength Retention_Time_Shift Retention Time Shift Inconsistent_Composition Inconsistent Mobile Phase Composition Retention_Time_Shift->Inconsistent_Composition Adjust_pH Adjust Mobile Phase pH Secondary_Interactions->Adjust_pH Add_Modifier Use Mobile Phase Additive (e.g., TEA) Secondary_Interactions->Add_Modifier Increase_Buffer Increase Buffer Concentration Inadequate_Buffer->Increase_Buffer Increase_Organic Increase Organic Modifier % Low_Elution_Strength->Increase_Organic Precise_Preparation Ensure Precise Mobile Phase Prep. Inconsistent_Composition->Precise_Preparation

Caption: Troubleshooting workflow for common HPLC peak shape and retention time issues.

References

Minimizing degradation of Lamalbid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lamalbid extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of this compound and minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, with Lamium album (white dead nettle) being a significant source.[1][2] Iridoid glycosides are known to be susceptible to degradation under certain conditions, which can lead to lower yields and compromised purity of the final extract. The primary degradation pathway for iridoid glycosides is hydrolysis, which can be triggered by factors such as high temperature, extreme pH (both acidic and alkaline), and enzymatic activity.[3]

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The key factors that can lead to the degradation of this compound are analogous to those affecting other iridoid glycosides and include:

  • Temperature: Elevated temperatures, especially during prolonged extraction times, can accelerate the hydrolysis of the glycosidic bond.[3]

  • pH: Both strongly acidic and alkaline conditions can catalyze the degradation of iridoid glycosides.[3] Maintaining a near-neutral pH is often recommended.

  • Enzymatic Activity: The presence of endogenous enzymes, such as β-glucosidases, in the plant material can lead to the enzymatic hydrolysis of this compound.

  • Solvent Choice: The polarity of the extraction solvent can influence not only the extraction efficiency but also the stability of this compound.

  • Light Exposure: Some bioactive compounds are sensitive to light, which can induce photolytic degradation.[4]

Q3: Which extraction method is recommended to minimize this compound degradation?

A3: Modern extraction techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like decoction or Soxhlet extraction.[5] These modern methods can enhance extraction efficiency at lower temperatures and for shorter durations, thereby reducing the risk of thermal degradation.[5] For instance, ultrasound waves can disrupt cell walls, facilitating solvent penetration and release of bioactive compounds at controlled temperatures.[5]

Q4: What is the optimal solvent system for this compound extraction?

A4: Studies have shown that this compound is efficiently extracted using polar solvents. Aqueous and ethanolic-aqueous solutions have been successfully used. Research on Lamium album flowers demonstrated a higher yield of this compound in aqueous extracts compared to ethanolic-aqueous extracts.[1] However, the choice of solvent may also depend on the desired purity of the final extract and the potential for co-extraction of interfering compounds. For other iridoid glycosides, hydroalcoholic solvents (e.g., 50-70% ethanol) are commonly recommended.[3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation during extraction: High temperature, prolonged extraction time, or inappropriate pH.Optimize extraction parameters. Use lower temperatures (e.g., 40-60°C) with methods like UAE or MAE. Shorten the extraction time. Ensure the pH of the extraction solvent is near neutral (pH 6-7).[3]
Enzymatic degradation: Presence of active endogenous enzymes in the plant material.Deactivate enzymes before extraction by blanching the plant material (e.g., steam or hot water treatment at 80°C for 2-5 minutes).[3]
Inefficient extraction: Incorrect solvent or method.Use a polar solvent like water or a hydroalcoholic solution (e.g., 50-70% ethanol).[1][3] Consider using modern techniques like UAE or MAE for improved efficiency.[5]
Incomplete cell lysis: Insufficient disruption of plant cell walls.Ensure proper grinding of the plant material to a fine powder. If using UAE, ensure adequate ultrasonic power and time.
Presence of Degradation Products in the Extract Hydrolysis: Exposure to high temperatures or extreme pH.Lower the extraction temperature and control the pH of the solvent. Use a buffered solution if necessary.[3]
Incomplete enzyme inactivation: Insufficient blanching time or temperature.Ensure the blanching step is adequate to completely denature all enzymes. Consider testing for residual enzyme activity if possible.[3]
Oxidative degradation: Exposure to oxygen, especially at elevated temperatures.Consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen).
Inconsistent Extraction Results Variability in plant material: Differences in the age, harvesting time, or storage conditions of the Lamium album plant material.Use standardized plant material. Ensure consistent pre-processing and storage conditions for the plant material.
Fluctuations in extraction conditions: Inconsistent temperature, time, or solvent composition between batches.Carefully control and monitor all extraction parameters using calibrated equipment.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the yield of this compound while minimizing degradation.

1. Plant Material Pre-treatment (Enzyme Inactivation):

  • Wash fresh Lamium album flowers thoroughly with distilled water.
  • Blanch the flowers by immersing them in distilled water at 80°C for 3 minutes.[3]
  • Immediately cool the blanched flowers in an ice bath to stop the heating process.
  • Lyophilize (freeze-dry) the blanched flowers or dry them in a vacuum oven at a low temperature (< 40°C).
  • Grind the dried flowers into a fine powder (e.g., 40-60 mesh).

2. Ultrasonic-Assisted Extraction:

  • Accurately weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 150 mL of 70% ethanol (v/v) to the flask.[3]
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.
  • Maintain the extraction temperature at 50°C using a water bath.[3]
  • Extract for 30 minutes.
  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the residue with another 100 mL of 70% ethanol.
  • Combine the supernatants from both extractions.

3. Post-Extraction Processing:

  • Filter the combined supernatant through a 0.45 µm membrane filter.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
  • The concentrated extract can then be lyophilized to obtain a dry powder for quantification or further purification.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for investigating the stability of this compound under various stress conditions to identify its degradation pathways and potential degradation products.[4][6][7]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of purified this compound (or a well-characterized extract) in a suitable solvent (e.g., 50% methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
  • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C, 100°C) for various time points. Also, expose the solid this compound powder to the same temperatures.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.[4]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Analyze the samples using a stability-indicating HPLC method (e.g., HPLC-DAD) to quantify the remaining this compound and detect the formation of degradation products.[1]
  • LC-MS/MS can be used to identify the structure of the degradation products.

Data Presentation

Table 1: this compound Yield in Different Extraction Solvents from Lamium album Flowers

Extraction SolventThis compound Yield (mg/g dry weight)Reference
Aqueous39.09 ± 1.02[1]
Ethanolic-Aqueous26.66 ± 0.64[1]

Table 2: Recommended Parameters for Minimizing Degradation of Iridoid Glycosides (Applicable to this compound)

ParameterRecommended ConditionRationale
Extraction Temperature 40 - 60°CMinimizes thermal hydrolysis.[3]
Extraction Time 30 - 60 minutes (for UAE/MAE)Reduces exposure to potentially degrading conditions.
pH of Solvent 6 - 7 (near neutral)Avoids acid or base-catalyzed hydrolysis.[3]
Enzyme Inactivation Blanching (80°C for 2-5 min)Prevents enzymatic degradation of the glycosidic bond.[3]
Light Conditions Protection from direct lightPrevents potential photolytic degradation.

Visualizations

Extraction_Workflow cluster_pretreatment Plant Material Pre-treatment cluster_extraction Extraction cluster_postprocessing Post-Extraction Processing PlantMaterial Fresh Lamium album Blanching Blanching (80°C, 3 min) PlantMaterial->Blanching Enzyme Inactivation Drying Drying (<40°C) Blanching->Drying Grinding Grinding Drying->Grinding Extraction Ultrasonic-Assisted Extraction (UAE) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Parameters Parameters: - Solvent: 70% Ethanol - Temp: 50°C - Time: 30 min - pH: ~7 Parameters->Extraction Filtration Filtration Centrifugation->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration FinalProduct Purified this compound Extract Concentration->FinalProduct

Caption: Optimized workflow for this compound extraction with minimal degradation.

Troubleshooting_Logic Start Low this compound Yield? CheckDegradation Check for Degradation Products (e.g., via HPLC) Start->CheckDegradation DegradationPresent Degradation Confirmed? CheckDegradation->DegradationPresent OptimizeConditions Optimize Extraction Conditions: - Lower Temperature - Neutral pH - Shorter Time DegradationPresent->OptimizeConditions Yes NoDegradation Review Extraction Efficiency DegradationPresent->NoDegradation No CheckEnzymes Implement/Optimize Enzyme Inactivation Step (Blanching) OptimizeConditions->CheckEnzymes Solution Improved Yield CheckEnzymes->Solution OptimizeMethod Optimize Extraction Method: - Solvent Choice - Particle Size - Extraction Technique (e.g., UAE) NoDegradation->OptimizeMethod OptimizeMethod->Solution

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Lamalbid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Lamalbid.

This compound is an iridoid glycoside found in plants such as Lamium album (white dead-nettle).[1][2][3] Accurate quantification of this compound in complex biological and botanical matrices is crucial for pharmacokinetic studies, standardization of herbal products, and other research applications.[2][4][5] However, co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[6][7] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[8][9][10]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][7] These effects are a major concern in quantitative LC-MS as they can detrimentally affect accuracy and reproducibility.[8] The most common manifestation is ion suppression, where the analyte's signal is reduced, but ion enhancement can also occur.[10][11] This interference happens within the ion source of the mass spectrometer as matrix components compete with the analyte for ionization.[12]

Q2: I'm observing a weak signal and poor sensitivity for this compound. Could this be due to matrix effects?

A2: Yes, a weak signal and poor sensitivity are classic signs of ion suppression, a common matrix effect.[11] Components in your sample matrix, such as phospholipids, salts, or other endogenous molecules, may be co-eluting with this compound and interfering with its ability to form ions efficiently in the MS source.[9][10] This is particularly prevalent when using electrospray ionization (ESI), which is highly susceptible to such interferences.[10]

Q3: My results for this compound are highly variable and not reproducible. What could be the cause?

A3: High variability and poor reproducibility are often caused by inconsistent matrix effects between samples. Different samples can have varying compositions of interfering substances, leading to different degrees of ion suppression or enhancement for each injection.[13] To mitigate this, it is crucial to use a robust sample preparation method and an appropriate internal standard.[13]

Q4: How can I determine if matrix effects are impacting my this compound analysis?

A4: A post-column infusion experiment is a standard method to qualitatively assess matrix effects.[9][14] This technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the MS ion source. By injecting a blank matrix extract, any dips or peaks in the stable baseline signal for this compound will reveal the chromatographic regions where ion suppression or enhancement occurs.[14]

Q5: What are the most effective strategies to reduce or eliminate matrix effects for this compound analysis?

A5: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[15]

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a powerful strategy.[16][17] This can involve changing the column chemistry, adjusting the mobile phase composition and pH, or modifying the gradient profile.[15]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice for compensation.[8][13] Since it co-elutes and has nearly identical physicochemical properties, it experiences the same degree of matrix effect as this compound, allowing for accurate correction and reliable quantification.[13][17]

  • Sample Dilution: If the concentration of this compound is sufficiently high, simply diluting the sample can reduce the concentration of interfering matrix components and minimize their impact.[13][16]

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression/Enhancement Zones

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

  • LC-MS/MS system

Procedure:

  • System Setup: Connect the LC column outlet to one port of the tee-union. Connect the syringe pump containing the this compound standard to the second port. Connect the third port of the tee-union to the MS ion source.

  • Analyte Infusion: Begin the LC run with your standard gradient. After the column void volume, start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Establish Baseline: Acquire MS data in MRM mode for this compound. You should observe a stable, elevated baseline signal.

  • Inject Blank Matrix: Once the baseline is stable, inject a blank matrix extract onto the LC column.

  • Data Analysis: Monitor the this compound MRM trace. Any significant drop in the baseline indicates a region of ion suppression. Conversely, a rise in the baseline indicates ion enhancement. This allows you to see if this compound's retention time falls within a zone of matrix effects.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: To remove matrix interferences from a biological fluid (e.g., plasma) prior to LC-MS analysis of this compound.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase and cation exchange)

  • Plasma sample containing this compound

  • Internal Standard (ideally, a SIL-IS for this compound)

  • Methanol, Acetonitrile

  • Formic Acid

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Pre-treatment: To 500 µL of plasma, add the internal standard. Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol/water (50:50, v/v) to remove polar interferences and phospholipids.

  • Elution: Elute this compound and the internal standard by passing 1 mL of 5% ammonium hydroxide in acetonitrile through the cartridge into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)95 - 10540 - 70< 15
Liquid-Liquid Extraction (LLE)60 - 8085 - 100< 10
Solid-Phase Extraction (SPE)85 - 9590 - 105< 5

*Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect. Values < 100% indicate ion suppression, and > 100% indicate ion enhancement.

Visualizations

MatrixEffect_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Validation start Poor Sensitivity, Accuracy, or Reproducibility check_me Suspect Matrix Effects? start->check_me post_infusion Perform Post-Column Infusion Experiment check_me->post_infusion Yes end Robust Method Achieved check_me->end No, investigate other causes is_suppression Ion Suppression Observed? post_infusion->is_suppression opt_sample_prep Optimize Sample Prep (e.g., use SPE) is_suppression->opt_sample_prep Yes is_suppression->end No opt_chrom Optimize Chromatography (Change column, mobile phase) opt_sample_prep->opt_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard opt_chrom->use_sil_is revalidate Re-evaluate Method Performance use_sil_is->revalidate revalidate->end

A systematic workflow for troubleshooting matrix effects.

Ion_Suppression_Mechanism cluster_0 Electrospray Ionization (ESI) Process cluster_1 Interference by Matrix Components ESI_Needle ESI Needle (High Voltage) Droplet_Formation Charged Droplet Formation ESI_Needle->Droplet_Formation Solvent_Evaporation Solvent Evaporation & Droplet Shrinkage Droplet_Formation->Solvent_Evaporation Gas_Phase_Ions Gas-Phase Ions Enter MS Solvent_Evaporation->Gas_Phase_Ions Competition Competition for Charge and Surface Access Solvent_Evaporation->Competition Matrix_Components Co-eluting Matrix Components (e.g., Salts, Lipids) Matrix_Components->Competition Ionization_Suppressed Reduced Analyte Ionization Efficiency Competition->Ionization_Suppressed Ionization_Suppressed->Gas_Phase_Ions Leads to Lower Signal

Mechanism of ion suppression in the ESI source.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt Add Acetonitrile or Methanol start->ppt lle Add Immiscible Organic Solvent start->lle spe Load Sample onto SPE Cartridge start->spe centrifuge_ppt Vortex & Centrifuge ppt->centrifuge_ppt supernatant_ppt Analyze Supernatant centrifuge_ppt->supernatant_ppt result_ppt Fast, Simple High Matrix Effects supernatant_ppt->result_ppt centrifuge_lle Vortex & Centrifuge lle->centrifuge_lle organic_layer Collect & Evaporate Organic Layer centrifuge_lle->organic_layer analyze_lle Reconstitute & Analyze organic_layer->analyze_lle result_lle Cleaner than PPT Analyte Dependent analyze_lle->result_lle wash_spe Wash to Remove Interferences spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe analyze_spe Evaporate & Analyze elute_spe->analyze_spe result_spe Cleanest Extracts Minimal Matrix Effects analyze_spe->result_spe

Comparison of sample preparation strategies.

References

Technical Support Center: Optimization of Spray Ionization for Lamalbid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of spray ionization mass spectrometry for the detection of Lamalbid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when developing an assay for this compound using spray ionization mass spectrometry.

Issue 1: Low or No this compound Signal

One of the most frequent challenges is a weak or absent signal for the target analyte.[1][2][3] This can stem from a variety of factors, from sample preparation to instrument settings.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Explanation
Suboptimal Ionization Polarity Determine the optimal ionization polarity (positive or negative) for this compound. Infuse a standard solution and screen in both modes.This compound's chemical structure will dictate whether it is more readily protonated ([M+H]⁺) or deprotonated ([M-H]⁻). Screening both polarities is a critical first step.[2]
Incorrect Sprayer Voltage Optimize the sprayer voltage by infusing a this compound standard and varying the voltage. Start with a lower voltage and gradually increase it.An inappropriate sprayer voltage can lead to an unstable spray or electrical discharge, which diminishes the signal.[4][5][6]
Inefficient Desolvation Adjust the drying gas flow rate and temperature. Higher flow rates and temperatures generally improve desolvation.The solvent must be efficiently removed from the droplets to release the analyte ions into the gas phase.[7][8]
Sample Concentration Issues Prepare and analyze a dilution series of your this compound standard.If the concentration is too low, the signal may be below the instrument's detection limit. Conversely, very high concentrations can lead to ion suppression.[1]
Ion Suppression/Matrix Effects Perform a post-column infusion experiment to check for ion suppression from the sample matrix.[9] If suppression is observed, improve sample cleanup, dilute the sample, or modify the chromatographic separation.[4][9]Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal intensity.[6][9]
Instrument Contamination If the issue persists, clean the ion source, including the capillary and cone/nozzle.Contamination can lead to a general loss of sensitivity.[2][10]
Issue 2: Unstable Signal or High Noise

An erratic signal or high background noise can interfere with accurate quantification and detection of this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Explanation
Unstable Electrospray Visually inspect the spray plume (if possible and safe). An unstable spray can be caused by a blocked or dirty capillary, incorrect solvent composition, or improper sprayer position.A stable Taylor cone is essential for consistent ion generation.
Inappropriate Gas Flow Rates Optimize nebulizer and drying gas flow rates.Incorrect gas flows can disrupt the spray and droplet formation process.
Solvent Composition Ensure the mobile phase is suitable for electrospray ionization. Highly aqueous mobile phases may require higher sprayer voltages, which can lead to instability.[4][5] Solvents should be of high purity (LC-MS grade).The solvent's surface tension and volatility play a crucial role in droplet formation and desolvation.[5]
Leaks in the System Check for any leaks in the LC system, fittings, or at the connection to the mass spectrometer.Leaks can cause pressure fluctuations and an unstable spray.[2][11]
Baseline Drift and Noise Optimize chromatographic conditions to achieve a stable baseline. Adjust detector settings to minimize noise.[1]A drifting baseline can obscure low-abundance peaks.[1]

Frequently Asked Questions (FAQs)

Q1: Which spray ionization technique is best for this compound?

Electrospray ionization (ESI) is a robust and widely used "soft" ionization technique suitable for a broad range of small molecules and is a good starting point for this compound analysis.[12][13] It is particularly effective for polar compounds.

Q2: What are typical starting parameters for optimizing this compound detection?

The following table provides general starting ranges for ESI parameters. Optimal values are instrument-dependent and must be determined empirically.

Parameter Typical Range (Positive Ion Mode) Typical Range (Negative Ion Mode) Considerations
Capillary/Sprayer Voltage 3.0 - 5.0 kV2.5 - 4.5 kVUse the lowest voltage that provides a stable and intense signal to avoid discharge.[4][6]
Nebulizing Gas Pressure 30 - 60 psi30 - 60 psiAffects droplet size and spray stability.
Drying Gas Flow Rate 8 - 15 L/min8 - 15 L/minCrucial for desolvation.[8]
Drying Gas Temperature 250 - 450 °C250 - 450 °CHigher temperatures aid desolvation but can cause thermal degradation of labile compounds.[14]
Cone/Nozzle/Fragmentor Voltage 20 - 100 V20 - 100 VAffects ion transmission and can induce in-source fragmentation for structural information.

Q3: How do I choose the right mobile phase for this compound analysis?

For reversed-phase chromatography coupled with ESI-MS, a combination of water and a polar organic solvent like acetonitrile or methanol is common.[5] The addition of a volatile modifier is crucial for efficient ionization:

  • Positive Ion Mode: Use 0.1% formic acid to promote protonation ([M+H]⁺).

  • Negative Ion Mode: Use 0.1% ammonia solution or 5 mM ammonium acetate to promote deprotonation ([M-H]⁻).

Avoid non-volatile buffers and ion-pairing agents like trifluoroacetic acid (TFA) in high concentrations, as they can cause significant ion suppression.[4][5][6]

Q4: What should I do if I see multiple peaks for this compound (e.g., adducts)?

It is common in ESI to observe adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, especially in positive ion mode.[15] To minimize these:

  • Use high-purity solvents and reagents.

  • Consider using plastic instead of glass containers to reduce sodium leaching.

  • Increase the concentration of the proton source (e.g., formic acid) in the mobile phase to favor the formation of the protonated molecule.

Q5: How can I improve the fragmentation of this compound for structural confirmation?

To obtain structural information, tandem mass spectrometry (MS/MS) is used.[12][16] To optimize fragmentation:

  • Isolate the precursor ion of this compound (e.g., [M+H]⁺ or [M-H]⁻).

  • Systematically increase the collision energy in the collision cell to induce fragmentation.

  • Different fragment ions will appear at different collision energies, providing insight into the molecule's structure.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimizing key ESI source parameters using Flow Injection Analysis (FIA).

Objective: To determine the optimal sprayer voltage, nebulizer pressure, drying gas flow, and temperature for this compound detection.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid or ammonia).

  • LC-MS system with an ESI source.

  • Syringe pump for direct infusion.

Methodology:

  • Set up the mass spectrometer for FIA by connecting the syringe pump directly to the ESI source.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the expected m/z of this compound (e.g., for the [M+H]⁺ or [M-H]⁻ ion).

  • Optimize Sprayer Voltage: While keeping other parameters constant, vary the sprayer voltage in small increments (e.g., 0.2 kV) and record the signal intensity. Plot intensity vs. voltage to find the optimum.

  • Optimize Nebulizer Pressure: Set the sprayer voltage to its optimal value. Vary the nebulizer gas pressure and record the signal intensity to find the optimum.

  • Optimize Drying Gas Flow and Temperature: Systematically vary the drying gas flow rate and temperature. A response surface approach can be used to find the best combination for maximum signal intensity.[14]

  • Record the final optimized parameters.

Protocol 2: Assessment of Matrix Effects using Post-Column Infusion

Objective: To determine if components in the sample matrix are suppressing the ionization of this compound.[9]

Materials:

  • This compound standard solution.

  • Blank matrix sample (e.g., an extract of the biological fluid or tissue without this compound).

  • LC-MS system with a 'T' connector.

  • Syringe pump.

Methodology:

  • Connect the outlet of the LC column to a 'T' connector.

  • Connect the syringe pump, infusing the this compound standard solution at a low flow rate (e.g., 10 µL/min), to the second port of the 'T' connector.

  • Connect the third port of the 'T' connector to the mass spectrometer's ion source.

  • Begin infusing the this compound solution and acquire data in MRM or SIM mode for the analyte. A stable signal should be observed.

  • Inject the blank matrix extract onto the LC system.

  • Monitor the this compound signal. A significant drop in the signal intensity that corresponds to the elution of matrix components indicates ion suppression.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample extraction Extraction of this compound sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc LC Separation cleanup->lc esi Spray Ionization (ESI) lc->esi ms Mass Analysis (MS/MS) esi->ms quant Quantification ms->quant confirm Structural Confirmation ms->confirm

Caption: General experimental workflow for this compound analysis.

troubleshooting_flow start Low/No Signal? check_polarity Screen Both Polarities? start->check_polarity optimize_voltage Optimize Sprayer Voltage? check_polarity->optimize_voltage Yes stable_signal Signal Stable & Intense check_polarity->stable_signal No, Issue Found optimize_gas Optimize Gas Flow/Temp? optimize_voltage->optimize_gas Yes optimize_voltage->stable_signal No, Issue Found check_matrix Check for Ion Suppression? optimize_gas->check_matrix Yes optimize_gas->stable_signal No, Issue Found clean_source Clean Ion Source check_matrix->clean_source Yes check_matrix->stable_signal No, Issue Found clean_source->stable_signal

Caption: Troubleshooting logic for low this compound signal.

References

Enhancing the recovery of Lamalbid during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you enhance the recovery of Lamalbid during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial step for purifying recombinant this compound?

A1: The most common and highly effective initial step for purifying recombinant this compound, assuming it has been engineered with a His-tag, is Immobilized Metal Affinity Chromatography (IMAC). This technique offers high selectivity and can yield a significant purification fold in a single step.

Q2: I am observing protein precipitation during buffer exchange. What could be the cause?

A2: Protein precipitation during buffer exchange is often due to suboptimal buffer conditions. Key factors to consider are pH, ionic strength, and the absence of stabilizing excipients. This compound may have a narrow pH stability range, and moving outside of it can lead to aggregation. Similarly, a drastic change in salt concentration can affect protein solubility.

Q3: How can I remove aggregated this compound from my final sample?

A3: Size Exclusion Chromatography (SEC) is the recommended method for removing aggregates. This technique separates molecules based on their size. Aggregates, being larger than monomeric this compound, will elute earlier from the column, allowing for their effective separation from the desired monomeric protein.

Q4: What is a typical expected yield for this compound after a two-step purification process?

A4: While yields are highly dependent on expression levels and the specifics of your protocol, a typical recovery rate for a two-step process involving IMAC followed by SEC is often in the range of 50-70% of the initial this compound present in the clarified lysate. The table below provides an example of expected yields at each stage.

Table 1: Example this compound Purification Yield
Purification StepTotal Protein (mg)This compound (mg)Purity (%)Step Yield (%)Overall Yield (%)
Clarified Lysate1500755100100
IMAC Elution8565768787
SEC (Monomer Peak)5554>988372

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After IMAC

Q: My final yield of this compound after IMAC is significantly lower than expected. What are the potential causes and solutions?

A: Low yield after IMAC can stem from several factors related to binding, washing, or elution.

Potential Cause 1: Inefficient Binding to the Resin

  • Troubleshooting:

    • Is your His-tag accessible? The tag may be sterically hindered. Consider re-cloning with the tag on a different terminus (N vs. C).

    • Is the binding buffer pH correct? The histidine-metal interaction is pH-dependent. Ensure the binding buffer pH is between 7.4 and 8.0. A pH below 7.0 can protonate histidine residues, preventing efficient binding.

    • Does your lysate contain chelating agents? Agents like EDTA or citrate, often present in lysis buffers, will strip the metal ions (e.g., Ni²⁺, Co²⁺) from the resin. Perform a buffer exchange into an IMAC-compatible buffer before loading.

Potential Cause 2: this compound is Lost During the Wash Steps

  • Troubleshooting:

    • Is the imidazole concentration in your wash buffer too high? While a low concentration of imidazole (10-40 mM) is necessary to remove weakly bound contaminants, too high a concentration can prematurely elute this compound. Analyze your wash fractions by SDS-PAGE to see if the target protein is being lost. If so, reduce the imidazole concentration.

Potential Cause 3: Inefficient Elution

  • Troubleshooting:

    • Is the imidazole concentration in the elution buffer sufficient? For efficient elution, a concentration of 250-500 mM imidazole is typically required. If elution is poor, try increasing the concentration.

    • Is the protein precipitating on the column? High concentrations of eluted protein can sometimes lead to precipitation. Try reducing the amount of protein loaded or increasing the volume of the elution buffer to lower the final protein concentration.

IMAC_Troubleshooting start Low this compound Yield After IMAC check_binding Analyze Flow-through: Is this compound Present? start->check_binding check_wash Analyze Wash Fractions: Is this compound Present? check_binding->check_wash No sol_binding Inefficient Binding - Check buffer pH (7.4-8.0) - Remove chelating agents - Confirm His-tag accessibility check_binding->sol_binding Yes check_elution Analyze Resin Post-Elution: Is this compound Still Bound? check_wash->check_elution No sol_wash Premature Elution - Decrease imidazole  concentration in wash buffer check_wash->sol_wash Yes sol_elution Inefficient Elution - Increase imidazole  concentration in elution buffer - Check for on-column precipitation check_elution->sol_elution Yes end_node Problem Resolved check_elution->end_node No sol_binding->end_node sol_wash->end_node sol_elution->end_node

Troubleshooting logic for low IMAC yield.
Issue 2: Presence of Aggregates After Final Polishing Step

Q: My final this compound sample shows multiple peaks on SEC, indicating aggregation. How can I optimize the process to obtain a monomeric sample?

A: Aggregation is a common challenge that can be addressed by optimizing buffer conditions throughout the purification workflow.

Potential Cause 1: Suboptimal Buffer Composition

  • Troubleshooting:

    • pH and Ionic Strength: this compound may be prone to aggregation at certain pH values or salt concentrations. Screen a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-500 mM NaCl) to identify the optimal conditions for monomer stability.

    • Stabilizing Excipients: The addition of certain excipients can prevent aggregation. Consider adding agents like L-arginine (50-100 mM) or glycerol (5-10%) to your buffers to enhance protein solubility.

Potential Cause 2: High Protein Concentration

  • Troubleshooting:

    • Minimize Concentration Steps: If possible, perform purification steps in a way that avoids highly concentrated intermediates.

    • Elute in Larger Volumes: During affinity or ion-exchange chromatography, eluting your protein in a larger buffer volume can prevent the concentration from reaching a point where aggregation is initiated.

Table 2: Effect of Buffer Additives on this compound Aggregation
Buffer ConditionThis compound Concentration (mg/mL)Monomer (%)Aggregate (%)
PBS, pH 7.45.08515
PBS + 150 mM NaCl, pH 7.45.0928
PBS + 150 mM NaCl + 5% Glycerol, pH 7.45.0973
PBS + 150 mM NaCl + 50 mM L-Arginine, pH 8.05.0>99<1

Experimental Protocols

Protocol 1: this compound Purification via IMAC
  • Resin Equilibration:

    • Wash a packed Ni-NTA column with 5 column volumes (CV) of sterile, purified water.

    • Equilibrate the column with 10 CV of IMAC Binding Buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading:

    • Load the clarified and filtered cell lysate onto the column at a flow rate of 1 mL/min.

    • Collect the flow-through fraction for analysis by SDS-PAGE to ensure efficient binding.

  • Washing:

    • Wash the column with 10-15 CV of IMAC Wash Buffer (50 mM Tris, 300 mM NaCl, 20 mM Imidazole, pH 8.0).

    • Collect wash fractions and monitor the UV 280 nm absorbance until it returns to baseline.

  • Elution:

    • Elute this compound from the column using 5 CV of IMAC Elution Buffer (50 mM Tris, 300 mM NaCl, 300 mM Imidazole, pH 8.0).

    • Collect fractions of 1 mL and analyze by SDS-PAGE to identify those containing pure this compound.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
  • System & Column Equilibration:

    • Equilibrate the SEC system and column (e.g., Superdex 200 Increase) with at least 2 CV of filtered and degassed SEC Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.2).

    • Ensure a stable baseline for UV 280 nm absorbance.

  • Sample Injection:

    • Concentrate the pooled, pure fractions from IMAC to approximately 5-10 mg/mL.

    • Inject a sample volume that is no more than 2% of the total column volume to ensure optimal resolution.

  • Chromatogram Analysis & Fraction Collection:

    • Run the column at the recommended flow rate for the selected resin.

    • Monitor the chromatogram. The first major peak to elute typically corresponds to aggregates, followed by the larger, main peak of monomeric this compound.

    • Begin collecting fractions across the monomeric peak.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE (under both reducing and non-reducing conditions) to confirm purity and identify the monomeric form.

Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification Expression This compound Expression in Host Cells Lysis Cell Lysis & Clarification Expression->Lysis Lysate Clarified Lysate Lysis->Lysate IMAC Step 1: IMAC (Capture & Initial Purification) SEC Step 2: SEC (Polishing & Aggregate Removal) IMAC->SEC Final Sterile Filtration & Formulation SEC->Final Lysate->IMAC

Standard two-step purification workflow for this compound.

Lamalbid NMR Sample Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals preparing Lamalbid samples for Nuclear Magnetic Resonance (NMR) analysis. Our aim is to help you overcome common challenges and ensure the acquisition of high-quality NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the recommended amount of this compound for a standard 1H NMR analysis?

A1: For a standard 1H NMR spectrum, it is recommended to use 5-25 mg of this compound.[1][2] While it is possible to acquire spectra with smaller amounts, lower concentrations increase the relative prominence of contaminant peaks, such as water and grease.[2]

Q2: How much this compound is needed for a 13C NMR spectrum?

A2: Due to the lower natural abundance and gyromagnetic ratio of the 13C nucleus, a larger sample amount is required. Generally, 50-100 mg of this compound is recommended to obtain a good quality 13C NMR spectrum in a reasonable time frame.[1] For concentrated samples, be aware that the increased viscosity can lead to broader lines in the corresponding 1H spectrum.[2]

Q3: Which deuterated solvent should I use for this compound?

A3: The choice of deuterated solvent depends on the solubility of this compound. Common choices for natural products include chloroform-d (CDCl3), methanol-d4 (CD3OD), acetone-d6, and dimethyl sulfoxide-d6 (DMSO-d6). It is crucial to use a solvent that fully dissolves the sample. If your compound is not soluble in a common solvent like deuterochloroform, trying another solvent such as acetone-d6 or deuteromethanol can resolve the issue.[3]

Q4: What is the ideal sample volume and height in the NMR tube?

A4: The optimal sample height in a standard 5 mm NMR tube is typically 4 to 5 cm.[1][4] For most spectrometers, this corresponds to a solvent volume of 0.55 to 0.7 mL.[2][5] Using a sample volume that is too short can make it difficult to shim the magnetic field, leading to poor spectral resolution.[2]

Q5: My this compound sample has solid particles in it. What should I do?

A5: It is critical to remove all solid particles before placing the sample in the spectrometer. Suspended particles disrupt the magnetic field homogeneity, resulting in broad spectral lines that cannot be corrected by shimming.[2] Filter your sample through a small plug of glass wool tightly packed into a Pasteur pipette into the NMR tube to remove any solids.[2]

Troubleshooting Guide

Issue 1: Broad or Distorted Spectral Lines

Possible Cause: Inhomogeneous sample or poor shimming. Solution:

  • Ensure complete dissolution: Make sure your this compound sample is fully dissolved in the deuterated solvent.[1]

  • Filter the sample: Remove any suspended particles by filtering the solution into the NMR tube.[2][4]

  • Check sample volume: Ensure the solvent height is adequate (4-5 cm) for proper shimming.[1][2]

  • Avoid high concentrations: Very concentrated samples can be viscous, leading to broader lines.[2] If a high concentration was used for 13C NMR, consider preparing a more dilute sample for 1H NMR.

Issue 2: No Peaks or Very Weak Signals Observed

Possible Cause: Insufficient sample concentration, sample degradation, or instrument issues. Solution:

  • Increase concentration: If the sample is too dilute, you may not observe significant peaks above the noise.

  • Check for degradation: this compound, like many natural products, may be unstable. If the sample has been stored for an extended period or at an inappropriate temperature, it may have degraded.

  • Consider H/D exchange: If using a protic deuterated solvent like D2O or CD3OD, labile protons (e.g., -OH, -NH) on this compound may exchange with deuterium, causing those peaks to disappear or broaden.[6]

Issue 3: Unexpected Peaks in the Spectrum

Possible Cause: Contamination from solvent, glassware, or the sample itself. Solution:

  • Solvent impurities: Use high-purity deuterated solvents. Residual water is a common contaminant.[3]

  • Dirty NMR tube: Ensure your NMR tube is thoroughly cleaned and dried. Residual acetone from cleaning is a frequent contaminant and can take hours to fully evaporate from a tube, even when oven-dried.[3]

  • Grease: Avoid using grease on glass joints when possible, as it can contaminate the sample.

  • Plasticizer from tube caps: New tube caps can leach plasticizers, especially in solvents like CDCl3 or DMSO-d6. To prevent this, you can close the tube with Teflon tape before putting on the cap.[7]

Issue 4: Overlapping Peaks Obscuring Analysis

Possible Cause: The chemical shifts of different protons in this compound are too similar in the chosen solvent. Solution:

  • Change the solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts of the protons and may resolve the overlap. For instance, spectra recorded in benzene-d6 often show different patterns compared to those in chloroform-d.[3]

Quantitative Data Summary

Parameter1H NMR13C NMR
Recommended Sample Mass 5 - 25 mg[1][2]50 - 100 mg[1]
Solvent Volume (5 mm tube) 0.55 - 0.7 mL[2][5]0.55 - 0.7 mL[2][5]
Sample Height in Tube 4 - 5 cm[1][4]4 - 5 cm[1][4]

Experimental Protocol: this compound Sample Preparation for NMR

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for 1H NMR (or 50-100 mg for 13C NMR) and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl3, CD3OD) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the this compound sample.[1] Visually inspect the solution to ensure no solid particles remain.

  • Filtration: Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette.[2]

  • Transfer to NMR Tube: Filter the this compound solution directly into a clean, high-quality 5 mm NMR tube.[2] The final volume in the tube should result in a column height of 4-5 cm.

  • Capping: Cap the NMR tube securely. To avoid contamination from the cap, consider using Teflon tape to seal the tube before placing the cap on.[7]

  • Labeling: Clearly label the NMR tube with the sample information.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh this compound (5-25 mg for 1H) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve Add Solvent filter Filter into NMR Tube dissolve->filter Ensure Homogeneity cap Cap and Label filter->cap Finalize Sample acquire Acquire NMR Data cap->acquire Insert into Spectrometer process Process Spectrum acquire->process

Caption: Experimental workflow for this compound NMR sample preparation.

troubleshooting_workflow start Poor Quality NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks no_peaks No/Weak Peaks? broad_peaks->no_peaks No check_dissolution Ensure Complete Dissolution broad_peaks->check_dissolution Yes extra_peaks Extra Peaks? no_peaks->extra_peaks No check_concentration Check Concentration no_peaks->check_concentration Yes check_solvent Check Solvent Purity & Glassware Cleanliness extra_peaks->check_solvent Yes change_solvent Try Different Solvent extra_peaks->change_solvent No (Overlapping) filter_sample Filter Sample check_dissolution->filter_sample end_good High-Quality Spectrum filter_sample->end_good check_concentration->end_good check_solvent->end_good change_solvent->end_good

Caption: Troubleshooting decision tree for common NMR issues.

References

Technical Support Center: Improving the Efficiency of Artemisinin Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

As "Lamalbid" is not a recognized substance in the available scientific literature, this technical support center has been developed using Artemisinin as a representative example of a natural product with a complex isolation protocol. Artemisinin, a potent antimalarial compound isolated from Artemisia annua, presents many of the challenges researchers face in natural product isolation and serves as an excellent model for troubleshooting and protocol optimization.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Artemisinin isolation protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting Artemisinin yield during extraction?

A1: The choice of solvent is one of the most critical factors. Artemisinin is a sesquiterpene lactone with low polarity, making it soluble in nonpolar organic solvents.[1][2] Solvents like hexane, petroleum ether, and ethyl acetate are commonly used.[3][4] The polarity of the solvent directly impacts the extraction efficiency and the co-extraction of impurities.

Q2: At what stage of the Artemisia annua plant's life cycle is the Artemisinin concentration highest?

A2: The concentration of Artemisinin generally peaks just before or during the full flowering stage of the Artemisia annua plant.[1] Harvesting at this time is crucial for maximizing the starting yield in your isolation protocol.

Q3: Can increasing the extraction temperature always improve the yield?

A3: Not necessarily. While higher temperatures can increase the solubility of Artemisinin and improve extraction kinetics, Artemisinin is thermally labile due to its endoperoxide bridge.[1] Excessive temperatures can lead to degradation. The optimal temperature depends on the solvent used and the duration of extraction. For instance, in supercritical CO2 extraction, higher temperatures combined with lower co-solvent concentrations have been shown to be effective.[2]

Q4: What are "green" alternatives to traditional solvent extraction methods for Artemisinin?

A4: Supercritical CO2 (scCO2) extraction is a prominent green alternative that is highly effective and eco-friendly.[2] It offers improved efficiency and selectivity compared to conventional solvent-based methods.[2] Other methods being explored include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can reduce solvent consumption and extraction time.[5][6]

Q5: How can I remove chlorophyll from my crude extract?

A5: Chlorophyll is a common impurity in the initial greenish crude extract.[3] Purification can be achieved using adsorbents like powdered charcoal or diatomite.[7][8] Column chromatography is also a standard method for separating Artemisinin from chlorophyll and other pigments.[9]

Troubleshooting Guide

Issue 1: Low Yield of Crude Artemisinin Extract
Possible Cause Troubleshooting Step
Improper plant material Ensure Artemisia annua leaves were harvested at the pre-flowering or flowering stage for maximum Artemisinin content.[1] Use dried and finely powdered leaves to maximize surface area for extraction.[4]
Inefficient solvent Use a non-polar solvent such as n-hexane, petroleum ether, or a hexane/ethyl acetate mixture.[3][4] Ethanol can also be effective but may extract more polar impurities.[7] Consider a sequential extraction with solvents of increasing polarity.
Sub-optimal extraction parameters Optimize the solid-to-solvent ratio, extraction time, and temperature. For solvent extraction, prolonged extraction (several hours) may be necessary.[10] For UAE, shorter times (e.g., 30 minutes) can be more efficient than conventional methods that take hours.[6] Avoid excessively high temperatures to prevent degradation.[1]
Incomplete extraction Perform multiple extraction cycles on the plant material to ensure maximum recovery of Artemisinin.
Issue 2: Formation of Emulsion During Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
High concentration of surfactant-like compounds This is a common issue, especially with plant extracts containing fats and phospholipids.[11] To break the emulsion, try adding a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.[11]
Vigorous shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate extraction with minimal emulsion formation.[11]
Solvent system incompatibility The addition of a small amount of a different organic solvent can alter the properties of the separation and help break the emulsion.[11] If the problem persists, consider alternative purification methods like supported liquid extraction (SLE) or chromatography.[11]
Presence of fine particulate matter Centrifuge the extract before performing liquid-liquid extraction to remove any suspended solids that might be stabilizing the emulsion.
Issue 3: High Level of Impurities in the Final Product

| Possible Cause | Troubleshooting Step | | Co-extraction of other compounds | The initial solvent extraction is often non-selective.[1] A multi-step purification process is necessary. This can include recrystallization, column chromatography, or treatment with adsorbents like activated carbon.[9] | | Presence of waxes | Waxes are commonly co-extracted with non-polar solvents. A dewaxing step, which involves chilling the extract to precipitate the waxes followed by filtration, can be effective.[9] | | Ineffective crystallization | Recrystallization is a key purification step. Ensure you are using an appropriate solvent system (e.g., ethanol-water azeotrope).[9] Multiple recrystallizations may be necessary to achieve high purity. | | Degradation of Artemisinin | Avoid exposure to high heat, strong acids, or bases during the purification process, as these can degrade the Artemisinin molecule.[1] |

Quantitative Data on Isolation Protocols

The following table summarizes the efficiency of various Artemisinin extraction methods.

Extraction MethodSolvent/Co-SolventTemperatureTimeYield/PurityReference
Soxhlet Extractionn-HexaneBoiling point6-8 hours~0.487% (highest content with trichloromethane)[12]
Ultrasound-Assisted Extraction (UAE)Propylene Glycol Methyl Ether50°C0.5 hours13.79 mg/g (higher efficiency than conventional)[6]
Supercritical CO2 (scCO2)CO2 with Ethanol40-60°C2-4 hoursUp to 3.21 µg/mg[13]
MacerationHexane, Ethanol, DichloromethaneRoom Temperature24-48 hoursHighest content with UAE using these solvents[14]
Microwave-Assisted Extraction (MAE)Ethanol60°C15 minutesHigher yield than classic extraction[5]

Detailed Experimental Protocol: Solvent Extraction and Purification of Artemisinin

This protocol describes a standard laboratory-scale method for the isolation and purification of Artemisinin from Artemisia annua.

1. Preparation of Plant Material:

  • Harvest the leaves of Artemisia annua at the onset of the flowering stage.
  • Air-dry the leaves in a well-ventilated area away from direct sunlight until they are brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Weigh 100g of the powdered plant material and place it in a large Erlenmeyer flask.
  • Add 500 mL of n-hexane to the flask (a 1:5 solid-to-solvent ratio).
  • Seal the flask and macerate the mixture on an orbital shaker at room temperature for 24 hours.
  • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
  • Repeat the extraction process on the plant residue with another 300 mL of n-hexane for 12 hours to maximize recovery.
  • Combine the filtrates.

3. Concentration of Crude Extract:

  • Evaporate the solvent from the combined filtrates using a rotary evaporator at a temperature not exceeding 40°C.
  • The resulting product is a dark, greenish, waxy crude extract.

4. Dewaxing and Primary Purification:

  • Dissolve the crude extract in a minimal amount of hot 95% ethanol.
  • Chill the solution at 4°C for 12-24 hours to precipitate waxes and other less soluble impurities.
  • Perform cold filtration to remove the precipitated waxes.
  • To the filtrate, add activated charcoal (approximately 2% w/v) to adsorb chlorophyll and other pigments.
  • Stir the mixture for 30 minutes, then filter to remove the charcoal. The filtrate should be a lighter yellow or brown color.

5. Crystallization:

  • Concentrate the decolorized filtrate under reduced pressure until it becomes syrupy.
  • Allow the concentrate to stand at room temperature for slow crystallization to occur. This may take several days.
  • Collect the initial crop of crystals by filtration.
  • Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

6. Recrystallization for High Purity:

  • Dissolve the collected crystals in a minimal amount of a suitable solvent mixture, such as hot cyclohexane or an ethanol-water mixture.
  • Allow the solution to cool slowly to room temperature, then chill at 4°C to induce recrystallization.
  • Filter the purified crystals, wash with a cold solvent, and dry under a vacuum.
  • Assess the purity of the final product using techniques like HPLC or melting point determination.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification Harvest Harvest Leaves Dry Air Dry Harvest->Dry Grind Grind to Powder Dry->Grind Macerate Macerate with n-Hexane Grind->Macerate Filter1 Filter Macerate->Filter1 Concentrate Concentrate (Rotary Evaporator) Filter1->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract Dewax Dewaxing (Cold Precipitation) CrudeExtract->Dewax Decolorize Decolorize (Activated Charcoal) Dewax->Decolorize Crystallize Crystallization Decolorize->Crystallize Recrystallize Recrystallization Crystallize->Recrystallize PureProduct Pure Artemisinin Recrystallize->PureProduct troubleshooting_workflow Start Low Artemisinin Yield CheckPlant Check Plant Material: Harvest time correct? Properly dried/ground? Start->CheckPlant YesPlant Yes CheckPlant->YesPlant Correct NoPlant No CheckPlant->NoPlant Incorrect CheckSolvent Evaluate Solvent: Is it non-polar (e.g., hexane)? Is the solid:solvent ratio optimal? YesSolvent Yes CheckSolvent->YesSolvent Correct NoSolvent No CheckSolvent->NoSolvent Incorrect CheckParams Review Extraction Parameters: Time and temperature optimized? Multiple extractions performed? YesParams Yes CheckParams->YesParams Correct NoParams No CheckParams->NoParams Incorrect YesPlant->CheckSolvent ActionPlant Action: Re-source plant material harvested at the correct stage. NoPlant->ActionPlant YesSolvent->CheckParams ActionSolvent Action: Change to an appropriate solvent and optimize the ratio. NoSolvent->ActionSolvent FinalAction Consider advanced methods (UAE, scCO2) or further purification issues. YesParams->FinalAction ActionParams Action: Adjust time/temp and perform repeat extractions. NoParams->ActionParams

References

Dealing with co-eluting compounds in Lamalbid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the analysis of Lamalbid, with a particular focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what samples is it commonly analyzed?

A1: this compound is an iridoid glucoside, a type of natural product found in various plants. It is a significant component in species of the Lamium genus (e.g., Lamium album or white dead nettle) and Lantana genus (e.g., Lantana montevidensis).[1][2][3][4] It is often the most abundant compound in aqueous and ethanolic-aqueous extracts of Lamium album flowers, making its accurate quantification crucial for the standardization of these extracts.[1][3]

Q2: What are the common analytical challenges in this compound analysis?

A2: The primary analytical challenge in the HPLC analysis of this compound is co-elution with other structurally similar or polar compounds present in the sample matrix. A frequently reported issue is the difficulty in separating this compound from chlorogenic acid, a common phenolic acid in plant extracts.[1] Given that both this compound and potential co-eluents are polar compounds, achieving adequate retention and separation on traditional reversed-phase columns can be challenging.[5][6][7]

Q3: What are potential degradation products of this compound that could interfere with analysis?

A3: While specific degradation products of this compound are not extensively documented in the literature, iridoid glycosides, in general, can be susceptible to hydrolysis, particularly at the ester bonds, under strong alkaline conditions.[6] Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) are recommended to identify potential degradation products that may co-elute with the parent compound.

Troubleshooting Guide: Co-eluting Compounds in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving co-elution issues during the HPLC analysis of this compound.

Problem: Poor resolution or suspected co-elution of this compound with other components.

Initial Assessment:

  • Peak Shape Analysis: Examine the this compound peak for fronting, tailing, or the presence of shoulders, which can indicate a co-eluting impurity.

  • Peak Purity Analysis (if using a DAD detector): Utilize the peak purity function of your chromatography data system to assess the spectral homogeneity across the this compound peak.

  • Mass Spectrometry (if available): If using an LC-MS system, examine the mass spectrum across the peak to check for the presence of ions other than that of this compound.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Method Optimization cluster_2 Verification start Suspected Co-elution peak_shape Analyze Peak Shape (Shoulders, Tailing) start->peak_shape peak_purity Perform Peak Purity Analysis (DAD Detector) peak_shape->peak_purity ms_analysis Analyze Mass Spectrum (LC-MS) peak_purity->ms_analysis mobile_phase Adjust Mobile Phase ms_analysis->mobile_phase Co-elution Confirmed gradient Modify Gradient Program mobile_phase->gradient ph Change Mobile Phase pH mobile_phase->ph column Select Alternative Column mobile_phase->column revalidate Re-evaluate Separation & Peak Purity gradient->revalidate ph->revalidate column->revalidate end Resolution Achieved revalidate->end

Caption: Troubleshooting workflow for co-elution in this compound analysis.

Solution 1: Optimization of the Existing HPLC Method

If you are experiencing co-elution of this compound and chlorogenic acid using a C18 column, consider the following modifications to your existing method.

Experimental Protocol: Method Optimization

  • Modify the Gradient Elution:

    • Initial Step: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase the retention of polar compounds like this compound and chlorogenic acid.

    • Gradient Slope: Make the gradient shallower around the elution time of this compound. This can be achieved by decreasing the rate of change in the organic solvent concentration.

    • Example: If your current gradient is 10-40% B over 20 minutes, try a gradient of 5-25% B over 30 minutes.

  • Adjust the Mobile Phase pH:

    • The ionization state of both this compound and chlorogenic acid can be influenced by the mobile phase pH, which in turn affects their retention time on a reversed-phase column.[8][9][10]

    • Recommendation: Since chlorogenic acid is acidic, lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress its ionization, making it less polar and increasing its retention time, potentially separating it from this compound.[8][9]

Table 1: Mobile Phase pH Adjustment Strategy

pH ChangeExpected Effect on Chlorogenic AcidExpected Effect on this compoundPotential Outcome
Decrease pH Suppress ionization, increase hydrophobicity, increase retention time.Minimal change in retention time (as it is a neutral glycoside).Improved separation between this compound and chlorogenic acid.
Increase pH Increase ionization, decrease hydrophobicity, decrease retention time.Minimal change in retention time.May worsen co-elution or cause elution closer to the solvent front.
Solution 2: Exploring Alternative Stationary Phases

If optimizing the mobile phase on a standard C18 column is insufficient, changing the stationary phase can provide a different selectivity and resolve the co-elution.

Recommended Alternative Columns:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds.[7][11] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, offering unique selectivity for compounds with varying polarities and charge states.[6]

  • Polar-Endcapped C18 Columns: These are modified C18 columns that are more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes compared to traditional C18 columns.[7]

Table 2: Comparison of Alternative Stationary Phases

Stationary PhasePrinciple of SeparationMobile Phase ConsiderationsBest Suited For
HILIC Partitioning of polar analytes between a water-enriched layer on the stationary phase and a less polar mobile phase.High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.Highly polar compounds that are poorly retained in reversed-phase.
Mixed-Mode Combination of hydrophobic and ion-exchange interactions.Standard reversed-phase solvents with buffers to control ionization.Complex mixtures containing compounds with a wide range of polarities and charge states.
Polar-Endcapped C18 Primarily hydrophobic interactions with enhanced retention of polar compounds.Compatible with 100% aqueous mobile phases.Improving retention and peak shape of polar compounds in reversed-phase mode.

Logical Relationship for Column Selection

G start Co-elution on C18 Column polar_compounds Are both compounds highly polar? start->polar_compounds ionic_compounds Are compounds ionizable? polar_compounds->ionic_compounds No hilic Consider HILIC Column polar_compounds->hilic Yes mixed_mode Consider Mixed-Mode Column ionic_compounds->mixed_mode Yes polar_endcapped Consider Polar-Endcapped C18 Column ionic_compounds->polar_endcapped No

Caption: Decision diagram for selecting an alternative HPLC column.

By systematically applying these troubleshooting steps, researchers can effectively address the challenge of co-eluting compounds in this compound analysis, leading to more accurate and reliable quantitative results.

References

Method validation challenges for Lamalbid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method validation for Lamalbid quantification. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is an iridoid glycoside that has been identified as a significant compound in certain plant species, such as Lamium album (white dead-nettle).[1][2][3] Its quantification is crucial for the standardization of herbal extracts and in the development of new pharmaceutical products to ensure quality, consistency, and proper dosage.

Q2: What are the typical analytical methods used for this compound quantification?

Q3: What are the known physicochemical properties of this compound relevant to its analysis?

This compound is a polar molecule due to its glycosidic nature. Its chemical formula is C17H26O12.[4] This polarity influences the choice of chromatographic conditions, such as the stationary and mobile phases.

Q4: What are the key validation parameters to consider for a this compound quantification method?

A robust analytical method for this compound quantification should be validated for the following parameters, in line with ICH and other regulatory guidelines:

  • Specificity/Selectivity: The ability to measure this compound accurately in the presence of other components.

  • Linearity and Range: The response of the method should be directly proportional to the concentration of this compound over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of this compound in the sample matrix under different storage and processing conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the validation of a this compound quantification method.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH or buffer concentration.- Column overload.- Secondary interactions between this compound and the stationary phase.- Column contamination or degradation.[5][6]- Optimize mobile phase pH and buffer strength.- Reduce the injection volume or sample concentration.- Use a column with end-capping or a different stationary phase chemistry.- Implement a column washing step or replace the column.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Adsorption of this compound to container surfaces.- Instability of this compound during sample processing.[7]- Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction).- Use silanized glassware or polypropylene tubes.- Investigate and optimize sample processing conditions (e.g., temperature, pH).
High Matrix Effect (Ion Suppression/Enhancement in LC-MS/MS) - Co-elution of endogenous matrix components that interfere with the ionization of this compound.[8][9][10][11]- Improve sample cleanup procedures (e.g., more selective SPE).- Optimize chromatographic separation to resolve this compound from interfering components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Dilute the sample if sensitivity allows.
Inconsistent Results/Poor Reproducibility - Sample instability (freeze-thaw, bench-top).- Variability in sample preparation.- Instrument variability.- Thoroughly evaluate the stability of this compound under all relevant conditions.[12]- Standardize and automate sample preparation steps where possible.- Perform regular instrument maintenance and system suitability tests.
Analyte Instability - Degradation due to pH, temperature, or enzymatic activity in the matrix.[12][13]- Add stabilizers (e.g., enzyme inhibitors, antioxidants) to the samples upon collection.- Keep samples at low temperatures (e.g., on ice) during processing.- Optimize the pH of the sample matrix if this compound is pH-sensitive.

Methodologies

Example HPLC-DAD Method for this compound Quantification in Plant Extracts

This method is based on the validated protocol by Czerwińska et al. (2020).[1][2][3]

1. Sample Preparation (Aqueous Extraction)

  • Accurately weigh 1.0 g of the powdered plant material.

  • Add 100.0 mL of boiling purified water.

  • Heat in a boiling water bath for 15 minutes.

  • Cool to room temperature.

  • Adjust the weight of the extract to 100.0 g with purified water.

  • Filter the extract through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions

  • Instrument: HPLC system with a Diode-Array Detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 5-20% B

    • 15-20 min: 20-50% B

    • 20-25 min: 50-95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Method Validation Summary

The following table summarizes the validation parameters reported for the example HPLC-DAD method.

Parameter Result
Linearity (Range) 0.02 - 0.50 mg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.005 mg/mL
LOQ 0.015 mg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery) 98.5% - 102.3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Sample Collection (e.g., Plant Material, Plasma) Homogenization Homogenization/ Extraction SampleCollection->Homogenization Cleanup Sample Cleanup (e.g., SPE, Filtration) Homogenization->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection (DAD or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification troubleshooting_logic start Problem Identified (e.g., Poor Peak Shape) all_peaks Are all peaks affected? start->all_peaks system_issue Potential System Issue all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue all_peaks->analyte_specific_issue No check_frit Check for blocked column frit system_issue->check_frit check_mobile_phase Verify mobile phase preparation system_issue->check_mobile_phase check_ph Optimize mobile phase pH analyte_specific_issue->check_ph check_overload Check for column overload analyte_specific_issue->check_overload check_secondary_interactions Investigate secondary interactions analyte_specific_issue->check_secondary_interactions

References

Strategies to increase the stability of Lamalbid for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in increasing the stability of Lamalbid for long-term storage. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: this compound, as an iridoid glycoside, is susceptible to degradation influenced by several factors. The primary factors include:

  • pH: this compound is likely sensitive to acidic and strongly alkaline conditions, which can catalyze the hydrolysis of its glycosidic bond.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][3]

  • Moisture: The presence of water can facilitate hydrolytic degradation of the glycosidic linkage.[4]

  • Light: Exposure to UV or visible light can potentially induce photodegradation.

  • Oxidation: The molecule may be susceptible to oxidative degradation, especially if exposed to air or oxidizing agents.[5]

  • Enzymatic Activity: Residual plant enzymes in impure extracts can degrade this compound.

Q2: My this compound solution appears to be degrading over time, indicated by a change in color and a decrease in purity as measured by HPLC. What could be the cause?

A2: This is a common issue with iridoid glycosides. The observed degradation is likely due to one or more of the following:

  • Hydrolysis: If your solution is not pH-controlled, acidic or alkaline hydrolysis of the glycosidic bond may be occurring, leading to the formation of the aglycone and glucose.[6] This can often be detected by the appearance of new peaks in your HPLC chromatogram.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation. This can sometimes be visually observed as a color change in the solution.

  • Microbial Contamination: If the solution is not sterile, microbial growth can lead to enzymatic degradation of this compound.

Q3: What are the recommended storage conditions for a purified solid sample of this compound?

A3: For long-term storage of solid this compound, the following conditions are recommended:

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Moisture: Store in a desiccated environment to minimize moisture absorption.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: I have a this compound-rich plant extract. How can I best preserve its stability for long-term use?

A4: For plant extracts containing this compound, lyophilization (freeze-drying) is the gold standard for long-term preservation.[7][8] This process removes water at low temperatures, which significantly slows down hydrolytic and enzymatic degradation. Store the lyophilized powder under the same conditions recommended for purified solid this compound.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in the this compound peak area in HPLC analysis over a short period (hours to days).

  • Appearance of new degradation peaks in the chromatogram.

  • Noticeable change in the solution's color or clarity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH Buffer the solution to a neutral pH (around 6-7). Iridoid glycosides like catalpol are more stable in neutral conditions.[1] Avoid strongly acidic or alkaline conditions.
Oxidation 1. De-gas your solvent before preparing the solution. 2. Sparge the solution with an inert gas like nitrogen or argon. 3. Add an antioxidant excipient to the formulation (see Table 1).
Photodegradation 1. Store the solution in amber vials or wrap the container in aluminum foil. 2. Minimize exposure to light during handling.
Microbial Contamination 1. Filter-sterilize the solution using a 0.22 µm filter. 2. Prepare solutions using sterile solvents and glassware.
Issue 2: Poor Stability of Lyophilized this compound Powder

Symptoms:

  • Difficulty in redissolving the lyophilized powder.

  • Lower than expected purity of the redissolved powder.

  • Color change of the powder during storage.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Drying Ensure the secondary drying phase of the lyophilization process is sufficient to remove residual moisture. High residual moisture can lead to degradation even in a solid state.[4]
Collapse During Lyophilization The addition of a cryoprotectant (e.g., sucrose, trehalose, or mannitol) can help maintain the amorphous structure and prevent the collapse of the cake, leading to better stability and easier reconstitution.[9][10]
Oxidation Seal the lyophilized powder under vacuum or an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen during storage.

Strategies to Enhance this compound Stability

Formulation with Stabilizing Excipients

The addition of excipients can significantly improve the long-term stability of this compound in both solution and solid states.

Table 1: Recommended Stabilizing Excipients for this compound Formulations

Excipient Class Examples Concentration Range (w/v) Mechanism of Action Reference
Antioxidants Ascorbic Acid, Butylated Hydroxytoluene (BHT), Vitamin E (Tocopherol)0.01% - 0.1%Scavenge free radicals and prevent oxidative degradation.[5][11]
Cryoprotectants Sucrose, Trehalose, Mannitol1% - 10%Protect the molecule from freezing and drying stresses during lyophilization and stabilize the amorphous state.[9][12]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)0.01% - 0.05%Bind metal ions that can catalyze oxidative reactions.[1]
Lyophilization

Lyophilization is a highly effective method for preserving the stability of this compound, particularly in extracts.[7] By removing water, it minimizes hydrolysis and microbial degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the solid this compound powder and the stock solution at 80°C for 1, 3, and 7 days.

  • Photodegradation: Expose the solid powder and stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Aim for 10-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification of its stability over time.[6][15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[16][17]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the this compound peak.

Protocol 3: Lyophilization of a this compound-Containing Extract

This protocol provides a general procedure for freeze-drying a this compound extract to improve its long-term stability.

1. Pre-freezing:

  • Dissolve the extract in a minimal amount of water. If desired, add a cryoprotectant like sucrose to a final concentration of 5% (w/v).

  • Dispense the solution into lyophilization vials.

  • Freeze the samples at -80°C for at least 4 hours until completely solid.

2. Primary Drying (Sublimation):

  • Place the frozen samples in a freeze-dryer.

  • Set the shelf temperature to -10°C and the vacuum to ≤ 200 mTorr.

  • Continue primary drying for 24-48 hours, or until all the ice has sublimated.

3. Secondary Drying (Desorption):

  • Gradually increase the shelf temperature to 25°C over several hours.

  • Maintain the vacuum and temperature for an additional 6-12 hours to remove residual bound water.

4. Stoppering and Storage:

  • Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.

  • Store the lyophilized product at -20°C or below, protected from light.

Visualizations

G cluster_0 Potential Degradation Pathways of this compound This compound This compound Aglycone This compound Aglycone + Glucose This compound->Aglycone Hydrolysis (Acid/Base/Enzyme) Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation Isomers Isomerized Products This compound->Isomers pH/Heat

Caption: Potential degradation pathways for this compound.

G cluster_1 Forced Degradation Workflow Start This compound Sample (Solid or Solution) Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Identify Degradants & Determine Degradation Rate Analysis->Data

Caption: Workflow for a forced degradation study.

G cluster_2 Logic for Selecting a Stabilization Strategy Problem Is this compound degrading? Solution Is it in solution or solid state? Problem->Solution Yes InSolution In Solution Solution->InSolution Solution SolidState Solid State Solution->SolidState Solid Formulation Optimize Formulation: - Adjust pH - Add Antioxidants - Protect from Light InSolution->Formulation Lyophilize Lyophilize Extract: - Use Cryoprotectants - Ensure Complete Drying SolidState->Lyophilize Storage Optimize Storage Conditions: - Low Temperature - Desiccated - Inert Atmosphere Formulation->Storage Lyophilize->Storage

Caption: Decision tree for choosing a stabilization method.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Lamalbid and Other Iridoid Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of lamalbid against other prominent iridoid glucosides, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds.

Introduction to Iridoid Glucosides

Iridoid glucosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities.[1] These compounds are characterized by a cyclopentanopyran skeleton and are typically found as glycosides. Their therapeutic potential has been explored in various contexts, including inflammatory diseases, oxidative stress, and neurodegenerative disorders. This compound, an iridoid glucoside primarily isolated from Lamium album (white dead nettle), has demonstrated notable anti-inflammatory and antioxidant properties. This guide compares the bioactivity of this compound with other well-researched iridoid glucosides such as geniposide, loganin, and aucubin.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound and other selected iridoid glucosides. It is important to note that the data are compiled from various studies, and direct comparisons of IC50 values should be made with caution due to differing experimental conditions.

Table 1: Anti-inflammatory Activity of Iridoid Glucosides
CompoundAssayCell Line/ModelStimulusIC50 / InhibitionReference
This compound TNF-α InhibitionHuman NeutrophilsfMLP62.8% inhibition at 25 µM[2]
IL-8 InhibitionHuman NeutrophilsfMLP68.6% inhibition at 25 µM[2]
Geniposide NO ProductionRat Air PouchCarrageenanInhibition observed[3]
IL-1β, IL-17 InhibitionRat FLSLPSInhibition at 25-100 µg/mL[4]
TNF-α, IL-1β, IL-6Diabetic RatsSTZIC50 = 1.36, 1.02, 1.23 g/kg[5][6]
Loganin MPO ActivityUC MiceDSSSignificant reduction[7]
IL-6, TNF-α, IL-1βUC MiceDSSSignificant reduction[7]
Aucubin (hydrolyzed) TNF-α ProductionRAW 264.7 cellsLPSIC50 = 9.2 µM[8]
PAI-1, MCP-1, IL-63T3-L1 adipocytesTNF-αSignificant inhibition[9]
Table 2: Antioxidant Activity of Iridoid Glucosides
Compound/Extract SourceAssayIC50 / ActivityReference
Lamium album Extract DPPHEC50 = 0.12 - 0.37 mg/mL[10][11]
ABTS43.20 - 44.53 µg TE/g[10][11]
Lamium purpureum Extract DPPHIC50 = 0.12 - 3.12 mg/mL[12]
ABTS0.35 - 1.80 mg AA/g[12]
Gallic Acid Hydrate ABTSIC50 = 1.03 ± 0.25 µg/mL[13]
(+)-Catechin Hydrate ABTSIC50 = 3.12 ± 0.51 µg/mL[13]

AA: Ascorbic Acid; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); DPPH: 2,2-diphenyl-1-picrylhydrazyl; EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; TE: Trolox Equivalents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

LPS-Induced Pro-inflammatory Cytokine Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the anti-inflammatory activity of iridoid glucosides by measuring the inhibition of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in RPMI medium supplemented with 10% fetal bovine serum.[14]

  • Cells are seeded in 24-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[2]

  • The cells are pre-treated with various concentrations of the test iridoid glucoside (e.g., this compound, geniposide) for 1 hour.[2]

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[2]

b. Cytokine Quantification (ELISA):

  • After the 24-hour incubation, the cell culture supernatants are collected.

  • The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][16]

  • The absorbance is measured using a microplate reader, and the cytokine concentrations are determined by comparison with a standard curve.

c. Data Analysis:

  • The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group (without test compound).

  • The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This colorimetric assay is used to determine the free radical scavenging capacity of the test compounds.

a. Reagent Preparation:

  • Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or 0.1 mM) in a suitable solvent like methanol or ethanol.[17][18] This solution should be freshly prepared and protected from light.[17]

b. Assay Procedure:

  • Prepare serial dilutions of the test iridoid glucoside and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[19]

  • In a 96-well plate or cuvettes, mix a defined volume of the sample or standard with the DPPH working solution.[17]

  • Include a blank control containing only the solvent and the DPPH solution.[20]

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[17][19]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[19]

c. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.[19]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[19]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

a. Reagent Preparation:

  • Prepare a 7 mM aqueous solution of ABTS.[21]

  • Generate the ABTS•+ radical cation by reacting the ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[23]

b. Assay Procedure:

  • Prepare serial dilutions of the test iridoid glucoside and a positive control (e.g., Trolox).

  • Add a small volume of the sample or standard to a defined volume of the diluted ABTS•+ solution.[24]

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[22]

c. Calculation:

  • The percentage of inhibition of absorbance is calculated and plotted as a function of the concentration of the antioxidant.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.[20] The IC50 value can also be determined.[13]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many iridoid glucosides, including this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[26] Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[27] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target inflammatory genes.[26]

Several iridoid glucosides have been shown to inhibit this pathway at different points:

  • Geniposide has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[28]

  • Aucubin has been shown to suppress NF-κB activation by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[9]

  • Loganin has also been demonstrated to exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[7]

While the precise mechanism for this compound is still under investigation, its ability to inhibit TNF-α and IL-8 suggests a potential role in modulating the NF-κB pathway, similar to other bioactive iridoid glucosides.

Caption: Inhibition of the NF-κB signaling pathway by various iridoid glucosides.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of iridoid glucosides involves a series of in vitro assays to determine their anti-inflammatory and antioxidant potential.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Iridoid Glucoside (e.g., this compound) dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) start->dissolve serial_dilute Prepare serial dilutions dissolve->serial_dilute anti_inflammatory Anti-inflammatory Assay (LPS-induced cytokine release) serial_dilute->anti_inflammatory antioxidant Antioxidant Assays (DPPH & ABTS) serial_dilute->antioxidant measure_cytokines Measure Cytokine Levels (ELISA) anti_inflammatory->measure_cytokines measure_absorbance Measure Absorbance (Spectrophotometry) antioxidant->measure_absorbance calc_inhibition Calculate % Inhibition measure_cytokines->calc_inhibition measure_absorbance->calc_inhibition calc_ic50 Determine IC50/EC50 Values calc_inhibition->calc_ic50 compare Compare Bioactivities calc_ic50->compare

Caption: General workflow for screening the bioactivity of iridoid glucosides.

Conclusion

This compound demonstrates significant anti-inflammatory and antioxidant activities, comparable to other well-known iridoid glucosides. Its ability to inhibit the production of pro-inflammatory cytokines suggests its potential as a therapeutic agent for inflammatory conditions. The presented data indicates that while this compound is a potent bioactive compound, its efficacy relative to other iridoid glucosides can vary depending on the specific biological endpoint being measured. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative therapeutic potential of this compound. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct further investigations into the bioactivity of this promising class of natural products.

References

A Comparative Analysis of the Biological Effects of Lamalbid and Aucubin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and scientists exploring the therapeutic potential of two prominent iridoid glycosides.

This guide provides a comprehensive comparative analysis of the biological effects of Lamalbid and Aucubin, two iridoid glycosides with demonstrated therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their anti-inflammatory, antioxidant, and neuroprotective properties, supported by available experimental data.

At a Glance: this compound vs. Aucubin

FeatureThis compoundAucubin
Primary Source Lamium album (White Dead Nettle)Eucommia ulmoides, Aucuba japonica
Key Biological Activities Anti-inflammatory, AntioxidantAnti-inflammatory, Antioxidant, Neuroprotective, Hepatoprotective, Antiviral
Mechanism of Action Inhibition of pro-inflammatory cytokine secretion (TNF-α, IL-8) and ROS production in neutrophils.Inhibition of NF-κB, TLR4/NF-κB, Nrf2/HO-1, and AMPK signaling pathways.
Therapeutic Potential Inflammatory conditionsNeurodegenerative diseases, inflammatory disorders, liver injury

Quantitative Analysis of Biological Effects

To facilitate a direct comparison of the efficacy of this compound and Aucubin, the following tables summarize the available quantitative data from various in vitro and in vivo studies.

Table 1: Comparative Anti-inflammatory Effects
CompoundExperimental ModelParameter MeasuredEffective Concentration / IC₅₀Reference
This compound Human neutrophilsTNF-α secretionInhibition at 25 µM[1]
Human neutrophilsIL-8 secretionInhibition at 25 µM[1]
Aucubin RAW 264.7 macrophagesTNF-α productionIC₅₀: 9.2 µM (hydrolyzed form)[2][3]
Gerbil model of cerebral ischemiaIL-1β and TNF-α levelsSignificant reduction at 10 mg/kg[4]
Table 2: Comparative Antioxidant Effects
CompoundAssayIC₅₀ / % InhibitionReference
This compound DPPH radical scavenging~29% inhibition at 225 µg/mL (methanol extract of Lamium album)[5]
Aucubin DPPH radical scavenging-
Hydroxyl radical scavenging-
Superoxide anion production (in vivo)Significant reduction at 10 mg/kg[6][7][8]
Table 3: Comparative Neuroprotective Effects
CompoundExperimental ModelKey FindingsDosageReference
This compound Information not available--
Aucubin Gerbil model of transient forebrain ischemiaProtected hippocampal CA1 pyramidal neurons, reduced oxidative stress10 mg/kg (i.p.)[6][8]
Gerbil model of cerebral ischemia and reperfusion injuryAttenuated neuroinflammation via inhibition of the TLR4/NF-κB signaling pathway10 mg/kg (i.p.)[4][9]
Rat model of diabetic encephalopathyReduced lipid peroxide content, regulated antioxidant enzyme activities1, 5, 10 mg/kg[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and Aucubin are mediated through their interaction with various cellular signaling pathways.

This compound Signaling and Experimental Workflow

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its inhibitory action on pro-inflammatory cytokine and reactive oxygen species (ROS) production in neutrophils suggests interference with inflammatory signaling cascades.

Lamalbid_Workflow cluster_extraction Isolation from Lamium album cluster_bioassay In Vitro Anti-inflammatory Assay Plant_Material Lamium album flowers/herb Extraction Aqueous-methanolic extraction Plant_Material->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification This compound This compound Purification->this compound Purification->this compound Treatment This compound Treatment This compound->Treatment Neutrophils Human Neutrophils Stimulation f-MLP Stimulation Neutrophils->Stimulation Stimulation->Treatment Measurement ELISA (TNF-α, IL-8) Luminol/Lucigenin Assay (ROS) Treatment->Measurement Aucubin_Signaling cluster_inflammatory Inflammatory Stimuli (LPS, etc.) cluster_aucubin Aucubin Intervention cluster_pathways Signaling Pathways cluster_cellular Cellular Response Stimuli Inflammatory Stimuli TLR4 TLR4 Stimuli->TLR4 Aucubin Aucubin IKK IKK Aucubin->IKK inhibits Nrf2 Nrf2 Aucubin->Nrf2 activates AMPK AMPK Aucubin->AMPK activates TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Antioxidant ↑ Antioxidant Enzymes (HO-1) Nrf2->Antioxidant Metabolism ↑ Fatty Acid Oxidation AMPK->Metabolism

References

Validating the Anti-inflammatory Effects of Lamalbid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Lamalbid, a naturally occurring iridoid glycoside found in plants of the Lamium genus, with established anti-inflammatory agents. Due to the limited availability of in vivo data on isolated this compound, this guide utilizes data from studies on this compound-rich extracts from Lamium species as a surrogate to provide valuable insights for researchers. The information is presented to facilitate further investigation and drug development efforts.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation. The data presented below is derived from a study on n-butanol extracts of Lamium garganicum, a species known to contain this compound and other bioactive compounds.

Treatment GroupDoseTime After Carrageenan% Inhibition of Edema
Control (Carrageenan)-1h0%
2h0%
3h0%
4h0%
5h0%
Lamium garganicum subsp. laevigatum extract200 mg/kg1h16.5%
2h21.7%
3h28.9%
4h25.4%
5h22.8%
Lamium garganicum subsp. pulchrum extract200 mg/kg1h14.5%
2h19.8%
3h26.9%
4h23.1%
5h20.3%
Indomethacin10 mg/kg1h25.2%
2h33.1%
3h40.5%
4h38.2%
5h35.7%

Data is adapted from a study on Lamium garganicum extracts and may not be fully representative of isolated this compound.[1][2]

Mechanisms of Action: A Comparative Overview

Understanding the molecular pathways through which anti-inflammatory agents exert their effects is crucial for drug development. Below is a comparison of the known or inferred mechanisms of action for this compound, Dexamethasone, and Indomethacin.

FeatureThis compound (inferred from Lamium extracts)DexamethasoneIndomethacin
Primary Target Likely targets multiple components of the inflammatory cascade.Glucocorticoid ReceptorCyclooxygenase (COX-1 and COX-2) enzymes.
Signaling Pathway Modulation Inferred to inhibit NF-κB and MAPK signaling pathways.Inhibits NF-κB and AP-1 transcription factors, downregulates pro-inflammatory gene expression.Blocks the conversion of arachidonic acid to prostaglandins.
Effect on Inflammatory Mediators Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-8) and enzymes (e.g., COX-2).Suppresses the synthesis of a wide range of inflammatory mediators including cytokines, chemokines, and adhesion molecules.Inhibits the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in inflammation and the proposed points of intervention for this compound and the comparator drugs.

G Inferred Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK Cascade->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates This compound This compound This compound->IKK Inhibits (inferred) This compound->MAPK Cascade Inhibits (inferred) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription AP-1_n->Pro-inflammatory Genes activates transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: Inferred mechanism of this compound's anti-inflammatory action.

G Mechanism of Action of Dexamethasone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR binds DEX-GR Complex DEX-GR Complex GR->DEX-GR Complex DEX-GR Complex_n DEX-GR Complex DEX-GR Complex->DEX-GR Complex_n translocates GRE Glucocorticoid Response Elements DEX-GR Complex_n->GRE binds to NF-κB/AP-1 NF-κB / AP-1 DEX-GR Complex_n->NF-κB/AP-1 inhibits Anti-inflammatory Genes Anti-inflammatory Genes GRE->Anti-inflammatory Genes activates transcription Decreased Inflammation Decreased Inflammation Anti-inflammatory Genes->Decreased Inflammation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB/AP-1->Pro-inflammatory Genes activates transcription Pro-inflammatory Genes->Decreased Inflammation

Caption: Dexamethasone's genomic mechanism of anti-inflammatory action.

G Mechanism of Action of Indomethacin Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibits

Caption: Indomethacin's inhibition of the cyclooxygenase pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the essential steps for inducing and measuring acute inflammation in a rodent model.

G Experimental Workflow: Carrageenan-Induced Paw Edema Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (with water ad libitum) Acclimatization->Fasting Grouping Random Group Assignment (n=6 per group) Fasting->Grouping Baseline Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline Dosing Oral Administration: - Vehicle (Control) - this compound/Extract - Dexamethasone - Indomethacin Baseline->Dosing Induction Subplantar Injection of 1% Carrageenan (0.1 mL) Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement at 1, 2, 3, 4, 5 hours Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

1. Animals:

  • Male Wistar rats (150-200 g) are typically used.

  • Animals are housed under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Animals are acclimatized for at least one week before the experiment.

2. Groups and Dosing:

  • Animals are randomly divided into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • This compound/Extract Group(s): Receive different doses of the test substance.

    • Positive Control Group(s): Receive a standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg or Dexamethasone 1 mg/kg).

  • Test substances and standards are typically administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

3. Induction of Edema:

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

5. Calculation of Inhibition:

  • The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

6. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is generally considered statistically significant.

Conclusion

The available in vivo data from this compound-rich Lamium extracts demonstrate a notable anti-inflammatory effect in the carrageenan-induced paw edema model, although with a lower potency compared to the standard NSAID, Indomethacin, at the tested doses. The inferred mechanism of action, involving the potential modulation of the NF-κB and MAPK signaling pathways, positions this compound as a promising candidate for further investigation.

This guide provides a foundational comparison for researchers. Further studies using isolated this compound are necessary to definitively characterize its in vivo efficacy, dose-response relationship, and precise molecular mechanisms of action. Such research will be instrumental in validating its potential as a novel anti-inflammatory therapeutic agent.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Lamalbid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Lamalbid. The information presented herein is essential for selecting the appropriate analytical technique based on the specific requirements of a study, such as sensitivity, selectivity, and the nature of the biological matrix.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for both HPLC and LC-MS methods in the analysis of this compound. These values are representative of typical method validation results and serve as a guide for what can be expected from each technique.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% RSD) < 10%< 5%
Selectivity ModerateHigh
Matrix Effect Not applicablePotential for ion suppression/enhancement
Run Time 5 - 10 minutes2 - 5 minutes
Throughput ModerateHigh

Experimental Workflows

The cross-validation of HPLC and LC-MS methods involves a systematic process to ensure that both techniques provide comparable and reliable data. The general workflow for such a comparison is illustrated below.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC Method Development LCMS_Dev LC-MS Method Development HPLC_Val HPLC Validation (Accuracy, Precision, Linearity, etc.) HPLC_Dev->HPLC_Val LCMS_Val LC-MS Validation (Accuracy, Precision, Linearity, etc.) LCMS_Dev->LCMS_Val Sample_Analysis Analysis of Identical Sample Sets HPLC_Val->Sample_Analysis LCMS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Conclusion Assessment of Method Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS.

Sample Preparation (for Biological Matrices)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the respective chromatography system.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 20 µL.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: Precursor ion (Q1) m/z → Product ion (Q2) m/z (Specific mass transitions would need to be determined experimentally).

    • Internal Standard Transition: Precursor ion (Q1) m/z → Product ion (Q2) m/z.

  • Injection Volume: 5 µL.

Signaling Pathway Context

While this compound itself is a natural product and not directly involved in a signaling pathway in the same way a drug that targets a specific receptor might be, its analysis is often crucial in pharmacokinetic and pharmacodynamic studies. The accurate quantification of this compound in biological matrices allows researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for determining dosage, assessing bioavailability, and understanding its potential therapeutic effects or toxicity, which are all related to its interaction with biological systems.

The choice between HPLC and LC-MS for these studies depends on the required sensitivity and the complexity of the sample matrix. For instance, early-stage drug discovery and metabolism studies often necessitate the high sensitivity and selectivity of LC-MS to detect low concentrations of the parent compound and its metabolites.

cluster_0 Pharmacokinetic Analysis cluster_1 Pharmacodynamic Assessment Drug_Admin This compound Administration Sample_Collection Biological Sample Collection (e.g., Plasma) Drug_Admin->Sample_Collection Quantification Quantification by HPLC or LC-MS Sample_Collection->Quantification PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC) Quantification->PK_Parameters PKPD_Modeling PK/PD Modeling PK_Parameters->PKPD_Modeling PD_Effect Measurement of Biological Response PD_Effect->PKPD_Modeling

Caption: Role of analytical methods in pharmacokinetic/pharmacodynamic studies.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for the analysis of relatively high concentrations of this compound in simple matrices.

  • LC-MS/MS offers superior sensitivity, selectivity, and speed, making it the method of choice for bioanalytical studies requiring low detection limits and high throughput, especially in complex biological matrices where matrix effects can be a challenge.[2]

A thorough cross-validation as outlined in this guide is crucial when switching between these methods or when comparing data from different laboratories to ensure data integrity and consistency.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Lamalbid and Synthetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Lamalbid, a naturally occurring iridoid, with established synthetic anti-inflammatory drugs. The information presented is supported by available experimental data to aid in research and development decisions.

Executive Summary

This compound, a major bioactive compound isolated from Lamium album (white dead nettle), has demonstrated notable anti-inflammatory properties. This iridoid glycoside has been shown to inhibit key inflammatory mediators, positioning it as a compound of interest for further investigation. Synthetic anti-inflammatory drugs, broadly categorized into non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are the cornerstone of current anti-inflammatory therapy. This guide will delve into a comparative analysis of their mechanisms of action and efficacy.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of this compound and representative synthetic anti-inflammatory drugs. It is important to note that direct comparison is challenging due to the different metrics reported in the literature. While IC50 values are available for synthetic drugs, data for this compound is currently presented as percentage inhibition at a specific concentration.

CompoundTargetAssay SystemEfficacyCitation
This compound Interleukin-8 (IL-8) SecretionfMLP-stimulated human neutrophils29.1 - 50.0% inhibition at 25 µM[1]
This compound Reactive Oxygen Species (ROS) GenerationNot specified57% inhibition at 296 µM[1]
Ibuprofen COX-1Ovine recombinant enzymeIC50: 2.9 µM[2]
COX-2Ovine recombinant enzymeIC50: 1.1 µM[2]
Dexamethasone IL-8 ReleaseLPS-stimulated human neutrophilsDose-dependent inhibition[3]

Table 1: Comparative Efficacy of this compound and Synthetic Anti-inflammatory Drugs.

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of this compound and synthetic drugs are mediated through distinct signaling pathways.

This compound: The precise mechanism of action for this compound is still under investigation, but it is known to inhibit the production of the pro-inflammatory cytokine IL-8.[1] IL-8 plays a crucial role in the recruitment and activation of neutrophils, key cells in the inflammatory response. By reducing IL-8 levels, this compound can dampen the inflammatory cascade.

Synthetic Anti-inflammatory Drugs:

  • NSAIDs (e.g., Ibuprofen): These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

  • Corticosteroids (e.g., Dexamethasone): Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms. They bind to the glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression. This leads to the decreased expression of pro-inflammatory cytokines like IL-8 and an increased expression of anti-inflammatory proteins.

The following diagrams illustrate the key signaling pathways involved.

NSAID_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX_Enzymes Inhibition

Mechanism of Action of NSAIDs

Corticosteroid_Mechanism_of_Action cluster_0 Nucleus Corticosteroid Corticosteroid (e.g., Dexamethasone) GR_cytoplasm Glucocorticoid Receptor (Cytoplasm) Corticosteroid->GR_cytoplasm Binds to GR_complex Activated Receptor Complex GR_cytoplasm->GR_complex Activation GR_nucleus Receptor Complex (Nucleus) GR_complex->GR_nucleus Translocation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-8) GR_nucleus->Proinflammatory_Genes Downregulates Antiinflammatory_Genes Anti-inflammatory Gene Transcription GR_nucleus->Antiinflammatory_Genes Upregulates

Mechanism of Action of Corticosteroids

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Inhibition of IL-8 Secretion in Human Neutrophils

This protocol outlines the methodology used to assess the inhibitory effect of a compound on IL-8 secretion from stimulated human neutrophils.

IL8_Inhibition_Workflow start Start isolate_neutrophils Isolate Human Neutrophils from peripheral blood start->isolate_neutrophils preincubate Pre-incubate neutrophils with this compound or vehicle control isolate_neutrophils->preincubate stimulate Stimulate neutrophils with fMLP (N-Formylmethionyl-leucyl-phenylalanine) preincubate->stimulate incubate Incubate for a defined period (e.g., 1 hour) stimulate->incubate collect_supernatant Collect supernatant by centrifugation incubate->collect_supernatant elisa Quantify IL-8 concentration in supernatant using ELISA collect_supernatant->elisa analyze Analyze data and calculate percentage inhibition elisa->analyze end End analyze->end

Workflow for IL-8 Secretion Inhibition Assay

Protocol Details:

  • Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation.

  • Pre-incubation: Isolated neutrophils are resuspended in an appropriate buffer and pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Neutrophils are then stimulated with a pro-inflammatory agent such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) to induce IL-8 secretion.

  • Incubation: The cell suspension is incubated for a defined period (e.g., 1 hour) at 37°C to allow for cytokine release.

  • Supernatant Collection: The reaction is stopped by centrifugation, and the cell-free supernatant is collected.

  • ELISA: The concentration of IL-8 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of IL-8 secretion is calculated by comparing the IL-8 concentrations in the this compound-treated samples to the vehicle-treated control.

COX-2 Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory activity of a compound against the COX-2 enzyme.

COX2_Inhibition_Workflow start Start prepare_reagents Prepare reaction buffer, human recombinant COX-2 enzyme, and test compound start->prepare_reagents preincubate Pre-incubate COX-2 enzyme with test compound or vehicle control prepare_reagents->preincubate add_substrate Initiate reaction by adding arachidonic acid (substrate) preincubate->add_substrate incubate Incubate at 37°C for a specified time (e.g., 10-20 minutes) add_substrate->incubate stop_reaction Stop the reaction (e.g., by adding acid) incubate->stop_reaction measure_product Measure the product (e.g., Prostaglandin E2) using ELISA or LC-MS/MS stop_reaction->measure_product calculate_ic50 Calculate the IC50 value measure_product->calculate_ic50 end End calculate_ic50->end

References

Unveiling the Anti-inflammatory Mechanism of Lamalbid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the putative anti-inflammatory mechanism of Lamalbid with other relevant compounds. While direct quantitative data on this compound's specific activity is limited in publicly available literature, this guide synthesizes information on its broader chemical class—iridoid glycosides—and compares it to well-characterized anti-inflammatory agents. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings.

Executive Summary

This compound, an iridoid glycoside found in Lamium album (white dead nettle), is believed to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and COX-2 pathways. This mechanism is shared by other iridoid glycosides, such as Harpagoside and Aucubin. This guide presents a comparative analysis of this compound's probable mechanism of action against these analogs and the well-established selective COX-2 inhibitor, Celecoxib. Due to the absence of specific IC50 values for this compound in the reviewed literature, a direct quantitative comparison is not currently possible. However, by providing detailed experimental methodologies, this guide aims to empower researchers to conduct studies that will elucidate the precise quantitative performance of this compound.

Data Presentation: Comparative Bioactivity

The following table summarizes the available quantitative data for compounds discussed in this guide. It is important to note the absence of specific inhibitory concentrations for this compound, highlighting a key area for future research.

CompoundTarget Pathway/EnzymeAssay TypeReported IC50/EffectCitation
This compound NF-κB, COX-2-Data not available in searched literature.-
Harpagoside iNOS (regulated by NF-κB)NO Release Assay (LPS-stimulated RAW 264.7 cells)IC50: 39.8 μM[1]
Aucubin NF-κB-Suppressed NF-κB activation[2]
Celecoxib COX-2Human Whole Blood AssayIC50: 0.08 μM[3]
Celecoxib COX-1Human Whole Blood AssayIC50: 9.4 μM[3]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental approaches, the following diagrams have been generated using the DOT language.

Putative Anti-inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Inflammatory Response cluster_inhibition Inhibition by this compound Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases COX-2 Gene COX-2 Gene NF-κB->COX-2 Gene Induces Transcription Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Induces Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene->COX-2 Enzyme Translation Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6) Translation Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Cytokines (TNF-α, IL-6)->Inflammation This compound This compound This compound->IKK Inhibits (putative) This compound->NF-κB Inhibits Nuclear Translocation (putative) This compound->COX-2 Enzyme Inhibits Activity (putative)

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow: NF-κB Luciferase Reporter Assay Start Start Cell Culture Culture cells with NF-κB reporter construct Start->Cell Culture Treatment Treat cells with this compound and inflammatory stimulus (e.g., TNF-α) Cell Culture->Treatment Lysis Lyse cells to release intracellular contents Treatment->Lysis Substrate Addition Add luciferase substrate Lysis->Substrate Addition Measurement Measure luminescence Substrate Addition->Measurement Analysis Analyze data to determine NF-κB inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing NF-κB inhibition.

Experimental Workflow: In Vitro COX-2 Inhibition Assay Start Start Enzyme Preparation Prepare purified COX-2 enzyme Start->Enzyme Preparation Incubation Incubate COX-2 with This compound or control Enzyme Preparation->Incubation Substrate Addition Add arachidonic acid (substrate) Incubation->Substrate Addition Reaction Allow enzymatic reaction to proceed Substrate Addition->Reaction Detection Measure prostaglandin production (e.g., via ELISA or fluorescence) Reaction->Detection Analysis Calculate percent inhibition and IC50 value Detection->Analysis End End Analysis->End

Caption: Workflow for assessing COX-2 inhibition.

Experimental Protocols

To facilitate the replication of findings and further investigation into this compound's mechanism of action, detailed experimental protocols for key assays are provided below.

NF-κB Luciferase Reporter Assay

This assay is designed to quantify the activity of the NF-κB transcription factor in response to inflammatory stimuli and potential inhibitors.

1. Materials:

  • HeLa cells (or other suitable cell line) stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • This compound (or other test compounds).

  • Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

  • Phosphate-buffered saline (PBS).

  • Passive Lysis Buffer.

  • Luciferase Assay Reagent (containing luciferin).

  • 96-well cell culture plates.

  • Luminometer.

2. Cell Culture and Plating:

  • Maintain HeLa cells with the NF-κB reporter construct in DMEM with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[4]

  • Detach cells using trypsin, resuspend in fresh medium, and determine cell concentration.[4]

  • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[4]

3. Treatment:

  • Once cells are confluent, remove the culture medium.

  • Add fresh medium containing various concentrations of this compound or the appropriate vehicle control.

  • Incubate for a predetermined time (e.g., 1-2 hours).

  • Add the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the negative control.[5]

  • Incubate for an additional period (e.g., 6-24 hours) to allow for luciferase expression.[6]

4. Cell Lysis and Luciferase Assay:

  • Remove the treatment medium and wash the cells once with PBS.[5]

  • Add an appropriate volume of Passive Lysis Buffer to each well and incubate with gentle shaking for 15 minutes at room temperature.[5]

  • Transfer a portion of the cell lysate to an opaque 96-well plate suitable for luminescence measurements.[7]

  • Add Luciferase Assay Reagent to each well.[7]

  • Immediately measure the luminescence using a luminometer.[8]

5. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each lysate.

  • Calculate the percent inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified COX-2.

1. Materials:

  • Human recombinant COX-2 enzyme.[9]

  • COX Assay Buffer.[9]

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2).[9]

  • COX Cofactor.[9]

  • Arachidonic Acid (substrate).[9]

  • NaOH.[9]

  • Celecoxib (positive control inhibitor).[9]

  • This compound (or other test compounds).

  • DMSO (for dissolving compounds).

  • 96-well black opaque plate with a flat bottom.[9]

  • Fluorometric plate reader.

2. Reagent Preparation:

  • Reconstitute the lyophilized human recombinant COX-2 enzyme in sterile water and store in aliquots at -80°C.[9]

  • Prepare working solutions of the COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.[10]

  • Prepare a stock solution of Arachidonic Acid in ethanol and then dilute it with NaOH and water just before use.[10]

  • Dissolve this compound and Celecoxib in DMSO to create stock solutions. Further dilute to the desired test concentrations with COX Assay Buffer.[9]

3. Assay Procedure:

  • In a 96-well black plate, add the following to the respective wells:

    • Enzyme Control: COX Assay Buffer.[10]

    • Inhibitor Control: Celecoxib at a known inhibitory concentration.[9]

    • Test Compound: this compound at various concentrations.[9]

  • Add the prepared Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to all wells.[10]

  • Add the purified COX-2 enzyme to all wells.

  • Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[10]

4. Measurement:

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, protecting the plate from light.[10]

5. Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Conclusion

While direct experimental evidence for the specific molecular mechanism of action of this compound is still emerging, its classification as an iridoid glycoside strongly suggests a role in the modulation of the NF-κB and COX-2 inflammatory pathways. The provided comparative data for related compounds and detailed experimental protocols offer a solid foundation for researchers to undertake studies aimed at quantifying this compound's anti-inflammatory efficacy. Such research is crucial for validating its traditional uses and exploring its potential as a novel therapeutic agent. The workflows and methodologies outlined in this guide are intended to standardize these future investigations, allowing for more robust and comparable findings across different laboratories.

References

Comparative Guide to Inter-laboratory Validation of Lamalbid Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of Lamalbid, a significant iridoid glycoside found in Lamium album L. (white dead nettle). Due to the absence of published inter-laboratory validation studies for this compound-specific analytical methods, this document presents a detailed, single-laboratory validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. Furthermore, it outlines a proposed framework for an inter-laboratory validation study based on established best practices. This guide also explores potential alternative analytical techniques and provides the biosynthetic pathway of this compound to offer a broader scientific context.

Data Presentation: Performance of Analytical Methods for this compound

Table 1: Performance Characteristics of a Validated HPLC-DAD Method for this compound Quantification

The following table summarizes the performance of a validated HPLC-DAD method for the quantification of this compound in extracts of Lamium album flowers. The data is derived from a single-laboratory validation study.

Performance CharacteristicHPLC-DAD Method
Linearity (R²) > 0.999
Accuracy (% Recovery) 97.8 - 102.5%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Specificity Specific for this compound in the presence of other compounds in Lamium album extract.
Table 2: Qualitative Comparison of Potential Analytical Methods for this compound

While a validated HPLC-DAD method exists, other analytical techniques could be employed for the analysis of this compound. This table provides a qualitative comparison of these potential methods for the analysis of iridoid glycosides like this compound.

FeatureHPLC-DADUHPLC-MS/MSHPTLC
Principle Chromatographic separation with UV/Vis detection.High-resolution chromatographic separation with mass spectrometric detection.Planar chromatographic separation with densitometric detection.
Selectivity GoodExcellentModerate to Good
Sensitivity ModerateVery HighModerate
Quantification Robust and widely used.Highly accurate and precise.Suitable for screening and quantification.
Cost ModerateHighLow to Moderate
Throughput ModerateModerateHigh
Confirmation Based on retention time and UV spectrum.Based on retention time, parent ion, and fragment ions, providing high confidence.Based on Rf value and spectral properties after derivatization.

Experimental Protocols

Detailed Methodology: Validated HPLC-DAD Method for this compound

This protocol is based on the validated method for the quantification of this compound in Lamium album flower extracts.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient might be: 0-20 min, 10-25% B; 20-30 min, 25-50% B; 30-35 min, 50-10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Weigh a known amount of powdered, dried Lamium album flowers.

    • Extract the sample with a suitable solvent (e.g., 70% methanol) using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Proposed Protocol for Inter-laboratory Validation of the HPLC-DAD Method

This proposed protocol outlines the steps for conducting an inter-laboratory study to establish the reproducibility of the HPLC-DAD method for this compound quantification.

1. Objective:

  • To assess the reproducibility of the validated HPLC-DAD method for the quantification of this compound across multiple laboratories.

2. Participating Laboratories:

  • A minimum of three to five independent laboratories should participate in the study.

3. Study Materials:

  • Reference Standard: A single, homogenous batch of high-purity this compound reference standard.

  • Test Samples: Three to five homogenous samples of Lamium album flower powder with varying concentrations of this compound (low, medium, and high).

  • Validation Protocol: A detailed protocol including the analytical method, sample preparation, and data reporting instructions.

4. Experimental Design:

  • Each laboratory will receive the reference standard, test samples, and the validation protocol.

  • Each laboratory will perform the analysis in replicate (e.g., n=3) on two separate days.

  • The results for the concentration of this compound in each sample will be reported to a central coordinating laboratory.

5. Data Analysis:

  • The data will be statistically analyzed to determine the repeatability (within-laboratory precision, RSDr) and reproducibility (between-laboratory precision, RSDR) of the method.

  • Statistical methods such as analysis of variance (ANOVA) will be used to evaluate the data.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Inter-laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop & Validate Single-Lab Method P2 Prepare Homogenous Samples & Reference Standard P1->P2 P3 Draft Inter-laboratory Validation Protocol P2->P3 L1 Lab 1: Analysis P3->L1 Distribute Materials & Protocol L2 Lab 2: Analysis P3->L2 Distribute Materials & Protocol L3 Lab 3: Analysis P3->L3 Distribute Materials & Protocol DA1 Collect Results from all Labs L1->DA1 L2->DA1 L3->DA1 DA2 Statistical Analysis (Repeatability & Reproducibility) DA1->DA2 DA3 Final Validation Report DA2->DA3

Figure 1: Proposed workflow for the inter-laboratory validation of a this compound analytical method.

lamalbid_biosynthesis cluster_pathway MEP Pathway for Iridoid Biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP Isopentenyl pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) MEP->DMAPP GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP->GPP Iridoids Iridoid Precursors GPP->Iridoids This compound This compound Iridoids->this compound

Figure 2: Simplified biosynthetic pathway of this compound via the MEP pathway.

References

A Comparative Analysis of Lamalbid and Chlorogenic Acid in Herbal Extracts for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of lamalbid and chlorogenic acid, two prominent phytochemicals found in various herbal extracts. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of their properties based on available experimental data.

Introduction to this compound and Chlorogenic Acid

This compound is an iridoid glycoside primarily found in plants of the Lamium genus, commonly known as dead-nettles.[1] Iridoids are a class of secondary metabolites recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound is a key bioactive constituent in Lamium album (white dead-nettle), a plant with a history of use in traditional medicine for treating inflammation and respiratory disorders.[2][3]

Chlorogenic acid is a well-studied phenolic acid, an ester of caffeic acid and quinic acid, and is one of the most abundant polyphenols in the human diet.[4][5] It is widely distributed in the plant kingdom, with high concentrations found in coffee beans, fruits, and various medicinal herbs.[5] Chlorogenic acid is renowned for its potent antioxidant, anti-inflammatory, antibacterial, and antiviral properties, and its role in regulating glucose and lipid metabolism has been extensively investigated.[4][5]

Comparative Analysis of Biological Activities

While direct comparative studies between isolated this compound and chlorogenic acid are limited, this guide synthesizes available data to provide a comparative overview of their key biological activities. The primary focus is on their presence and activity within herbal extracts, particularly from Lamium album, where they coexist.

Anti-inflammatory Activity

Both this compound and chlorogenic acid contribute to the anti-inflammatory properties of herbal extracts.

This compound: Studies on the bioactive constituents of Lamium album have demonstrated that this compound can significantly inhibit the secretion of pro-inflammatory cytokines. In a study using human neutrophils, this compound at a concentration of 25 µM inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).[6][7] Specifically, this compound treatment resulted in a reduction of TNF-α release to 62.8% compared to the control.[6]

Chlorogenic Acid: The anti-inflammatory effects of chlorogenic acid are well-documented and are attributed to its ability to modulate key inflammatory signaling pathways. It has been shown to inhibit the NF-κB pathway, a central regulator of inflammation, thereby reducing the production of various pro-inflammatory mediators.[4]

Antioxidant Activity

The antioxidant capacity of herbal extracts is often attributed to the synergistic effects of their various components.

Chlorogenic Acid: Chlorogenic acid is a potent antioxidant. It effectively scavenges free radicals and activates the Nrf2 pathway, a key regulator of cellular antioxidant responses.[4] In various antioxidant assays, chlorogenic acid has demonstrated strong radical scavenging activity. For instance, after treatment with 150 μg/mL of chlorogenic acid, the levels of malondialdehyde (MDA), a marker of oxidative stress, were reduced by 32.4% in AlCl3-induced RAW264.7 cells. In the same study, the activities of antioxidant enzymes superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) were increased by 68.9%, 45.3%, and 39.7%, respectively.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the presence and anti-inflammatory activity of this compound and chlorogenic acid, primarily from studies on Lamium album extracts.

CompoundSource (Extract Type)Concentration in Extract (mg/g dry weight)Biological ActivityAssayQuantitative MeasurementReference
This compound Lamium album flowers (Aqueous)39.09 ± 1.02Anti-inflammatoryTNF-α secretion in human neutrophils37.2% inhibition at 25 µM[3][6][9][10]
Lamium album flowers (Ethanolic-aqueous)26.66 ± 0.64IL-8 secretion in human neutrophilsSignificant inhibition at 25 µM[3][6][9][10]
Chlorogenic Acid Lamium album flowers (Aqueous)Not specified in this studyAnti-inflammatoryNF-κB pathwayInhibition of activation[4]
Lamium album flowers (Ethanolic-aqueous)Not specified in this studyAntioxidantMDA levels in RAW264.7 cells32.4% reduction at 150 µg/mL[5]
SOD, CAT, GSH levels in RAW264.7 cells68.9%, 45.3%, 39.7% increase, respectively[5]

Experimental Protocols

Quantification of this compound and Chlorogenic Acid in Lamium album Extracts

A High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method was developed and validated for the quantification of this compound and chlorogenic acid in aqueous and ethanolic-aqueous extracts of Lamium album flowers.[3][9][10]

  • Chromatographic System: Agilent 1260 Infinity HPLC system with a quaternary pump, autosampler, and DAD detector.

  • Column: Kinetex C18 column (100 × 4.6 mm, 2.6 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 240 nm for this compound and 320 nm for chlorogenic acid.

  • Quantification: Based on the calibration curves of the respective standards.

Inhibition of Cytokine Secretion in Human Neutrophils

This protocol was used to assess the anti-inflammatory activity of isolated compounds from Lamium album, including this compound.[6][7]

  • Cell Culture: Human neutrophils (PMNs) were isolated from the peripheral blood of healthy donors.

  • Treatment: Cells were pre-incubated with various concentrations of the test compounds (including this compound) for 30 minutes.

  • Stimulation: Inflammation was induced by adding a stimulant (e.g., fMLP or LPS).

  • Cytokine Measurement: After a specific incubation period, the cell supernatants were collected, and the concentrations of TNF-α and IL-8 were measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of cytokine inhibition was calculated by comparing the levels in treated cells to those in untreated control cells.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Chlorogenic_Acid_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB_Pathway->Pro_inflammatory_Cytokines Upregulation Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->NF_kB_Pathway Inhibition

Caption: Anti-inflammatory signaling pathway of Chlorogenic Acid.

Chlorogenic_Acid_Antioxidant_Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Modification Nrf2 Nrf2 Nrf2->Keap1 Binding/Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Activation Keap1->Nrf2 Degradation Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) ARE->Antioxidant_Enzymes Gene Expression Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->Keap1 Modification

Caption: Antioxidant signaling pathway of Chlorogenic Acid.

Experimental_Workflow_Cytokine_Inhibition cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis Isolation Isolate Human Neutrophils Culture Culture Cells Isolation->Culture Pre_incubation Pre-incubate with This compound Culture->Pre_incubation Stimulation Induce Inflammation (e.g., LPS) Pre_incubation->Stimulation Supernatant_Collection Collect Cell Supernatant Stimulation->Supernatant_Collection ELISA Measure Cytokines (TNF-α, IL-8) via ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition ELISA->Data_Analysis

Caption: Experimental workflow for cytokine inhibition assay.

Conclusion

Both this compound and chlorogenic acid are significant bioactive compounds found in herbal extracts with promising therapeutic potential, particularly in the context of inflammation and oxidative stress. Chlorogenic acid is a well-researched compound with established mechanisms of action. This compound, while less studied, demonstrates clear anti-inflammatory activity and is the most abundant of these two compounds in Lamium album flower extracts.[3][9][10]

For drug development professionals, extracts containing both compounds may offer synergistic benefits. Further research focusing on the direct comparison of the bioactivities of isolated this compound and chlorogenic acid, as well as their in vivo efficacy and safety profiles, is warranted to fully elucidate their therapeutic potential. The standardization of herbal extracts based on the content of both this compound and chlorogenic acid could be a valuable strategy for ensuring consistent quality and efficacy of related phytopharmaceutical products.[3][9][10]

References

Assessing the synergistic effects of Lamalbid with other phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the Synergistic Potential of Lamalbid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of phytopharmaceuticals is often attributed not to a single constituent, but to the complex interplay of multiple bioactive compounds. This guide explores the synergistic potential of this compound, a prominent iridoid glycoside found in Lamium album (white dead nettle), with other phytochemicals. While direct quantitative studies on the synergistic effects of isolated this compound are limited, the existing body of research on Lamium album extracts strongly suggests that its biological activities stem from synergistic interactions between its diverse chemical constituents.[1][2] This guide provides a comparative analysis of the biological activities of Lamium album extracts and their key phytochemicals, offering insights into the hypothesized synergistic effects of this compound.

Quantitative Data on the Bioactivity of Lamium album Extracts and Key Phytochemicals

The following tables summarize the antioxidant, antimicrobial, and anti-inflammatory activities of Lamium album extracts and their primary bioactive components. These extracts contain a mixture of phytochemicals, including this compound, where synergistic interactions are presumed to contribute to the overall effect.

Table 1: Antioxidant Activity of Lamium album Extracts

Extract TypeAssayResult (IC50 or equivalent)Key Phytochemicals PresentReference
Methanolic ExtractDPPH radical scavenging~29% inhibition at 225 µg/mLFlavonoids, Phenolic acids[3]
Methanolic ExtractDPPH radical scavengingEC50: 63.5 ± 0.7 µg/mLPhenolics[4]
Methanolic ExtractABTS radical scavengingEC50: 19.9 ± 0.5 µg/mLPhenolics[4]
Supercritical CO2 ExtractDPPH radical scavengingEC50: 0.12 - 0.37 mg/mLChrysin, Pinostrobin, Myricetin, trans-3-hydroxycinnamic acid[5]
Supercritical CO2 ExtractABTS radical scavenging43.20 - 44.53 µg TE/gChrysin, Pinostrobin, Myricetin, trans-3-hydroxycinnamic acid[5]
Supercritical CO2 ExtractFRAP19.48 - 44.74 µmol TE/gChrysin, Pinostrobin, Myricetin, trans-3-hydroxycinnamic acid[5]
Butanolic ExtractDPPH radical scavengingEC50: 19.29 mg/mLPhenolic compounds[6]

Table 2: Antimicrobial Activity of Lamium album Extracts

Extract TypeMicroorganismMethodResult (MIC or Inhibition Zone)Key Phytochemicals PresentReference
Chloroform Extract (from in vivo flowers)E. faecalisWell diffusion22 mm inhibition zone, MIC: 0.313 mg/mLNot specified[7]
Chloroform Extract (from in vivo flowers)S. aureusWell diffusion13 mm inhibition zone, MIC: 0.313 mg/mLNot specified[7]
Chloroform Extract (from in vivo flowers)P. aeruginosaWell diffusion23 mm inhibition zone, MIC: 0.313 mg/mLNot specified[7]
Ethanol, Acetone, Ethyl acetate extractsVarious clinical strainsBiofilm inhibitionSignificant, dose- and strain-dependentNot specified[8]

Table 3: Anti-inflammatory Activity of Lamium album Extracts and Isolated Compounds

SampleModelBiomarker(s)ResultKey PhytochemicalsReference
L. album ExtractRat model of middle cerebral artery occlusionCaspase-3, COX-2 mRNA expression, Infarct volumeSignificant reduction in gene expression and infarct volumeIridoids, Kaempferol, Verbascoside[9]
This compound (25 µM)Human neutrophilsIL-8 secretionInhibitionThis compound[10][11]
Verbascoside (25 µM)Human neutrophilsIL-8 secretionInhibitionVerbascoside[10][11]
Phlinoside D (25 µM)Human neutrophilsIL-8 secretionInhibitionPhlinoside D[10][11]
Quercetin derivatives (25 µM)Human neutrophilsIL-8 secretionInhibitionFlavonoids[10][11]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound or extract.

  • Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to the yellow-colored diphenyl-picrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

  • Protocol:

    • Prepare a stock solution of the test sample (e.g., Lamium album extract or isolated phytochemical) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the stock solution to obtain different concentrations.

    • Prepare a solution of DPPH in the same solvent (e.g., 0.2 mg/mL).

    • In a microplate well or cuvette, mix a defined volume of the sample solution with a defined volume of the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH).[3]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control is prepared using the solvent instead of the sample solution.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance against a specific microorganism.

  • Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.

  • Protocol:

    • Prepare a sterile agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.

    • Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).

    • Evenly spread the microbial inoculum over the surface of the agar plate.

    • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

    • Add a defined volume of the test sample (e.g., Lamium album extract at a specific concentration) into each well.

    • A negative control (solvent) and a positive control (a standard antibiotic) are also included on the plate.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Assay: Inhibition of Cytokine Secretion in Human Neutrophils

This in vitro assay evaluates the potential of a compound to modulate the inflammatory response by measuring its effect on cytokine production.

  • Principle: Human neutrophils, when stimulated, release pro-inflammatory cytokines such as IL-8 and TNF-α. The ability of a test compound to inhibit this release is a measure of its anti-inflammatory activity.

  • Protocol:

    • Isolate human neutrophils from fresh peripheral blood.

    • Pre-incubate the isolated neutrophils with various concentrations of the test compound (e.g., this compound, verbascoside) for a short period.

    • Stimulate the neutrophils with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.

    • Incubate the cells for a specified time (e.g., 18 hours).

    • Centrifuge the cell suspension to collect the supernatant.

    • Measure the concentration of the target cytokine (e.g., IL-8 or TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • A control group (stimulated cells without the test compound) is used to determine the maximum cytokine release.

    • The percentage of inhibition of cytokine secretion is calculated by comparing the cytokine levels in the treated groups to the control group.

Visualizing Synergistic Interactions and Signaling Pathways

Hypothesized Synergistic Interactions of this compound

The biological activity of Lamium album extracts is likely a result of synergistic interactions between its phytochemicals. This compound, as a major iridoid, may act in concert with flavonoids and phenolic acids to enhance the overall therapeutic effect.

Synergy cluster_phytochemicals Phytochemicals in Lamium album cluster_effects Enhanced Biological Effects This compound This compound Antioxidant Antioxidant This compound->Antioxidant Synergy Antimicrobial Antimicrobial This compound->Antimicrobial Synergy Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Synergy Flavonoids Flavonoids Flavonoids->Antioxidant Synergy Flavonoids->Antimicrobial Synergy Phenolic Acids Phenolic Acids (e.g., Chlorogenic Acid) Phenolic Acids->Antioxidant Synergy Verbascoside Verbascoside Verbascoside->Antioxidant Synergy Verbascoside->Anti-inflammatory Synergy

Caption: Hypothesized synergistic interactions of this compound.

Experimental Workflow for Assessing Antioxidant Synergy

A common approach to quantify synergy is through the checkerboard assay and isobologram analysis, often applied to antioxidant or antimicrobial studies.

Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Determine IC50 of This compound (Compound A) C Prepare serial dilutions of Compound A and Compound B A->C B Determine IC50 of Phytochemical (Compound B) B->C D Combine compounds in a checkerboard format C->D E Perform antioxidant assay (e.g., DPPH) on combinations D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Construct Isobologram F->G H Determine Synergy, Additivity, or Antagonism G->H

Caption: Workflow for antioxidant synergy assessment.

Signaling Pathway for Anti-inflammatory Action

Lamium album extracts and their components, including iridoids like this compound, are suggested to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NFkB->Cytokines COX2 COX-2 MAPK->COX2 This compound This compound & other phytochemicals This compound->NFkB Inhibition This compound->MAPK Inhibition

Caption: Anti-inflammatory signaling pathway modulation.

References

Lamalbid: A Validated Biomarker for Standardizing Lamium album Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of current scientific literature establishes lamalbid as a primary biomarker for the quality control and standardization of Lamium album (white dead nettle) extracts. This guide provides an objective comparison of this compound with other potential biomarkers, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and herbal medicine.

Lamium album has a long history of use in traditional medicine for its anti-inflammatory and other therapeutic properties. The complex phytochemical profile of its extracts necessitates the use of reliable biomarkers to ensure consistency, efficacy, and safety. Among the various compounds present, the iridoid this compound has emerged as the most abundant and characteristic component, making it an ideal candidate for a primary biomarker.

Comparative Analysis of Biomarkers in Lamium album Extracts

The selection of a suitable biomarker is crucial for the reliable assessment of herbal extract quality. While several compounds are present in Lamium album, this compound stands out due to its high concentration. The following table summarizes the quantitative data for this compound and other potential biomarkers identified in aqueous and ethanolic-aqueous extracts of Lamium album flowers.

Biomarker CategoryCompoundAqueous Extract (mg/g dry weight)Ethanolic-Aqueous Extract (mg/g dry weight)Reference
Primary Iridoid This compound 39.09 ± 1.02 26.66 ± 0.64 [1][2][3]
PhenylpropanoidVerbascoside2.58 ± 0.052.19 ± 0.04[1][2][3]
Phenolic AcidChlorogenic Acid1.03 ± 0.011.12 ± 0.01[1][2][3]
FlavonoidRutin1.76 ± 0.021.22 ± 0.02[1][2][3]
FlavonoidTiliroside0.38 ± 0.010.44 ± 0.01[1][2][3]

As the data indicates, this compound is the most abundant of the analyzed compounds in both types of extracts, reinforcing its suitability as the primary biomarker for Lamium album.[1][2][3] While other compounds like verbascoside and chlorogenic acid are present and have been proposed as reference compounds, their significantly lower concentrations make them less ideal as primary markers.[1][2][3]

Experimental Protocols: Validation of this compound Quantification

A robust and validated analytical method is essential for the accurate quantification of biomarkers. The following protocol summarizes the High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method developed and validated for the simultaneous quantification of this compound, chlorogenic acid, and verbascoside in Lamium album flower extracts.[1][2][3]

1. Sample Preparation:

  • Plant Material: Dried flowers of Lamium album L.

  • Extraction:

    • Aqueous Extract: 0.5 g of pulverized plant material extracted with 50 mL of boiling water for 15 minutes.

    • Ethanolic-Aqueous Extract: 0.5 g of pulverized plant material extracted with 50 mL of 50% (v/v) ethanol in an ultrasonic bath for 30 minutes.

  • Filtration: All extracts are filtered through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC-DAD Analysis:

  • Instrument: A high-performance liquid chromatograph equipped with a diode-array detector.

  • Column: A suitable C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelengths:

    • This compound: ~240 nm

    • Chlorogenic Acid: ~320 nm

    • Verbascoside: ~320 nm

    • Flavonoids (e.g., Rutin): ~350 nm

  • Quantification: Based on the peak area of the analyte compared to a calibration curve of a certified reference standard.

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision (intraday and interday), accuracy, limit of detection (LOD), and limit of quantification (LOQ).

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_quantification Quantification & Validation Dried_Flowers Dried Lamium album Flowers Pulverization Pulverization Dried_Flowers->Pulverization Extraction Extraction (Aqueous or Ethanolic-Aqueous) Pulverization->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Mobile Phase Gradient DAD_Detector DAD Detector C18_Column->DAD_Detector Data_Acquisition Data Acquisition DAD_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve Calibration Curve (Reference Standard) Calibration_Curve->Quantification Validation Method Validation (ICH) Quantification->Validation

Caption: Workflow for the quantification of this compound in Lamium album extracts.

Signaling Pathways Modulated by Lamium album Constituents

The therapeutic effects of Lamium album extracts, particularly their anti-inflammatory properties, can be attributed to the modulation of specific intracellular signaling pathways by its bioactive components. Verbascoside and chlorogenic acid, two of the more abundant secondary metabolites after this compound, have been shown to interfere with key inflammatory cascades.

Verbascoside Anti-Inflammatory Signaling:

Verbascoside has been demonstrated to exert its anti-inflammatory effects through multiple pathways. One key mechanism involves the activation of SHP-1, which in turn downregulates the TAK-1/JNK/AP-1 signaling cascade, leading to a reduction in pro-inflammatory mediators.[1][2] Another pathway affected by verbascoside is the PKC/HMGB1/RAGE/NF-κB pathway, where its inhibitory action leads to decreased production of inflammatory cytokines.

G cluster_pathway1 TAK-1/JNK/AP-1 Pathway cluster_pathway2 PKC/HMGB1/RAGE/NF-κB Pathway Verbascoside Verbascoside SHP1 SHP-1 Verbascoside->SHP1 activates PKC PKC Verbascoside->PKC TAK1 TAK-1 SHP1->TAK1 JNK JNK TAK1->JNK AP1 AP-1 JNK->AP1 Inflammation1 Inflammation AP1->Inflammation1 HMGB1 HMGB1 PKC->HMGB1 RAGE RAGE HMGB1->RAGE NFkB NF-κB RAGE->NFkB Inflammation2 Inflammation NFkB->Inflammation2

Caption: Anti-inflammatory signaling pathways modulated by verbascoside.

Chlorogenic Acid Anti-Inflammatory Signaling:

Chlorogenic acid is known to inhibit inflammation by targeting the NF-κB and MAPK signaling pathways.[3][4][5] By inhibiting the activation of these pathways, chlorogenic acid reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Chlorogenic_Acid Chlorogenic Acid IKK IKK Chlorogenic_Acid->IKK MAPKKK MAPKKK Chlorogenic_Acid->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proinflammatory_Cytokines1 Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines1 activates transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Proinflammatory_Cytokines2 Pro-inflammatory Cytokines MAPK->Proinflammatory_Cytokines2 activates transcription

Caption: Anti-inflammatory signaling pathways inhibited by chlorogenic acid.

Conclusion

The validation of this compound as a primary biomarker for Lamium album extracts provides a scientifically sound basis for the standardization and quality control of related herbal products. Its high abundance in various extract types, coupled with the availability of a validated HPLC-DAD method for its quantification, makes it a superior choice over other secondary metabolites. Understanding the mechanisms through which the constituents of Lamium album modulate inflammatory pathways further underscores the therapeutic potential of this plant and highlights the importance of standardized extracts for consistent biological activity. This guide provides the necessary data and protocols to support researchers and industry professionals in the development of high-quality, reliable Lamium album-based products.

References

Comparative Analysis of Lamalbid Content Across Different Tissues of Lamium album

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive examination of Lamalbid concentration in various plant parts of Lamium album (white deadnettle) reveals a significant accumulation in floral tissues. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound content, detailed experimental protocols for its quantification, and a visual representation of its biosynthetic pathway.

This compound, an iridoid glycoside, is a prominent secondary metabolite in Lamium album, a plant with a history of use in traditional medicine.[1] Understanding the distribution of this bioactive compound within the plant is crucial for optimizing extraction processes and for the standardization of herbal preparations. This guide synthesizes available quantitative data to facilitate a comparative understanding of this compound content across different plant organs.

Quantitative Comparison of this compound Content

Current research provides robust quantitative data for this compound content primarily in the flowers of Lamium album. Studies have demonstrated that flowers are a rich source of this iridoid glycoside. The concentration of this compound can be influenced by the extraction solvent used, with aqueous extracts showing a higher concentration compared to ethanolic-aqueous extracts.

Plant PartExtraction SolventThis compound Content (mg/g dry weight)Reference
FlowersAqueous39.09 ± 1.02[2][3]
FlowersEthanolic-Aqueous (70% v/v)26.66 ± 0.64[2][3]
LeavesNot Quantified-
StemsNot Quantified-
RootsNot Quantified-

Note: While the presence of iridoid glycosides has been reported in the aerial parts (a combination of flowers, leaves, and stems) and the whole plant, specific quantitative data for this compound in leaves, stems, and roots remains to be elucidated in the reviewed literature.[4][5]

Experimental Protocols

The quantification of this compound in Lamium album tissues is predominantly achieved through High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD). The following protocols are based on established methodologies for the extraction and analysis of this compound from the flowers of L. album.[2][3]

Sample Preparation and Extraction

This protocol outlines the steps for preparing and extracting this compound from dried plant material.

G cluster_prep Sample Preparation cluster_extraction Extraction P1 Air-dry Lamium album flowers at room temperature P2 Grind the dried flowers into a fine powder P1->P2 E1 Weigh 1.0 g of powdered plant material E2 Add 10 mL of extraction solvent (e.g., water or 70% ethanol) E1->E2 E3 Sonicate for 30 minutes at 40°C E2->E3 E4 Centrifuge the mixture E3->E4 E5 Collect the supernatant E4->E5 E6 Filter the supernatant through a 0.45 µm syringe filter E5->E6

Figure 1. Workflow for the preparation and extraction of this compound.
HPLC-DAD Quantification

This protocol details the chromatographic conditions for the separation and quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a Diode-Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound reference standard.

Biosynthetic Pathway of Iridoids

This compound belongs to the iridoid class of monoterpenoids. The biosynthesis of iridoids in plants, including those in the Lamiaceae family, follows a complex pathway originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The core iridoid skeleton is formed from geranyl pyrophosphate (GPP).

G cluster_pathway Iridoid Biosynthesis Pathway MVA Mevalonate Pathway GPP Geranyl Pyrophosphate (GPP) MVA->GPP MEP MEP/DOXP Pathway MEP->GPP Geraniol Geraniol GPP->Geraniol Oxogeranial 8-Oxogeranial Geraniol->Oxogeranial Iridodial Iridodial Oxogeranial->Iridodial Iridoid_Glucosides Iridoid Glucosides (e.g., this compound) Iridodial->Iridoid_Glucosides

Figure 2. Simplified biosynthetic pathway of iridoid glycosides.

This guide highlights the current state of knowledge regarding this compound distribution in Lamium album. The significant concentration of this compound in the flowers suggests that this plant part is the most suitable for targeted extraction. Further research is warranted to quantify this compound in other plant tissues to provide a complete picture of its distribution and to explore the potential of these tissues as alternative sources of this bioactive compound.

References

Evaluating the Reproducibility and Comparative Efficacy of Lamalbid's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of the reported biological effects of Lamalbid, an iridoid glucoside predominantly found in Lamium album (white dead nettle). In the absence of direct reproducibility studies, this document assesses the consistency of findings across multiple studies investigating the anti-inflammatory, antioxidant, and cytotoxic properties of this compound and this compound-rich extracts. To facilitate objective evaluation, this guide compares the performance of Lamium album extracts with standard alternative compounds and provides detailed experimental protocols for key assays.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from various studies, comparing the biological activity of Lamium album extracts with commonly used positive controls. It is important to note that most studies have been conducted on extracts rather than purified this compound. The concentration of this compound in these extracts, when reported, is provided to offer context.

Table 1: Antioxidant Activity of Lamium album Extract vs. Standard Antioxidants

SampleAssayIC50 / EC50 (µg/mL)Positive ControlPositive Control IC50 / EC50 (µg/mL)
Lamium album methanolic extractDPPH29% inhibition at 225 µg/mL[1]Ascorbic Acid~37.34[2]
Lamium album flower extract (SC-CO2)DPPH120 - 370[3]Not specified in studyNot specified in study

Table 2: Cytotoxic Activity of Lamium album Extracts vs. Doxorubicin

SampleCell LineAssayIC50 (µg/mL)Positive ControlPositive Control IC50 (µg/mL)
Lamium album methanol/chloroform extractA549 (Lung Carcinoma)Not specifiedNot specified, but showed anti-proliferative effect[4]Doxorubicin~0.1 - 1 (cell line dependent)[5]
Lamium album methanol extractHeLa (Cervical Cancer)MTT> 225[1]Doxorubicin~0.5 - 2 (cell line dependent)[5]
Lamium album ethyl acetate extractHeLa (Cervical Cancer)MTT> 125[1]Doxorubicin~0.5 - 2 (cell line dependent)[5]

Table 3: Anti-inflammatory Activity of this compound and Lamium album Extract

SampleAssayEffectPositive Control
This compound (25 µM)Inhibition of IL-8 secretion in human neutrophils~44% inhibition[6]Not specified in study
This compound (25 µM)Inhibition of TNF-α secretion in human neutrophilsSignificant inhibition[6]Not specified in study
Lamium album extract (100 mg/kg)Reduction of COX-2 mRNA expression in rat brainSignificant reductionIndomethacin (standard NSAID)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test sample (this compound or extract)

  • Positive control (e.g., Ascorbic acid)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve the test sample and positive control in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilutions to the wells. Add an equal volume of the 0.1 mM DPPH solution to each well. For the control, add methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.[7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Cells of interest (e.g., cancer cell line)

  • Test compound (this compound or extract)

  • Positive control (e.g., Doxorubicin)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound and the positive control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Addition of MTT: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentrations.[1][9][10]

In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Secretion in Human Neutrophils

This assay evaluates the potential of a compound to inhibit the release of pro-inflammatory cytokines from activated immune cells.

Materials:

  • Human neutrophils (isolated from fresh human blood)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound or extract)

  • Positive control (e.g., Dexamethasone)

  • ELISA kits for TNF-α and IL-8

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • ELISA plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using a standard density gradient centrifugation method.

  • Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with FBS.

  • Compound Treatment: Pre-incubate the neutrophils with various concentrations of the test compound or positive control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. Include an unstimulated control.

  • Incubation: Incubate the cells for a specified period (e.g., 18 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculation of Inhibition: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.[6]

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of iridoid glycosides, including this compound, are believed to be mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.

G cluster_0 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK_complex TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation to Nucleus Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_genes Induces Transcription This compound This compound This compound->IKK_complex Inhibits This compound->NFkB_nucleus Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflows

The general workflow for evaluating the biological activity of a compound like this compound involves a series of in vitro assays.

G cluster_workflow General Experimental Workflow start Compound/Extract (this compound) antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Release) start->anti_inflammatory data_analysis Data Analysis (IC50/EC50 Calculation) antioxidant->data_analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis comparison Comparison with Standard Drugs data_analysis->comparison

Caption: A generalized workflow for the in vitro evaluation of this compound's biological effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparative analysis of the pharmacological properties of Lamalbid, an iridoid glycoside, alongside related iridoid compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of current experimental findings.

Pharmacological Profile: A Comparative Overview

This compound, primarily isolated from Lamium species, has demonstrated a range of biological activities, with anti-inflammatory and antioxidant properties being the most prominently reported.[1][2] This section, supported by quantitative data, compares the pharmacological profile of this compound with other relevant iridoids and bioactive compounds.

Data Summary

The following tables summarize the available quantitative data for the pharmacological activities of this compound and related compounds. It is important to note that comprehensive dose-response data (IC50 values) for this compound across all tested activities are not consistently available in the current body of scientific literature. Where specific data for this compound is lacking, information on related iridoids or plant extracts containing these compounds is provided for a broader comparative context.

Table 1: Anti-inflammatory Activity

Compound/ExtractAssayTarget/Cell LineConcentrationInhibition (%)IC50 ValueReference
This compound Inhibition of TNF-α secretionf-MLP-stimulated human neutrophils25 µM37.2 ± 7.2Not Reported[3]
This compound Inhibition of IL-8 secretionf-MLP-stimulated human neutrophils25 µM29.1 - 50.0Not Reported[4]
Shanzhiside methyl esterInhibition of IL-8 secretionf-MLP-stimulated human neutrophils25 µMNo significant inhibitionNot Reported[4]
VerbascosideInhibition of TNF-α secretionf-MLP-stimulated human neutrophils25 µM31.1 ± 7.6Not Reported[3]
Phlinoside DInhibition of TNF-α secretionf-MLP-stimulated human neutrophils25 µM34.0 ± 14.6Not Reported[3]

Table 2: Antioxidant Activity

Compound/ExtractAssayIC50 ValueReference
Lamium purpureum methanolic extractDPPH radical scavenging0.12 mg/mL[5]
Lamium purpureum methanolic extractABTS radical scavengingNot Reported[5]
Lamium purpureum methanolic extractFerric Reducing Antioxidant Power (FRAP)Not Reported[5]

Table 3: Anticancer Activity

Compound/ExtractCell LineIC50 ValueReference
This compound Vero (normal kidney epithelial cells)Inactive[6]
Sanshiside-DVero (normal kidney epithelial cells)1.99 µM/mL[6]
Hydrolyzed AucubinK562 (human myeloid leukemia)Significant cytotoxicity[7]
Hydrolyzed CatalpolK562 (human myeloid leukemia)Significant cytotoxicity[7]

Table 4: Neuroprotective Activity

Compound/ExtractAssayCell LineIC50 ValueReference
Shanzhiside methylesterNeuropathic pain model (in vivo)-ED50 of 40.4 μg (intrathecal)[3]
Various IridoidsCorticosterone-induced injuryPC12 cellsImproved cell viability[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacological evaluation of this compound and related iridoids.

Inhibition of Cytokine (TNF-α and IL-8) Secretion in Human Neutrophils

This protocol outlines the general procedure for assessing the anti-inflammatory effects of compounds by measuring the inhibition of cytokine release from stimulated human neutrophils.

  • Neutrophil Isolation: Human polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment: Isolated neutrophils are resuspended in a suitable culture medium (e.g., RPMI 1640) and seeded in multi-well plates. The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound) for a specified period.

  • Stimulation: Following pre-incubation, neutrophils are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or N-Formylmethionyl-leucyl-phenylalanine (fMLP), to induce the production and secretion of TNF-α and IL-8.[9][10]

  • Cytokine Quantification: After a defined incubation period with the stimulus, the cell culture supernatant is collected. The concentrations of TNF-α and IL-8 in the supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[8][11]

  • Data Analysis: The percentage inhibition of cytokine secretion is calculated by comparing the cytokine levels in the compound-treated groups to the stimulated control group.

Reactive Oxygen Species (ROS) Production Assay in Human Neutrophils

This protocol describes a common method to evaluate the antioxidant potential of compounds by measuring their ability to inhibit ROS production in stimulated neutrophils.

  • Neutrophil Isolation: Neutrophils are isolated from human peripheral blood as described in the previous protocol.

  • Fluorescent Probe Loading: The isolated neutrophils are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Treatment and Stimulation: The probe-loaded neutrophils are treated with the test compounds before being stimulated with an agent that induces oxidative burst, such as phorbol 12-myristate 13-acetate (PMA) or fMLP.

  • Measurement of Fluorescence: The intracellular ROS production is quantified by measuring the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: The reduction in fluorescence intensity in the compound-treated groups compared to the stimulated control group indicates the ROS scavenging or inhibitory activity of the compound.

Signaling Pathways and Mechanisms of Action

Iridoid compounds are known to exert their pharmacological effects through the modulation of key signaling pathways involved in inflammation, cell survival, and apoptosis. While the specific molecular targets of this compound have not been fully elucidated, the known mechanisms of related iridoids suggest potential involvement of the NF-κB and MAPK signaling pathways.

Putative Anti-inflammatory Signaling Pathway for Iridoids

Inflammatory stimuli, such as LPS, can activate signaling cascades that lead to the activation of the transcription factor NF-κB. This, in turn, promotes the expression of pro-inflammatory cytokines like TNF-α and IL-8. Some iridoids have been shown to inhibit this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by iridoids.

General Apoptotic Signaling Pathway Modulated by Iridoids

Several iridoids have demonstrated anticancer properties by inducing apoptosis in cancer cells. This process often involves the activation of caspase cascades and modulation of the MAPK signaling pathway, which can regulate cell survival and death.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Iridoid Iridoid MAPKKK MAPKKK Iridoid->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK JNK/p38 JNK / p38 MAPK MAPKK->JNK/p38 Bax Bax JNK/p38->Bax Activation Bcl-2 Bcl-2 JNK/p38->Bcl-2 Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl-2->Cytochrome_c Inhibition Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General overview of iridoid-induced apoptotic signaling.

Experimental Workflow for In Vitro Pharmacological Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of the pharmacological profile of a natural product like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Isolation Isolation & Purification of this compound Characterization Structural Characterization Isolation->Characterization Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Inhibition) Characterization->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, FRAP) Characterization->Antioxidant Anticancer Anticancer Assays (e.g., Cytotoxicity on Cancer Cell Lines) Characterization->Anticancer Neuroprotective Neuroprotective Assays (e.g., Neuronal Cell Viability) Characterization->Neuroprotective IC50 IC50/EC50 Determination Anti_inflammatory->IC50 Antioxidant->IC50 Anticancer->IC50 Neuroprotective->IC50 Mechanism Mechanism of Action (e.g., Western Blot for Signaling Proteins) IC50->Mechanism Comparison Comparative Analysis Mechanism->Comparison

References

Safety Operating Guide

Prudent Disposal Procedures for Lamalbid: Ensuring Laboratory Safety and Environmental Responsibility

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides essential guidance on the safe handling and disposal of Lamalbid, a naturally occurring iridoid glycoside. As no specific Safety Data Sheet (SDS) for this compound is readily available, these procedures are based on best practices for the disposal of non-hazardous natural product extracts and similar chemical compounds. All procedures must be conducted in accordance with institutional and local environmental regulations. Consultation with a certified safety professional is strongly recommended before handling and disposal.

Proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. For researchers, scientists, and drug development professionals working with this compound, adherence to established safety protocols is a critical aspect of the experimental workflow.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care, utilizing personal protective equipment (PPE) to prevent accidental exposure.

Table 1: this compound Safety and Handling Precautions

Precaution CategorySpecificationRationale
Personal Protective Equipment (PPE)
Eye ProtectionSafety glasses or gogglesProtects eyes from potential splashes.
Hand ProtectionNitrile glovesPrevents direct skin contact.
Body ProtectionLaboratory coatProtects skin and clothing from contamination.
Handling
VentilationWork in a well-ventilated area or a fume hoodMinimizes inhalation of any potential aerosols or dust.[1][2]
Spill Management
Small SpillsAbsorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.Prevents the spread of the chemical.
Large SpillsEvacuate the area and follow institutional spill response procedures.Ensures personnel safety in case of a significant spill.
Storage
ConditionsStore in a cool, dry, and well-ventilated area away from incompatible materials.Maintains chemical stability and prevents unwanted reactions.

II. This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste. This workflow is designed to ensure that all waste streams are handled in a manner that is both safe and compliant with typical laboratory waste management policies.

Lamalbid_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Characterization and Segregation cluster_solid Solid Waste Disposal cluster_aqueous Aqueous Solution Disposal cluster_labware Contaminated Labware Disposal start Generate this compound Waste (e.g., unused solid, solutions, contaminated labware) assess_waste Assess Waste Type and Quantity start->assess_waste segregate Segregate Waste Streams - Solid Waste - Aqueous Solutions - Contaminated Labware assess_waste->segregate solid_container Place solid this compound waste in a clearly labeled, sealed waste container. segregate->solid_container Solid check_conc Is the concentration of this compound minimal and the solution non-hazardous? segregate->check_conc Aqueous decontaminate Decontaminate labware by rinsing with an appropriate solvent (e.g., ethanol, water). segregate->decontaminate Labware solid_disposal Dispose of as non-hazardous chemical waste via institutional waste management. solid_container->solid_disposal drain_disposal Neutralize pH (if necessary) and dispose down the drain with copious amounts of water, following local regulations. check_conc->drain_disposal Yes aqueous_container Collect in a labeled aqueous waste container. check_conc->aqueous_container No / Unsure aqueous_disposal Dispose of via institutional chemical waste management. aqueous_container->aqueous_disposal rinsate_disposal Collect rinsate as chemical waste. decontaminate->rinsate_disposal labware_disposal Dispose of decontaminated labware according to institutional guidelines (e.g., glassware waste). decontaminate->labware_disposal rinsate_disposal->aqueous_container

This compound Disposal Workflow

III. Detailed Disposal Protocols

The following protocols provide step-by-step guidance for the disposal of different forms of this compound waste.

A. Solid this compound Waste

  • Collection : Carefully transfer any unused or waste solid this compound into a designated chemical waste container. This container should be made of a compatible material (e.g., HDPE or glass) and have a secure lid.

  • Labeling : Clearly label the waste container with "this compound Waste" and any other information required by your institution's waste management program.

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

  • Disposal : The collected solid waste should be disposed of through your institution's chemical waste program.[3]

B. Aqueous Solutions Containing this compound

The disposal method for aqueous solutions depends on the concentration of this compound and the presence of other hazardous chemicals.

  • For dilute, non-hazardous aqueous solutions :

    • Neutralization : Check the pH of the solution. If it is not within the neutral range (typically 6-8), adjust it accordingly.

    • Drain Disposal : With approval from your EHS department and in compliance with local regulations, slowly pour the neutralized solution down the drain with a copious amount of running water (at least 100 times the volume of the solution).[4] This should be done to ensure adequate dilution.

  • For concentrated solutions or solutions containing other hazardous materials :

    • Collection : Pour the solution into a designated aqueous waste container. Do not mix with incompatible waste streams.

    • Labeling : Clearly label the container with all its chemical components, including "this compound," and their approximate concentrations.

    • Storage and Disposal : Store and dispose of the container through your institution's chemical waste program.

C. Contaminated Labware and Materials

  • Decontamination : Rinse any labware (e.g., glassware, spatulas) contaminated with this compound with a suitable solvent, such as ethanol or water.

  • Rinsate Collection : The initial rinsate should be collected and disposed of as chemical waste, following the procedures for aqueous or solvent waste as appropriate. Subsequent rinses with water may be suitable for drain disposal.

  • Disposal of Labware : After decontamination, the labware can be washed and reused or disposed of according to standard laboratory procedures for non-hazardous glassware or plastic waste.

  • Disposal of Consumables : Items such as contaminated gloves, weigh boats, and paper towels should be placed in a sealed bag and disposed of as solid chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound waste, thereby fostering a culture of safety and compliance.

References

Essential Safety and Handling Protocols for Lamalbid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Lamalbid, a naturally derived iridoid glycoside. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general principles for handling purified plant extracts and iridoid glycosides, a class of compounds with variable toxicological profiles.[1][2] A cautious approach is paramount until more specific data becomes available.

Pre-Handling Risk Assessment

Before working with this compound, a thorough risk assessment is mandatory. The potential hazards are not fully characterized, but based on related compounds, risks may include skin, eye, and respiratory irritation, as well as potential systemic effects.[1][2]

Key Considerations:

  • Scale of work: The quantity of this compound being handled will influence the required containment measures.

  • Frequency and duration of handling: Repeated or prolonged exposure may increase risk.

  • Aerosol generation: Procedures such as weighing, mixing, or sonicating may generate dust or aerosols, increasing the risk of inhalation.

Personal Protective Equipment (PPE)

A standard suite of PPE is required at all times when handling this compound. The following table summarizes the minimum requirements.

PPE Item Specification Purpose
Gloves Nitrile or latex, disposableTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard, fully buttonedTo protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling powders outside of a ventilated enclosure to prevent inhalation.
Engineering Controls and Safe Handling Practices

Engineering controls are the primary method for minimizing exposure.

Control Measure Specification Purpose
Ventilation Chemical fume hood or ventilated balance enclosureTo contain dust and vapors at the source, especially during weighing and transferring of the solid compound.
Work Surface Bench paper or disposable matTo contain spills and facilitate decontamination.

Standard Operating Procedure for Handling this compound:

  • Preparation: Designate a specific area for handling this compound. Ensure the chemical fume hood or ventilated enclosure is functioning correctly. Gather all necessary equipment and PPE.

  • Weighing and Transfer:

    • Perform all weighing and transferring of solid this compound within a ventilated enclosure to minimize inhalation of dust.

    • Use anti-static weigh boats or paper.

    • Handle with care to avoid creating dust clouds.

  • In Solution:

    • Once in solution, handle within a fume hood if the solvent is volatile.

    • Avoid splashes and aerosol generation.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[3]

    • Do not eat, drink, or smoke in the laboratory.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Minor Spill (Solid) Gently cover the spill with damp paper towels to avoid raising dust. Wipe up the material, placing the contaminated paper towels in a sealed bag for disposal. Clean the area with an appropriate detergent and water.
Minor Spill (Liquid) Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
Storage and Disposal

Proper storage is essential to maintain the integrity of this compound and ensure safety.[4]

Storage Plan:

  • Container: Store in a tightly sealed, light-resistant container.[4]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[4]

  • Labeling: The container must be clearly labeled as "this compound" with any known hazard warnings.

Disposal Plan:

  • Waste Type: this compound waste is considered chemical waste.

  • Procedure:

    • Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.

    • Do not mix with other waste streams unless compatibility is known.

    • Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

Lamalbid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Don PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prep_Workspace Prepare Ventilated Workspace Gather_PPE->Prep_Workspace Weigh_Transfer Weigh & Transfer Solid in Hood Prep_Workspace->Weigh_Transfer Dissolve Prepare Solution Weigh_Transfer->Dissolve Decontaminate Decontaminate Workspace Dissolve->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Standard operational workflow for handling this compound.

Emergency_Response_Flow cluster_actions Immediate Actions Exposure_Event Exposure Event Occurs Remove_from_Source Remove from Exposure Source Exposure_Event->Remove_from_Source Administer_First_Aid Administer First Aid (Wash Skin/Flush Eyes) Remove_from_Source->Administer_First_Aid Alert_Supervisor Alert Supervisor/Colleagues Administer_First_Aid->Alert_Supervisor Seek_Medical_Attention Seek Professional Medical Attention Alert_Supervisor->Seek_Medical_Attention Document_Incident Document Incident Report Seek_Medical_Attention->Document_Incident

References

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